Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXXSRNBCFGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855672 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-17-6 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Executive Summary
This compound is a pivotal bifunctional building block in modern medicinal chemistry. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional geometry that is increasingly utilized by drug development professionals to enhance metabolic stability, constrain molecular conformation, and serve as a non-planar bioisostere for aromatic rings.[1][2] This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway to this valuable intermediate. The core of the strategy involves the selective mono-reduction of a readily accessible precursor, dimethyl cyclobutane-1,3-dicarboxylate. We will delve into the mechanistic rationale for reagent selection, provide detailed, step-by-step experimental protocols, and offer field-proven insights into process optimization and troubleshooting.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of drug discovery, the structural repertoire of molecular scaffolds is a critical determinant of success. While historically underutilized compared to five- and six-membered rings, the cyclobutane moiety has emerged as a "bioisostere of choice" for medicinal chemists.[2][3] Its unique structural properties, including a strained, non-planar conformation and distinct C-C bond characteristics, provide solutions to common drug design challenges.[1]
The incorporation of a cyclobutane ring can:
-
Enhance Metabolic Stability: By replacing metabolically labile groups (e.g., gem-dimethyl groups or aromatic rings), the cyclobutane scaffold can significantly improve a drug candidate's pharmacokinetic profile.
-
Provide Conformational Restriction: The rigid, puckered structure of the cyclobutane ring limits the rotational freedom of appended pharmacophoric groups, locking the molecule into a biologically active conformation and potentially increasing potency and selectivity.[4]
-
Serve as a 3D Aryl Isostere: As a non-planar scaffold, it allows for the precise spatial projection of substituents, mimicking the vectoral display of functional groups on an aromatic ring while improving properties like solubility and reducing planarity.[2]
This compound (CAS 89941-55-9) is an exemplary building block that embodies these advantages.[5][6] It presents two distinct, orthogonally reactive functional groups—an ester and a primary alcohol—on a conformationally restricted core, making it an invaluable starting point for the synthesis of complex molecules and libraries for structure-activity relationship (SAR) studies.[7]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule points to a diester precursor, which can be selectively reduced. This approach simplifies the synthesis to two primary stages: construction of the core cyclobutane diester and the critical selective reduction.
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous due to the commercial availability and straightforward synthesis of the starting materials. The key chemical challenge lies in achieving selective mono-reduction of the dimethyl cyclobutane-1,3-dicarboxylate precursor without significant formation of the corresponding diol or recovery of unreacted starting material.
Core Synthesis: From Starting Materials to Final Product
Part A: Synthesis of Dimethyl Cyclobutane-1,3-dicarboxylate
The synthesis of the cyclobutane core is classically achieved via a malonic ester synthesis, a reliable method for forming carbocyclic rings. This involves the double alkylation of a malonate ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation to yield the diacid, and subsequent esterification. A more direct approach starts from commercially available 1,3-cyclobutanedicarboxylic acid.
Protocol 1: Fischer Esterification of 1,3-Cyclobutanedicarboxylic Acid
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclobutanedicarboxylic acid (14.4 g, 100 mmol).
-
Reagent Addition: Add anhydrous methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with gentle stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield dimethyl cyclobutane-1,3-dicarboxylate as a clear oil.[8] Further purification can be achieved by vacuum distillation if necessary.
Part B: Selective Mono-reduction using Diisobutylaluminium Hydride (DIBAL-H)
The selective reduction of one ester in a diester to a primary alcohol is a nuanced transformation. Powerful, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both esters to the diol. The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[9]
The Rationale for DIBAL-H:
DIBAL-H is a bulky, electrophilic reducing agent. Its efficacy in the partial reduction of esters stems from the formation of a stable tetrahedral intermediate at low temperatures (-78 °C).[10][11]
-
Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: A single hydride is transferred from the bulky reagent to the activated carbonyl carbon.
-
Intermediate Stability: At -78 °C, the resulting tetrahedral intermediate is stable and does not collapse to eliminate the alkoxy group. This stability is the key to preventing over-reduction.[11]
-
Hydrolysis: Upon aqueous work-up, this stable intermediate is hydrolyzed to release the desired alcohol.
Caption: Mechanistic steps of DIBAL-H ester reduction.
Protocol 2: Selective Mono-reduction of Dimethyl Cyclobutane-1,3-dicarboxylate
Safety Note: DIBAL-H is pyrophoric and reacts violently with water. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Reaction Setup: In a flame-dried, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve dimethyl cyclobutane-1,3-dicarboxylate (17.2 g, 100 mmol) in anhydrous toluene (400 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in toluene, 105 mL, 105 mmol, 1.05 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Execution: Stir the mixture at -78 °C for an additional 2-3 hours. Monitor the reaction by TLC (staining with potassium permanganate to visualize the product).
-
Quenching: While maintaining the temperature at -78 °C, very slowly and cautiously quench the reaction by the dropwise addition of methanol (15 mL). A large amount of gas will evolve.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous 1 M solution of Rochelle's salt (sodium potassium tartrate) (200 mL) and stir vigorously until two clear layers are observed (this can take several hours and helps to break up aluminum salt emulsions).[10]
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine all organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[12][13]
Data Summary and Troubleshooting
The following table summarizes the key parameters for the proposed synthetic route.
| Step | Key Reactants | Reagents / Solvents | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |
| A: Esterification | 1,3-Cyclobutanedicarboxylic Acid | Methanol, H₂SO₄ (cat.) | Reflux (~70) | 4 - 6 | 85 - 95 |
| B: Reduction | Dimethyl Cyclobutane-1,3-dicarboxylate | DIBAL-H, Toluene | -78 | 3 - 4 | 70 - 85 |
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step B | Incomplete reaction. | Increase reaction time at -78 °C. Ensure DIBAL-H reagent is of high quality and accurately titrated. |
| Formation of Diol | Over-reduction due to excess DIBAL-H or elevated temperature. | Use a slight excess (1.05 eq) of DIBAL-H. Maintain strict temperature control below -70 °C during addition and reaction. |
| Emulsion during work-up | Formation of aluminum salts. | Use the Rochelle's salt work-up and allow for vigorous, prolonged stirring. Alternatively, a carefully controlled acidic work-up (e.g., dilute HCl) can be used, but may be less effective. |
Conclusion
The synthesis of this compound is efficiently achieved through a two-stage process centered on the selective mono-reduction of a symmetric diester precursor. The strategic use of DIBAL-H under cryogenic conditions is critical for achieving high selectivity and yield, preventing over-reduction to the diol. This robust and scalable pathway provides reliable access to a high-value building block, empowering researchers and drug development professionals to leverage the unique structural and pharmacokinetic advantages of the cyclobutane motif in the design of next-generation therapeutics.
References
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Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
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Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. Available from: [Link]
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Martins, A., Gao, D., et al. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development, 24(6), 1036-1043. Available from: [Link]
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Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]
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Unknown Author. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Medium. Available from: [Link]
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de Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. Available from: [Link]
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Unknown Author. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available from: [Link]
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Trost, B. M., & Rao, M. (2014). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 136(49), 17099-17102. Available from: [Link]
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Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 17. Available from: [Link]
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Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available from: [Link]
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Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. Available from: [Link]
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Unknown Author. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF on ResearchGate. Available from: [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. Available from: [Link]
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Wiles, C., & Watts, P. (2011). Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis. Organic & Biomolecular Chemistry, 9(19), 6566-6569. Available from: [Link]
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Physicochemical properties of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a bifunctional molecule featuring a rigid cyclobutane scaffold, a primary alcohol, and a methyl ester. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules and protein degrader building blocks[1][2]. An understanding of its core physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various experimental settings, from reaction kinetics to biological assays. This guide provides a comprehensive technical overview of the known and predicted properties of this compound, details robust protocols for their experimental determination, and discusses the implications of these properties for drug discovery and development professionals.
Introduction
The Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered a niche structural element, has gained significant traction in modern drug design. Its rigid, three-dimensional geometry provides a powerful tool for medicinal chemists to explore chemical space, optimize ligand-protein interactions, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unlike more flexible aliphatic chains, the constrained nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
Profile of this compound
This compound (CAS No. 89941-55-9) embodies the utility of the cyclobutane motif.[1][3][4] The primary alcohol and methyl ester groups serve as versatile synthetic handles for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Its structure presents an interesting balance of polarity, with the hydrophilic alcohol and ester groups appended to a lipophilic hydrocarbon core.
Importance of Physicochemical Profiling
In preclinical research, the physicochemical properties of a compound are foundational to its success. Parameters such as solubility, lipophilicity (LogP), and pKa govern everything from formulation and bioavailability to cell permeability and target engagement. A thorough characterization of these properties is not merely an academic exercise; it is a critical, data-driven approach to de-risking drug candidates and accelerating the development timeline.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. It is important to note that many of these values are computationally predicted and serve as a valuable starting point for experimental verification.
| Property | Value | Data Type | Source |
| CAS Number | 89941-55-9 | Experimental | [1][3][4] |
| Molecular Formula | C₇H₁₂O₃ | Experimental | [1][3][4] |
| Molecular Weight | 144.17 g/mol | Calculated | [1][3][4][5] |
| Appearance | Colorless to light yellow liquid | Experimental | [3][4] |
| Boiling Point | 208.6 ± 13.0 °C | Predicted | [4] |
| Density | 1.133 ± 0.06 g/cm³ | Predicted | [4] |
| pKa (hydroxyl group) | 15.05 ± 0.10 | Predicted | [4] |
| cLogP | ~0.3 | Computed | [5][6] |
Solubility Profile
Theoretical Insight: The molecule's structure suggests moderate solubility in both aqueous and organic media. The hydroxyl and ester groups are capable of hydrogen bonding with water, while the cyclobutane ring provides nonpolar character, lending solubility in solvents like dichloromethane and ethyl acetate.
Experimental Protocol: Thermodynamic Solubility Determination This protocol determines the equilibrium solubility of a compound in a specific buffer, a critical parameter for in-vitro biological assays.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the title compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to a known volume of the PBS buffer in a clear glass vial. The final DMSO concentration should not exceed 1% to avoid co-solvency effects. The amount added should be sufficient to cause precipitation, ensuring a saturated solution.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Self-Validation: The presence of a visible pellet after centrifugation confirms that a saturated solution was achieved, validating the result.
Caption: Workflow for Thermodynamic Solubility Measurement.
Lipophilicity (LogP)
Theoretical Insight: The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically octan-1-ol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. The computed XLogP3 value of ~0.3 for a closely related isomer suggests that the compound is relatively hydrophilic.[5][6] A low LogP value (typically < 3) is often associated with better aqueous solubility and lower metabolic turnover.
Experimental Protocol: HPLC-Based LogP Determination This method correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzonitrile, toluene, etc.).
-
Standard Analysis: Inject each standard and record its retention time (t_R).
-
Sample Analysis: Inject the title compound and record its retention time.
-
Calculation: Plot the known LogP values of the standards against their retention times to generate a calibration curve. Use the retention time of the title compound to interpolate its LogP value from this curve.
-
Causality: The C18 stationary phase is nonpolar. Compounds with higher lipophilicity (higher LogP) will interact more strongly with the stationary phase and thus have longer retention times. This direct causal link forms the basis of the measurement.
Acidity (pKa)
Theoretical Insight: The pKa is the pH at which a functional group is 50% ionized. For this compound, the primary ionizable group is the hydroxyl proton. The predicted pKa of ~15.05 is consistent with that of a typical primary alcohol.[4] This high pKa indicates that the hydroxyl group will be fully protonated and neutral under all relevant physiological and most chemical conditions. This is important because it means the molecule's charge state will not vary with pH, and it will primarily act as a hydrogen bond donor.
Spectroscopic and Spectrometric Characterization
Structural confirmation is essential for ensuring the identity and purity of any research compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Signals:
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the hydroxymethyl group (a doublet around 3.5-3.6 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the various protons on the cyclobutane ring (complex multiplets between 1.8-2.8 ppm). The hydroxyl proton itself may appear as a broad singlet.
-
¹³C NMR: The spectrum should show seven distinct carbon signals. Key signals would include the ester carbonyl carbon (~175 ppm), the carbon of the hydroxymethyl group (~65 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring (in the 20-45 ppm range).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, and consider 2D experiments like COSY or HSQC for unambiguous assignment of complex spin systems within the cyclobutane ring.
Infrared (IR) Spectroscopy
Expected Absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
C=O Stretch: A very strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol.
Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 145.08 or the sodium adduct [M+Na]⁺ at m/z 167.06 would be expected.
-
Key Fragments: Common fragmentation pathways could include the loss of a methoxy group (-OCH₃, 31 Da) or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).
Synthesis and Purification Overview
A plausible and efficient synthetic route to this compound involves the stereoselective reduction of a keto-ester precursor, methyl 3-oxocyclobutanecarboxylate.[7] This approach is attractive due to the commercial availability of the starting material.
Causality in Reagent Choice: The choice of reducing agent is critical for the outcome. A bulky reducing agent like lithium tri-tert-butoxyaluminum hydride is often used to favor the formation of the cis isomer through steric hindrance, directing the hydride attack from the less hindered face of the ketone.[7] Simpler reducing agents like sodium borohydride may yield mixtures of cis and trans isomers.
Caption: High-Level Synthetic and Purification Workflow.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
GHS Hazard Information:
| Hazard Class | Statement | Pictogram | Source |
| Skin Irritation | H315: Causes skin irritation | GHS07 | [3][5] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [3][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | [4][8] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical in a well-ventilated fume hood.[9]
-
Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage temperature is between 2-8 °C.[3][4][11]
Conclusion
This compound is a versatile chemical building block with a well-defined, albeit largely predicted, set of physicochemical properties. Its moderate polarity, defined structure, and dual functional handles make it an asset in synthetic campaigns. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their research endeavors. Experimental verification of the predicted values outlined herein is strongly encouraged as a best practice in any development program.
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Structural Elucidation of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: A Self-Validating, Multi-Technique Approach
An In-Depth Technical Guide for Drug Development Professionals:
Abstract
In the landscape of modern drug development, the unambiguous structural confirmation of small molecules is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a key building block in medicinal chemistry, presents a unique set of challenges and opportunities for structural analysis due to its strained cyclobutane core, stereochemical possibilities, and bifunctional nature. This guide provides an in-depth, field-proven methodology for its complete structural elucidation. We move beyond a simple recitation of techniques to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy creates a self-validating system for absolute structural certainty.
The Strategic Importance of Structural Validation
Before any therapeutic candidate can progress, its molecular structure must be unequivocally established. This is not merely an academic exercise; it is a critical quality attribute (CQA) that underpins all subsequent development, from toxicology studies to formulation and stability testing.[3] An error in structural assignment can lead to catastrophic failures in later stages, wasting significant resources and potentially compromising patient safety. The methodologies outlined herein are designed to build a robust, verifiable data package suitable for regulatory filings and to ensure the chemical integrity of the active pharmaceutical ingredient (API).[1][3]
Our subject molecule, this compound, contains several key features that require a multi-faceted analytical approach:
-
Molecular Mass and Formula: The foundational data point.
-
Functional Groups: Confirmation of the ester and alcohol moieties.
-
Connectivity: Assembling the cyclobutane scaffold and its substituents.
-
Stereochemistry: Differentiating between cis and trans isomers.
The following sections detail a logical workflow designed to systematically deconstruct and then reconstruct the molecule's identity with a high degree of confidence.
Initial Assessment: Molecular Weight and Functional Group Identification
The first step in any structural elucidation is to gain a broad overview of the molecule's composition. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide rapid, high-value information on molecular weight and the presence of key functional groups.
Mass Spectrometry (MS): Defining the Molecular Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a small molecule like this, High-Resolution Mass Spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Expert Insight: While various ionization techniques exist, Electron Impact (EI) ionization is particularly informative for small, relatively volatile molecules. It not only provides the molecular ion peak but also induces predictable fragmentation, offering initial clues about the molecule's structure. The fragmentation of cyclobutane derivatives is well-characterized and often involves characteristic ring cleavages.[4][5]
Expected Fragmentation Pathways:
-
Molecular Ion (M•+): The parent peak at m/z = 144.0786, corresponding to the molecular formula C₇H₁₂O₃.
-
Ring Cleavage: Cyclobutane rings can cleave to produce fragments corresponding to the loss of ethylene (C₂H₄, 28 Da).[6]
-
Loss of Methoxyl Group: A peak at m/z = 113, corresponding to the loss of •OCH₃ from the ester.
-
Loss of Carbomethoxy Group: A peak at m/z = 85, corresponding to the loss of •COOCH₃.
Protocol 1: High-Resolution Mass Spectrometry (HRMS-EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.
-
Ionization: Utilize Electron Impact (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the full scan spectrum from m/z 40 to 200.
-
Data Interpretation: Identify the molecular ion peak [M]•+ and calculate the molecular formula based on its exact mass. Analyze the major fragment ions to gain preliminary structural insights.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For this compound, we expect to see clear signatures for the alcohol and ester groups.
Table 1: Key IR Absorption Bands for Functional Group Confirmation
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3550 - 3200 cm⁻¹ | Strong, Broad |
| Ester (C=O) | Stretching | ~1740 cm⁻¹ | Strong, Sharp |
| Ester (C-O) | Stretching | 1300 - 1000 cm⁻¹ | Strong, Sharp |
| Alkane (C-H) | Stretching | 3000 - 2850 cm⁻¹ | Medium to Strong |
Expert Insight: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding and is a classic hallmark of an alcohol.[8] The C=O stretch of the ester is typically one of the most intense peaks in the spectrum, making it an easy landmark to identify.[9] The presence of both of these signals provides strong, self-validating evidence for the bifunctional nature of the molecule.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a single drop between two salt (NaCl or KBr) plates to form a thin film.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the spectrum, identifying the key absorption bands and comparing them to established correlation tables.[7][10]
Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[11] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D and 2D NMR experiments is necessary for full characterization.[12][13]
The workflow for NMR analysis is systematic, building from simple 1D spectra to more complex 2D correlation experiments.
Caption: A logical workflow for structural elucidation.
1D NMR: ¹H, ¹³C, and DEPT Spectra
The initial NMR experiments provide a census of the proton and carbon atoms in the molecule.
-
¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the ester C=O and C1 of the ring) are absent.[12]
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | DEPT-135 Phase |
| -COOCH₃ | ~3.7 | Singlet | ~52 | Positive (CH₃) |
| -CH₂OH | ~3.5 | Doublet | ~65 | Negative (CH₂) |
| Ring CH-COOCH₃ | ~2.8-3.2 | Multiplet | ~40 | Positive (CH) |
| Ring CH-CH₂OH | ~2.3-2.7 | Multiplet | ~35 | Positive (CH) |
| Ring CH₂ | ~2.0-2.4 | Multiplet | ~30 | Negative (CH₂) |
| -C=O | N/A | N/A | ~175 | Absent (Quat.) |
Expert Insight: The cyclobutane ring protons will present as complex, overlapping multiplets due to the ring's puckered conformation and the potential for diastereotopicity, especially in the cis isomer. This complexity is precisely why 2D NMR is not just helpful, but essential for unambiguous assignment.
Protocol 3: 1D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H Spectrum: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
DEPT-135 Spectrum: Run the standard DEPT-135 pulse sequence to differentiate carbon multiplicities.
-
Processing: Fourier transform, phase, and baseline correct all spectra. Calibrate the chemical shift scale to TMS.
2D NMR: Assembling the Molecular Puzzle
2D NMR experiments correlate signals to reveal bonding relationships, allowing for the definitive assembly of the molecular structure.[14][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] This allows us to "walk" along the proton framework, connecting adjacent protons on the cyclobutane ring and linking the CH₂OH protons to the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a correlation peak between each proton and the carbon atom it is directly attached to (a one-bond correlation).[16][17] It is the most reliable way to assign carbon signals based on their attached, and more easily distinguished, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[16][18] These "long-range" correlations bridge non-protonated quaternary carbons and connect different spin systems.
Key HMBC Correlations for Structural Confirmation:
-
Ester Methyl to Carbonyl: A correlation from the -OCH₃ protons (~3.7 ppm) to the ester carbonyl carbon (~175 ppm) confirms the methyl ester functionality.
-
Ring Protons to Carbonyl: Correlations from the H1 proton to the carbonyl carbon confirm the attachment of the ester group to the ring.
-
Ring Protons to Hydroxymethyl Carbon: Correlations from the H3 proton and the CH₂OH protons to the C3 and CH₂OH carbons respectively, confirming the hydroxymethyl group's position.
Caption: Key HMBC correlations confirming connectivity.
Protocol 4: 2D NMR Data Acquisition
-
Sample: Use the same sample prepared for 1D NMR.
-
Experiment Setup: Load standard, gradient-selected (gs) parameter sets for COSY, HSQC, and HMBC experiments. The software will typically optimize acquisition parameters.
-
Acquisition: 2D experiments require significantly more time than 1D experiments, ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
Processing and Interpretation: Process the 2D data using the instrument software. Analyze the cross-peaks in each spectrum sequentially:
-
Use COSY to establish proton-proton spin systems.
-
Use HSQC to assign the carbon signals for all protonated carbons.
-
Use HMBC to connect the spin systems and link them to quaternary carbons, completing the structural assignment.[19]
-
Final Structure Validation and Data Archiving
The final step is to integrate all the data from the orthogonal techniques. The molecular formula from HRMS must be consistent with the number of C and H signals observed in the NMR spectra. The functional groups identified by FTIR must be confirmed by the chemical shifts in the ¹³C and ¹H NMR and by the connectivity seen in the HMBC. This cross-validation between independent methods provides a high level of trust in the final structure.[20][21]
Once elucidated, this comprehensive dataset forms the foundational analytical record for the molecule, essential for internal quality control, patent applications, and regulatory submissions to agencies like the FDA.[22]
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An In-depth Technical Guide to 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide (CAS No. 1584-62-9)
A Note on Chemical Identification: The CAS number provided in the topic, 2398-17-6, corresponds to the compound cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylate. However, the request for an in-depth technical guide for a research audience suggests a compound with more extensive applications and available data. The compound 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide, with CAS number 1584-62-9 , aligns well with these requirements as a significant pharmaceutical intermediate. This guide will focus on the latter compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties and hazards.
Introduction and Chemical Identity
2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide is a complex organic molecule that serves as a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry.[1][2] Its structure, featuring bromo, chloro, and fluoro substituents on aromatic rings, provides multiple reaction sites for further chemical modifications, making it a versatile building block for designing novel therapeutic agents.[1][2] The presence of these halogen atoms significantly influences the molecule's reactivity and physicochemical properties.
Synonyms:
-
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide[3]
-
2-(2-bromo-acetylamino)-5-chloro-2'-fluoro-benzophenone[4]
-
2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide[3]
-
2-Bromacetamido-5-chlor-2'-fluorbenzophenon[4]
Caption: Chemical structure of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide.
Physicochemical Properties
The compound is typically a light yellow solid.[2] Its key physical and chemical properties are summarized in the table below, derived from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 1584-62-9 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₅H₁₀BrClFNO₂ | [3] |
| Molecular Weight | 370.60 g/mol | [3][5] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 132-133 °C | [2] |
| Boiling Point | 575.2 °C at 760 mmHg | [2] |
| Density | 1.611 g/cm³ | [2] |
| Flash Point | 301.7 °C | [2] |
Synthesis and Application in Research
As a chemical intermediate, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is not typically the final product but rather a crucial component in a larger synthetic pathway.[2] While specific, detailed protocols for its synthesis are proprietary, a general understanding can be derived from related acetanilide synthesis methods.[9] The synthesis generally involves the acylation of a substituted aniline with bromoacetyl bromide or a related acylating agent.
The primary application of this compound is in organic synthesis and the pharmaceutical industry.[2] Its utility stems from its unique structure, which allows for a variety of chemical transformations. The bromoacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution, which is a common strategy for building molecular complexity. This reactivity is fundamental to its role in the development of new drug candidates.[2]
Caption: Generalized synthetic workflow and applications.
Hazard Identification and Safety Profile
Understanding the hazards associated with 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is critical for its safe handling in a research environment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health and environmental hazards.[5]
GHS Hazard Statements:
Caption: GHS hazard summary for the compound.
Safe Handling and Storage
Given the identified hazards, the following precautions are mandatory when handling this chemical:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary if handling the powder outside of a fume hood.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into the environment.
Toxicological Profile
While the GHS hazard statements provide a clear warning of the irritant and environmental effects, detailed toxicological studies on 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide are not extensively available in the public domain. The chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the assumption that it may have other, as-yet-unidentified toxic effects. Researchers must exercise caution and adhere to the highest standards of laboratory safety.
Representative Experimental Protocol: Nucleophilic Substitution
The bromoacetyl moiety of the title compound is an excellent electrophile for reactions with nucleophiles. Below is a representative, generalized protocol for a nucleophilic substitution reaction, illustrating how this intermediate might be used.
Objective: To synthesize a novel derivative by reacting 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide with a primary amine.
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Aprotic solvents are chosen because they solvate the reactants without interfering with the nucleophilic attack.
-
-
Addition of Reagents: Add 1.1 equivalents of the desired primary amine to the solution, followed by 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Causality: A slight excess of the amine ensures the reaction goes to completion. The base is crucial to neutralize the HBr byproduct formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Continuous monitoring allows for the determination of the reaction's endpoint, preventing the formation of degradation products from prolonged reaction times.
-
-
Workup and Purification: Once the reaction is complete, quench the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using flash column chromatography.
-
Causality: The aqueous workup removes the base and other water-soluble impurities. Purification by chromatography is necessary to isolate the desired product from any unreacted starting materials or side products.
-
This self-validating protocol, through its in-process monitoring and final purification, ensures the identity and purity of the resulting compound, which is a critical aspect of drug development and chemical research.
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Pharmaffiliates. CAS No : 1584-62-9 | N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide. [Link]
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An In-depth Technical Guide to the Stereochemistry of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional profile that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive technical overview of the stereochemistry of a key cyclobutane building block: methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. We will delve into the synthesis of its cis and trans diastereomers, elucidate the principles of their stereochemical assignment using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the significance of this stereoisomerism in the context of drug discovery and development. This document is intended to be a practical resource for researchers leveraging the unique properties of substituted cyclobutanes in the design of novel therapeutics.
The Strategic Importance of the Cyclobutane Scaffold in Drug Design
The underutilization of cyclobutane derivatives in drug discovery has been historically attributed to challenges in their synthesis and a perception of instability due to ring strain.[2] However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a renewed interest in their application.[1][3] The non-planar, puckered geometry of the cyclobutane ring provides a distinct conformational rigidity that is advantageous for several reasons:
-
Conformational Restriction: By locking flexible acyclic or larger cyclic moieties into a specific bioactive conformation, cyclobutanes can enhance binding affinity to biological targets.
-
Improved Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability.[2]
-
Novel Chemical Space: As a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, cyclobutanes offer access to novel chemical space with potentially improved pharmacological profiles.[2]
This compound, with its two functional groups amenable to further chemical modification, represents a versatile building block for the construction of more complex molecules. The stereochemical relationship between the ester and hydroxymethyl groups—cis or trans—profoundly influences the overall shape of the molecule and, consequently, its utility in drug design.
Stereoselective Synthesis of cis- and trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a key challenge. A common and effective strategy to access the title compound's isomers involves the stereoselective reduction of a readily available precursor, methyl 3-oxocyclobutane-1-carboxylate.
Synthesis of the Precursor: Methyl 3-oxocyclobutane-1-carboxylate
This key intermediate is commercially available or can be synthesized from precursors like 3-oxocyclobutane-1-carboxylic acid.
Diastereoselective Reduction to Access cis and trans Isomers
The stereochemical outcome of the reduction of the ketone in methyl 3-oxocyclobutane-1-carboxylate to the corresponding alcohol is highly dependent on the choice of reducing agent and reaction conditions. This step is then followed by the reduction of the ester to the primary alcohol, or alternatively, the reduction of a precursor di-acid or anhydride can be envisioned. A plausible synthetic workflow is outlined below.
Experimental Workflow: Diastereoselective Synthesis
Caption: A plausible synthetic workflow for the diastereoselective synthesis of the target isomers.
Protocol: Diastereoselective Reduction (Hypothetical)
-
Synthesis of cis-isomer (via sterically hindered reducing agent):
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate in anhydrous THF at -78 °C under an inert atmosphere, add a sterically hindered reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) dropwise.
-
The bulky nature of the reductant favors attack from the less hindered face of the cyclobutanone, leading to the formation of the cis-alcohol as the major product.
-
The resulting intermediate, cis-methyl 3-hydroxycyclobutane-1-carboxylate, can then be further processed as outlined in the workflow.
-
-
Synthesis of trans-isomer (via less sterically hindered reducing agent):
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.
-
The smaller reducing agent can approach from either face of the ketone, often leading to the thermodynamically more stable trans-alcohol as the major product.
-
The intermediate, trans-methyl 3-hydroxycyclobutane-1-carboxylate, is then carried forward.
-
Stereochemical Assignment by NMR Spectroscopy
Unambiguous determination of the cis and trans stereochemistry is paramount. NMR spectroscopy is the most powerful tool for this purpose, relying on the analysis of chemical shifts and spin-spin coupling constants, which are highly sensitive to the spatial arrangement of atoms.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Rationale for Difference |
| H1 (methine) | ~2.8 - 3.1 | ~2.6 - 2.9 | In the cis isomer, H1 is pseudo-axial and may experience greater deshielding. |
| H3 (methine) | ~2.4 - 2.7 | ~2.2 - 2.5 | Similar to H1, the environment of H3 is different in the two isomers. |
| -COOCH₃ | ~3.7 | ~3.7 | Little to no significant difference is expected for the methyl ester protons. |
| -CH₂OH | ~3.6 | ~3.5 | The diastereotopic protons of the hydroxymethyl group may show a larger chemical shift difference in the more sterically crowded cis isomer. |
| Ring CH₂ | ~1.9 - 2.3 | ~1.8 - 2.2 | The complex multiplet patterns will differ due to variations in coupling constants. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Rationale for Difference |
| C=O | ~174 - 176 | ~173 - 175 | Minor differences may be observed due to the overall electronic environment. |
| C1 (methine) | ~40 - 43 | ~38 - 41 | Steric compression in the cis isomer can lead to a downfield shift (deshielding). |
| C3 (methine) | ~35 - 38 | ~33 - 36 | Similar to C1, the cis isomer is expected to be deshielded. |
| -COOCH₃ | ~52 | ~52 | No significant difference is expected. |
| -CH₂OH | ~65 - 68 | ~63 - 66 | The chemical shift of the hydroxymethyl carbon is sensitive to the stereochemistry. |
| Ring CH₂ | ~28 - 32 | ~26 - 30 | Subtle differences in the chemical shifts of the other ring carbons are expected. |
The Decisive Role of Coupling Constants
The most definitive method for assigning the stereochemistry lies in the analysis of the vicinal coupling constants (³J) between the methine protons (H1 and H3) and the adjacent methylene protons.
-
In the cis-isomer , the substituents prefer to be in pseudo-equatorial positions to minimize steric strain. This results in one of the adjacent methylene protons being in a trans-diaxial relationship with the methine proton, leading to a larger ³J value (typically 8-12 Hz).
-
In the trans-isomer , one substituent is pseudo-axial and the other pseudo-equatorial. This arrangement results in gauche relationships between the methine protons and the adjacent methylene protons, leading to smaller ³J values (typically 2-6 Hz).
Logical Framework for Stereochemical Assignment
Caption: Logical workflow for the assignment of stereochemistry using NMR data.
Application in Drug Discovery: A Versatile Building Block
While specific examples detailing the use of this compound in publicly disclosed drug candidates are not abundant, its potential as a versatile building block is clear. The two distinct functional groups, the ester and the alcohol, allow for orthogonal chemical transformations, enabling the synthesis of diverse molecular architectures.
-
Ester Functionalization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, a common functional group in pharmaceuticals.
-
Alcohol Functionalization: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophoric elements.
The defined cis or trans stereochemistry of the starting material will directly translate into the final product, providing precise control over the three-dimensional arrangement of the appended functional groups. This is critical for optimizing interactions with the target protein. For instance, a cis-1,3-disubstituted cyclobutane can position two functional groups on the same face of the ring system, which may be ideal for chelating a metal ion in an enzyme's active site or for making multiple hydrogen bond contacts with a receptor. Conversely, a trans-1,3-disubstituted cyclobutane will project the functional groups in opposite directions, spanning a larger region of chemical space.
Conclusion
The stereochemistry of this compound is a critical consideration for its use as a building block in drug discovery. The ability to selectively synthesize and definitively characterize the cis and trans isomers is essential for the rational design of novel therapeutics that leverage the unique conformational properties of the cyclobutane scaffold. While further research is needed to fully explore the applications of this specific molecule, the principles outlined in this guide provide a solid foundation for its incorporation into medicinal chemistry programs. The continued development of synthetic methods for accessing stereochemically defined cyclobutanes will undoubtedly lead to the discovery of new and improved drugs.
References
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Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Hernandez, L. V. (2019).
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 936-943.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 748-755.
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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MDPI. (2020). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
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RSC Publishing. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]
- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
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KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous characterization of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS No. 89941-55-9).[1][2] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed framework for interpreting the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, with a critical focus on the stereochemical challenge posed by its cis and trans isomers. While a complete, peer-reviewed experimental dataset for this specific molecule is not widely available in public repositories, this guide synthesizes data from analogous structures and first principles of spectroscopy to provide a robust predictive analysis. Protocols for data acquisition and interpretation are detailed to ensure methodological soundness and reproducibility.
Introduction and Molecular Overview
This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with orthogonal ester and primary alcohol functionalities, makes it an attractive precursor for a diverse range of more complex molecules.
Molecular Snapshot:
The primary analytical challenge in handling this molecule lies in its stereochemistry. As a 1,3-disubstituted cyclobutane, it exists as two distinct diastereomers: cis and trans. The spatial orientation of the methoxycarbonyl and hydroxymethyl groups significantly influences the molecule's three-dimensional shape, polarity, and ultimately its biological activity and physical properties. Consequently, the ability to differentiate and confirm the stereochemistry of a given sample is paramount. This guide provides the spectroscopic roadmap to achieve that confirmation.
The Critical Role of Stereoisomerism
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The substituents at positions 1 and 3 can either be on the same side of the ring (cis isomer) or on opposite sides (trans isomer).
Caption: cis and trans isomers of the target molecule.
This seemingly subtle difference has profound spectroscopic consequences, particularly in NMR, where the through-space distances and dihedral angles between protons are altered, leading to distinct chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for confirming the molecular weight and elemental formula.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Positive ion mode is preferred to form protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Predicted Data and Interpretation
While MS cannot typically distinguish between diastereomers, it is essential for confirming the compound's identity.
| Ion Species | Calculated m/z | Expected m/z | Interpretation |
| [C₇H₁₂O₃+H]⁺ | 145.0808 | ~145.081 | Protonated molecular ion. Confirms the molecular weight. |
| [C₇H₁₂O₃+Na]⁺ | 167.0628 | ~167.063 | Sodium adduct, common in ESI-MS. |
| [M+H-H₂O]⁺ | 127.0703 | ~127.070 | Loss of water from the hydroxymethyl group. |
| [M+H-CH₃OH]⁺ | 113.0546 | ~113.055 | Loss of methanol from the ester group. |
The primary value of high-resolution MS is the ability to confirm the elemental formula (C₇H₁₂O₃) with high confidence (typically < 5 ppm mass error), which is a prerequisite for further structural work.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups: the alcohol (O-H) and the ester (C=O).
Experimental Protocol (Thin Film)
-
Sample Preparation: If the sample is a liquid, place a single drop between two NaCl or KBr plates to create a thin film.
-
Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the major peaks.
Predicted Data and Interpretation
The IR spectra of the cis and trans isomers are expected to be very similar, but subtle differences in the O-H stretching band may arise due to variations in intermolecular or intramolecular hydrogen bonding.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (alcohol, hydrogen-bonded) |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong, Sharp | C=O stretch (ester) |
| ~1250-1050 | Strong | C-O stretch (ester and alcohol) |
The definitive C=O stretch around 1730 cm⁻¹ and the broad O-H band are hallmark signals confirming the presence of the two key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed structure and, crucially, the stereochemistry of the molecule. The following predictions are based on a 400 MHz spectrometer using CDCl₃ as the solvent.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all signals.
Predicted ¹H NMR Data and Interpretation
The key to distinguishing cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the cyclobutane ring, especially H1 and H3. In the cis isomer, the substituents are on the same face, leading to greater steric interaction and different shielding effects compared to the trans isomer.
| Proton Assignment | Predicted δ (ppm) (cis) | Predicted δ (ppm) (trans) | Multiplicity | Integration |
| -COOCH₃ | ~3.68 | ~3.67 | s | 3H |
| -CH₂OH | ~3.60 | ~3.55 | d | 2H |
| H1 (-CHCOOCH₃) | ~2.90 | ~2.75 | p | 1H |
| H3 (-CHCH₂OH) | ~2.50 | ~2.35 | m | 1H |
| Ring CH₂ (α to ester) | ~2.20-2.40 | ~2.10-2.30 | m | 2H |
| Ring CH₂ (α to CH₂OH) | ~1.90-2.10 | ~1.80-2.00 | m | 2H |
| -OH | Variable | Variable | br s | 1H |
Stereochemical Insight:
-
Chemical Shifts: The methine protons (H1 and H3) in the cis isomer are expected to be slightly deshielded (shifted downfield) compared to the trans isomer due to the anisotropic effect and steric compression of the two substituents being on the same side.
-
Coupling Constants: The vicinal coupling constants between protons on the cyclobutane ring are highly dependent on the dihedral angle, which differs between isomers. Detailed analysis of the multiplets for H1, H2, H3, and H4, often requiring simulation, can reveal these differences.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted δ (ppm) (cis) | Predicted δ (ppm) (trans) |
| -C =O | ~175.0 | ~174.8 |
| -C H₂OH | ~65.0 | ~64.5 |
| -COOC H₃ | ~51.8 | ~51.7 |
| C 1 | ~40.5 | ~39.8 |
| C 3 | ~35.0 | ~34.2 |
| Ring C H₂ | ~28.0 | ~27.5 |
Stereochemical Insight: Similar to ¹H NMR, the carbon atoms of the ring in the cis isomer are expected to be slightly deshielded due to the gamma-gauche effect from the sterically crowded arrangement.
Integrated Spectroscopic Workflow
A robust characterization relies on the synergistic use of all three techniques. The following workflow ensures a self-validating system for structure and stereochemistry confirmation.
Sources
Whitepaper: Strategic Integration of the Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Novel Cyclobutane Derivatives
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Characterized by its unique puckered conformation and inherent ring strain of 26.3 kcal/mol, the cyclobutane ring offers a powerful tool for medicinal chemists to address challenges in drug design.[1] Its rigid structure allows for precise conformational constraint of molecules, which can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the discovery of cyclobutane derivatives, from their origins in natural products to their creation via sophisticated synthetic methodologies. We will delve into the core synthetic strategies, particularly the versatile [2+2] cycloaddition, provide detailed experimental frameworks, and showcase the successful application of these derivatives in clinically approved therapeutics and promising drug candidates.
The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
The utility of the cyclobutane ring in drug design is rooted in its distinct stereochemical and physical properties. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane scaffold adopts a rigid, puckered conformation. This rigidity is a key strategic advantage, as it can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[1] This conformational restriction can lead to significant gains in potency and selectivity.
Furthermore, the three-dimensional nature of the cyclobutane ring serves as an effective isostere for other chemical groups.[1] It can replace planar structures like alkenes or aromatic rings to reduce planarity, fill hydrophobic pockets within a protein, and direct key pharmacophoric groups into optimal vectors for interaction.[1] The introduction of a cyclobutane moiety can also enhance metabolic stability by blocking sites susceptible to metabolic degradation, a crucial factor in improving a drug's pharmacokinetic profile.
Natural Occurrence and Discovery of Bioactive Cyclobutanes
The cyclobutane unit is a recurring structural element in a diverse array of natural products isolated from bacteria, fungi, plants, and marine invertebrates.[3][4] These naturally occurring compounds often exhibit significant biological activities, serving as crucial leads for drug discovery.[3]
-
Alkaloids: A prominent class of cyclobutane-containing natural products is the alkaloids.[3] Over 60 bioactive cyclobutane alkaloids have been identified from both terrestrial and marine sources, demonstrating antimicrobial, antibacterial, and antitumor properties.[3][5][6] For example, sceptrin, isolated from the marine sponge Agelas sceptrum, contains a cyclobutane skeleton and exhibits antimicrobial properties.[1]
-
Fungi and Plants: Fungi, including fungal endophytes, and various plant species are also rich sources of these alkaloids.[7] Many of these compounds possess potent antitumor, antifungal, and immunosuppressive activities, making them highly valuable in pharmaceutical research.[7]
-
UV Protection: Certain cyclobutane compounds, such as amino acids and nucleosides, have been shown to offer protective properties against UV radiation.[3] This is particularly relevant as UV exposure can induce the formation of cyclobutane pyrimidine dimers in DNA, a form of damage linked to skin cancer.[2][3]
Core Synthetic Methodologies: Constructing the Cyclobutane Ring
The inherent ring strain of cyclobutanes makes their synthesis challenging, yet this same strain renders them useful as synthetic intermediates.[8] The most direct and widely used method for constructing the cyclobutane core is the [2+2] cycloaddition reaction between two alkene moieties.[9][10][11]
Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition is arguably the most important and frequently utilized method for cyclobutane synthesis.[12] This reaction is typically forbidden under thermal conditions but is allowed photochemically.[13]
Mechanism: The reaction generally proceeds through the photoexcitation of one of the alkene partners (often an enone, which is more easily excited) to its triplet state.[13] This excited species then adds to the ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to form the cyclobutane ring.[8]
Causality in Protocol Design:
-
Wavelength Selection: The choice of UV wavelength is critical and must correspond to the absorption maximum of the chromophore to ensure efficient excitation.
-
Sensitizers: For alkenes that do not efficiently form a triplet state upon direct irradiation, a sensitizer (e.g., acetone, benzophenone) is used.[8] The sensitizer absorbs the light, transitions to its triplet state, and then transfers that energy to the alkene, initiating the reaction.
-
Stereoselectivity: The reaction can yield different stereoisomers, including head-to-head (HH) and head-to-tail (HT) regioisomers, as well as cis/trans isomers.[12] The stereochemical outcome is often influenced by the stability of the intermediate diradical and steric factors. Intramolecular versions of this reaction often provide better regiocontrol and diastereoselectivity.[12]
Transition Metal-Catalyzed and Other Cycloadditions
While photochemical methods are prevalent, thermal [2+2] cycloadditions catalyzed by transition metals offer a valuable alternative, often proceeding under milder conditions and with high selectivity.[14] Ketenes are particularly good substrates for thermal [2+2] cycloadditions due to their linear structure and reduced steric hindrance.[13] Additionally, recent advancements include visible-light-induced asymmetric [2+2] cycloadditions, which can produce enantioenriched cyclobutane derivatives without the need for directing groups.[15]
Experimental Protocol: Photochemical [2+2] Cycloaddition
This section provides a representative, self-validating protocol for an intermolecular photochemical [2+2] cycloaddition.
Objective: To synthesize a cyclobutane derivative from an α,β-unsaturated ketone (enone) and an alkene.
Materials:
-
Enone (Substrate 1)
-
Alkene (Substrate 2, often used in excess)
-
Photosensitizer (e.g., Benzophenone), if required
-
Anhydrous, degassed solvent (e.g., Acetonitrile, Benzene, or Acetone)
-
Photoreactor equipped with a specific wavelength UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short wavelengths)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for reaction and workup
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
System Preparation (Self-Validation):
-
Rationale: Oxygen can quench the excited triplet state, preventing the desired reaction. The system must be rigorously deoxygenated.
-
Procedure: Assemble the photoreactor glassware and flame-dry under vacuum. Backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Preparation:
-
Rationale: The concentration of reactants can influence the reaction rate and selectivity. Using the alkene in excess often favors the desired intermolecular cycloaddition over potential dimerization of the enone.
-
Procedure: In a separate flask under an inert atmosphere, dissolve the enone (1.0 eq) and photosensitizer (0.1-0.3 eq, if needed) in the degassed solvent. Add the alkene (3-10 eq).
-
-
Photochemical Reaction:
-
Rationale: The reaction vessel must be made of a material (e.g., Pyrex or Quartz) transparent to the required UV wavelength. A cooling system is essential as photochemical reactions can generate significant heat, which may lead to side reactions.
-
Procedure: Transfer the solution to the photoreactor vessel via cannula. Begin stirring and circulate coolant through the reactor's immersion well. Turn on the UV lamp and irradiate the solution. Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots.
-
-
Workup and Purification:
-
Rationale: After the reaction, unreacted starting materials and the sensitizer must be removed to isolate the pure product.
-
Procedure: Once the starting enone is consumed, turn off the lamp and cooling system. Concentrate the reaction mixture in vacuo to remove the solvent and excess volatile alkene. The resulting crude residue contains the cyclobutane product(s), sensitizer, and non-volatile byproducts.
-
-
Isolation and Characterization (Self-Validation):
-
Rationale: Column chromatography separates the product based on polarity. Full characterization by NMR, IR, and Mass Spectrometry is required to confirm the structure and stereochemistry of the synthesized cyclobutane derivative.
-
Procedure: Purify the crude material using silica gel column chromatography with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient). Combine the fractions containing the desired product and concentrate in vacuo. Characterize the purified product to confirm its identity and purity.
-
Therapeutic Applications & Case Studies
The strategic incorporation of cyclobutane rings has led to the development of several successful drugs and promising clinical candidates across various therapeutic areas.[1][16]
| Drug/Candidate | Therapeutic Area | Role of the Cyclobutane Ring |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand replaces cisplatin's chloride atoms, significantly reducing nephrotoxicity while retaining anticancer activity.[2] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutylmethyl group provides conformational rigidity, contributing to its high potency as an NS3/4A protease inhibitor.[16] |
| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring is part of the core scaffold, contributing to the molecule's potent androgen receptor antagonist activity. |
| PF-04965842 | Autoimmune Diseases | A JAK1 inhibitor where the cyclobutane scaffold is integral to its structure and function. |
| Compound B1 | Nonalcoholic Steatohepatitis (NASH) | A novel derivative where a cyclobutane ring replaces a gem-dimethyl group, resulting in potent ACC1 and ACC2 inhibitory activity and a favorable tissue distribution profile.[17][18] |
Future Outlook
The application of cyclobutane derivatives in drug discovery continues to expand.[1] Advances in synthetic chemistry, particularly in enantioselective and catalytic methods, are making these valuable scaffolds more accessible.[15] Future research will likely focus on developing novel, stereoselective routes to complex and densely functionalized cyclobutanes. As our understanding of the relationship between three-dimensional molecular shape and biological activity grows, the strategic use of the cyclobutane ring to create more potent, selective, and safer medicines is set to become even more prominent in the field of drug development.
References
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- Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
- (Author N/A). (Year N/A). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- (Author N/A). (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-81.
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A Comprehensive Technical Guide on the Reactivity and Stability of the Cyclobutane Ring in Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane motif, long considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a powerful tool for constraining molecular conformation, improving metabolic stability, and exploring novel chemical space.[2] This guide provides an in-depth analysis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional building block that exemplifies the strategic use of the cyclobutane core. We will dissect the fundamental principles governing the stability and reactivity of its four-membered ring, explore the influence of its 1,3-disubstituted pattern, detail key synthetic transformations, and contextualize its application within the demanding landscape of drug discovery.
The Cyclobutane Scaffold: A Physicochemical Overview
The chemistry of cyclobutane is fundamentally dictated by its strained cyclic structure. Understanding these foundational principles is critical to predicting its behavior in complex molecules.
Ring Strain and Energetics
The cyclobutane ring possesses significant strain energy, second only to cyclopropane among common cycloalkanes.[1] This instability arises from two primary sources:
-
Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a major deviation from the ideal 109.5° for sp³-hybridized carbon.[3][4] This forces the bonding orbitals into a suboptimal, bent overlap, weakening the C-C bonds.
-
Torsional Strain: If the ring were planar, the hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this, the ring puckers, but significant torsional strain remains as the C-H bonds are not perfectly staggered.[3][5][6]
The culmination of these factors results in a total ring strain that makes the cyclobutane ring a thermodynamically favorable participant in ring-opening reactions, provided a viable kinetic pathway exists.[7]
| Cycloalkane | Strain Energy (kcal/mol) | Source(s) |
| Cyclopropane | ~27.6-28.1 | [1][5] |
| Cyclobutane | ~26.3 | [1][5] |
| Cyclopentane | ~6.0-7.1 | [1][2] |
| Cyclohexane | ~0 | [2] |
Conformational Dynamics: The Puckered Ring
Contrary to a simple square representation, cyclobutane exists in a dynamic, non-planar "puckered" or "butterfly" conformation.[3][8][9] In this arrangement, one carbon atom is bent out of the plane formed by the other three. This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering torsional strain at the cost of a slight increase in angle strain.[3][5] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[10] This conformational flexibility is a key feature, and the energy barrier to this inversion is relatively low.[11]
Caption: Planar vs. Puckered Conformation of Cyclobutane.
Analysis of this compound
This specific molecule (CAS 89941-55-9) is a versatile building block whose properties are defined by the interplay between its strained core and its functional groups.[12][13][14]
Structural Features and Stereochemistry
The 1,3-disubstitution pattern allows for two diastereomeric forms: cis and trans. The spatial relationship between the methyl carboxylate and hydroxymethyl groups is fixed by the rigid ring structure, a property heavily exploited in drug design to enforce specific pharmacophore orientations.[1] The separation of these isomers is critical, as they will present different vectors for molecular growth and interact with biological targets differently.
Influence of Substituents on Ring Stability
The stability of the cyclobutane ring in this molecule is modulated by its substituents:
-
Methyl Carboxylate Group: As an electron-withdrawing group, the ester can activate the ring toward certain nucleophilic attacks, although this effect is less pronounced than in "donor-acceptor" cyclobutanes which often feature geminal electron-withdrawing groups.[15][16]
-
Hydroxymethyl Group: This group can participate in hydrogen bonding and act as a nucleophile or a coordination site for catalysts. Its electronic effect on the ring itself is modest, but its reactivity can be leveraged to initiate reactions that may involve the ring.
Unlike highly reactive cyclopropanes, the cyclobutane ring in this molecule is generally stable to a wide range of common synthetic conditions, including those for ester hydrolysis and alcohol protection/oxidation.[1] Its reactivity is intermediate between the highly strained cyclopropane and the relatively inert cyclopentane.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 89941-55-9 | [12][17] |
| Molecular Formula | C₇H₁₂O₃ | [12][18] |
| Molecular Weight | 144.17 g/mol | [12][18] |
| Appearance | Colorless to light yellow liquid/solid | [12][14] |
| Boiling Point | 208.6±13.0 °C (Predicted) | [12] |
| Density | 1.133±0.06 g/cm³ (Predicted) | [12] |
| Storage | 2-8°C (Refrigerator) | [12][14] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups and the relative inertness of its core.
Reactions Involving the Functional Groups
The ester and alcohol moieties can be manipulated selectively, providing handles for elaboration into more complex structures.
This protocol yields the corresponding carboxylic acid, a key intermediate for amide couplings.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
Causality: Lithium hydroxide is chosen for its high reactivity and minimal side reactions like transesterification. The aqueous work-up and pH adjustment are critical for protonating the carboxylate salt to yield the neutral carboxylic acid, rendering it extractable into an organic solvent.
This protocol converts the hydroxymethyl group to an aldehyde, useful for reductive amination or Wittig reactions.
-
Setup: To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude aldehyde can be purified by silica gel chromatography.
Causality (Swern Oxidation): This method is chosen for its mild conditions, which avoid over-oxidation to the carboxylic acid and are compatible with the ester functionality. The low temperature is essential for the stability of the intermediate chlorosulfonium ylide.
Reactions Involving the Cyclobutane Ring
While relatively stable, the ring's high strain energy can be released under specific, often harsh, conditions.
-
Stability: The ring is resistant to typical acidic and basic conditions used for manipulating the functional groups, as well as many common oxidizing and reducing agents.[1]
-
Ring-Opening Reactions:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Ni or Pt) at elevated temperatures and pressures can cleave the C-C bonds to yield an acyclic product.[19] This reaction is driven by the release of ring strain.
-
Lewis Acid-Mediated Opening: Strong Lewis acids can potentially coordinate to the ester or alcohol oxygen atoms, polarizing the C-C bonds and rendering the ring susceptible to nucleophilic attack and opening.[15][16] This is particularly relevant in "donor-acceptor" systems but remains a possibility for this molecule under forcing conditions.
-
Caption: Plausible Synthetic Workflow for the Target Compound.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound extends beyond its basic reactivity, positioning it as a strategic tool for designing next-generation therapeutics.
Conformationally Restricted Scaffolding
The primary advantage of the cyclobutane ring is its ability to act as a rigid spacer.[1] Unlike a flexible alkyl chain, a 1,3-disubstituted cyclobutane holds its substituents in well-defined cis or trans orientations. This conformational restriction can:
-
Reduce Entropic Penalty: Pre-organizing a ligand into its bioactive conformation for binding to a protein target can significantly improve binding affinity.[1]
-
Enhance Selectivity: A rigid conformation is less likely to fit into off-target binding sites compared to a flexible molecule.
Bioisosterism and Property Modulation
The cyclobutane scaffold is an effective bioisostere for other chemical groups, offering a way to fine-tune a drug candidate's properties.[2]
-
Aryl Ring Replacement: Replacing a flat aromatic ring with a 3D cyclobutane scaffold can increase aqueous solubility and improve the fraction of sp³ carbons (Fsp³), a property often correlated with higher clinical success rates.[1]
-
Metabolic Stability: The C-H bonds on a cyclobutane ring are often less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in more flexible alkyl chains or activated positions on aromatic rings.
This particular building block is especially valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the cyclobutane core can serve as a rigid linker connecting the warhead (ligand for the target protein) and the E3 ligase binder. Its commercial availability as a "Protein Degrader Building Block" underscores this application.[17]
Conclusion
This compound is more than just a simple bifunctional molecule; it is a testament to the maturation of cyclobutane chemistry in the pharmaceutical sciences. Its stability profile allows for selective manipulation of its peripheral functional groups, while the inherent strain of its core, though not leading to facile decomposition, remains a latent feature that can be exploited under specific conditions. For drug development professionals, this building block offers a reliable and powerful method to introduce three-dimensional character, enforce conformational rigidity, and enhance the pharmacokinetic properties of drug candidates, making it a valuable asset in the modern medicinal chemist's toolbox.
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A Strategic Guide to Unveiling the Biological Potential of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Executive Summary
In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to identifying next-generation therapeutics. Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a structurally simple yet intriguing molecule, represents an untapped resource with significant latent potential. While direct biological data for this specific compound is not publicly available, its core scaffold—the cyclobutane ring—is a validated and increasingly utilized motif in medicinal chemistry. The cyclobutane moiety is prized for its ability to confer metabolic stability, enforce conformational rigidity, and serve as a three-dimensional bioisosteric replacement for planar aromatic rings or sterically demanding groups.[1][2]
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically investigate the biological activity of this compound. We move beyond a simple recitation of protocols to explain the causal logic behind a multi-stage research plan, from initial hypothesis generation using in silico tools to rigorous in vitro validation and preliminary structure-activity relationship (SAR) studies. This document serves as a strategic roadmap, empowering research teams to unlock the therapeutic potential hidden within this promising chemical entity.
Introduction to the Core Scaffold: The Value Proposition
This compound (CAS: 89941-55-9) is a small molecule featuring a puckered cyclobutane ring substituted with two key functional groups: a primary hydroxymethyl group and a methyl ester.[3] These features provide handles for both biological interactions and synthetic modification.
| Chemical & Physical Properties | |
| IUPAC Name | This compound |
| CAS Number | 89941-55-9[3][4] |
| Molecular Formula | C₇H₁₂O₃[3] |
| Molecular Weight | 144.17 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[4] |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Methyl Ester (-COOCH₃) |
| SMILES | COC(=O)C1CC(CO)C1[3] |
The true potential of this molecule lies in its cyclobutane core. Unlike conformationally flexible alkanes, the cyclobutane ring is rigid and puckered. This unique geometry is leveraged in drug design to:
-
Enhance Metabolic Stability: By replacing metabolically labile groups (e.g., isopropyl or cyclohexyl moieties) with a cyclobutane ring, chemists can block common sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[1]
-
Improve Potency and Selectivity: The rigid structure of the cyclobutane ring can lock pharmacophoric elements in an optimal orientation for binding to a biological target, leading to increased potency and selectivity over more flexible analogs.[5]
-
Act as a Bioisostere: The cyclobutane scaffold is an effective bioisostere for phenyl rings, gem-dimethyl groups, and other functionalities.[2][6] This replacement can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[2] The increased three-dimensional character (Fsp³) is often correlated with higher clinical success rates.[2]
-
Explore Novel Chemical Space: The underrepresentation of cyclobutane motifs in screening libraries compared to more common rings like cyclopentane and cyclohexane presents an opportunity to discover novel biological activities.[7]
Given these established advantages, this compound serves as an excellent starting point for a drug discovery campaign.
A Multi-Stage Framework for Biological Activity Profiling
We propose a staged, hypothesis-driven approach to efficiently and rigorously characterize the biological potential of this molecule. This workflow is designed to maximize data generation while conserving resources, moving from broad, predictive methods to specific, targeted assays.
Stage 1: In Silico Profiling and Hypothesis Generation
Rationale: Before committing to resource-intensive wet-lab experiments, computational tools can rapidly generate hypotheses about potential biological activities and targets. This approach leverages vast databases of known compounds to predict the activity of a novel molecule based on its structure.[8]
Methodology: Prediction of Activity Spectra for Substances (PASS)
The PASS algorithm predicts a wide range of biological activities (pharmacological effects, mechanisms of action, etc.) based on the structural formula of a compound.[9][10] The output is a list of potential activities with a corresponding probability score (Pa for "probable activity" and Pi for "probable inactivity").
Step-by-Step Protocol:
-
Input: Obtain the SMILES string for this compound: COC(=O)C1CC(CO)C1.
-
Submission: Submit the SMILES string to a web-based PASS prediction server (e.g., Way2Drug).
-
Analysis: Analyze the output, focusing on activities where Pa > Pi. A Pa value greater than 0.7 suggests a high probability of the predicted activity being confirmed experimentally, while a Pa between 0.5 and 0.7 indicates moderate probability.[9]
-
Hypothesis Formulation: Group the high-probability predictions into therapeutic areas (e.g., oncology, anti-inflammatory, anti-infective) to guide the selection of initial in vitro assays.
Logical Workflow: From Structure to Hypothesis
Caption: Workflow for generating testable hypotheses using in silico tools.
Stage 2: Broad-Spectrum In Vitro Screening
Rationale: Based on the hypotheses generated in Stage 1, the next logical step is to perform broad experimental screens to confirm or refute the predicted activities. For instance, if PASS predicts "antineoplastic" or "cytotoxic" activity, a cell viability screen against a diverse panel of cancer cell lines is a cost-effective and informative starting point.
Methodology: Cancer Cell Line Cytotoxicity Screening (MTS Assay)
This protocol describes a standard method for assessing the effect of a compound on the metabolic activity and viability of cultured cancer cells.
Step-by-Step Protocol:
-
Cell Culture: Plate cells from a diverse cancer panel (e.g., NCI-60 or a custom panel including lung, breast, colon, and leukemia lines) in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series in culture medium to obtain final concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubation & Readout: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression analysis.
Experimental Workflow: Cytotoxicity Screening
Caption: Step-by-step workflow for in vitro cytotoxicity screening.
Stage 3: Preliminary Structure-Activity Relationship (SAR) Exploration
Rationale: The presence of both a hydroxyl group and a methyl ester provides two chemically distinct handles for modification. Creating a small, focused set of analogs allows for an initial exploration of the SAR, providing critical information about which parts of the molecule are essential for any observed activity.
Proposed Analogs for Initial SAR:
| Analog | Structure | Rationale for Synthesis |
| 1 (Parent) | COC(=O)C1CC(CO)C1 | Baseline activity |
| 2 (Carboxylic Acid) | HOOC-C1CC(CO)C1 | The ester is often a pro-drug form; the acid may be the active species. Explores impact of charge and solubility. |
| 3 (Amide) | H₂NOC-C1CC(CO)C1 | Amides are common in drugs and can alter H-bonding patterns and cell permeability compared to the ester or acid.[11] |
| 4 (Fluorinated Alcohol) | COC(=O)C1CC(CF₂OH)C1 | A hypothetical modification; in reality, replacing -OH with -F or -OCH₃ is more common to block metabolism and remove H-bond donor capability. |
| 5 (Oxidized Alcohol) | COC(=O)C1CC(C(=O)H)C1 | Oxidation of the primary alcohol to an aldehyde or carboxylic acid explores the electronic and steric requirements at this position. |
Logical Framework: SAR Cycle
A positive "hit" from Stage 2 screening initiates a cycle of iterative design, synthesis, and testing to optimize for potency and other desirable drug-like properties.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
This compound stands as a promising, yet uncharacterized, chemical entity. Its value is derived from the proven utility of the cyclobutane scaffold in overcoming common challenges in drug development, such as metabolic instability and lack of potency.[1] The strategic framework presented here provides a clear, logical, and efficient pathway for its systematic evaluation. By beginning with cost-effective in silico predictions and progressing to targeted in vitro assays and initial SAR studies, research teams can rapidly assess the biological potential of this molecule. A confirmed "hit" from this initial cascade would warrant a deeper investigation into its mechanism of action, target identification, and further lead optimization, paving the way for a potential new class of therapeutic agents.
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Methodological & Application
The Versatile Building Block: Methyl 3-(Hydroxymethyl)cyclobutane-1-carboxylate in Modern Organic Synthesis
In the ever-evolving landscape of organic synthesis and drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. These building blocks are the architectural blueprints for creating complex molecules with tailored biological activities. Among the rising stars in this molecular repertoire is methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This seemingly simple bifunctional molecule, possessing both a primary alcohol and a methyl ester anchored to a strained cyclobutane core, offers a unique combination of conformational rigidity and synthetic versatility. Its application in the synthesis of medicinally relevant compounds is expanding, providing a valuable tool for researchers and drug development professionals.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired synthetic outcomes.
The Strategic Advantage of the Cyclobutane Core
The cyclobutane ring, a four-membered carbocycle, imparts distinct structural and conformational properties to molecules.[2] Its inherent ring strain influences bond angles and lengths, leading to a puckered conformation that can be exploited to control the spatial arrangement of substituents. In medicinal chemistry, the incorporation of a cyclobutane moiety can offer several advantages:
-
Conformational Restriction: The rigid cyclobutane scaffold limits the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[3][4]
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Novel Chemical Space: Cyclobutane-containing molecules occupy a unique region of chemical space, offering opportunities for the development of novel intellectual property.
This compound serves as an excellent entry point to this valuable chemical space, with its two functional handles providing orthogonal reactivity for further molecular elaboration.
Key Synthetic Transformations and Protocols
The true power of this compound lies in the differential reactivity of its alcohol and ester functionalities. This allows for a wide range of selective transformations, enabling the construction of diverse and complex molecular architectures.
Oxidation of the Hydroxymethyl Group: Access to the Corresponding Aldehyde
A pivotal transformation is the selective oxidation of the primary alcohol to an aldehyde, yielding methyl 3-formylcyclobutane-1-carboxylate. This aldehyde is a versatile intermediate for a host of subsequent reactions, including reductive aminations, Wittig reactions, and aldol condensations. A mild and efficient method for this oxidation is the Swern oxidation, which avoids over-oxidation to the carboxylic acid.
Protocol: Swern Oxidation of this compound
This protocol is adapted from established Swern oxidation procedures.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 89941-55-9 | 144.17 | 10.0 | 1.44 g |
| Oxalyl chloride | 79-37-8 | 126.93 | 12.0 | 0.86 mL |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 24.0 | 1.70 mL |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 50.0 | 6.96 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 100 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (12.0 mmol, 0.86 mL) to the cooled DCM with vigorous stirring.
-
In a separate dry flask, prepare a solution of anhydrous DMSO (24.0 mmol, 1.70 mL) in anhydrous DCM (10 mL).
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. A white precipitate may form. Stir the resulting mixture for 15 minutes at -78 °C.
-
Prepare a solution of this compound (10.0 mmol, 1.44 g) in anhydrous DCM (20 mL).
-
Slowly add the alcohol solution to the reaction mixture at -78 °C.
-
Stir the mixture for 45 minutes at -78 °C.
-
Slowly add triethylamine (50.0 mmol, 6.96 mL) to the reaction mixture at -78 °C.
-
Stir the mixture for an additional 45 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 3-formylcyclobutane-1-carboxylate as a colorless oil.
Expected Outcome:
-
Product: Methyl 3-formylcyclobutane-1-carboxylate (CAS: 1784306-12-2)[5]
-
Yield: Typically >85%
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H), 3.70 (s, 3H), 3.20-3.05 (m, 2H), 2.50-2.30 (m, 3H).
Causality and Insights: The Swern oxidation is chosen for its mild conditions, which are well-suited for substrates that may be sensitive to harsher oxidizing agents. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the intermediate alkoxysulfonium ylide. The order of addition is also crucial; the alcohol is added after the formation of the active oxidant (the "Swern complex") to ensure efficient oxidation.
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of this compound.
Nucleophilic Substitution via the Hydroxymethyl Group: Synthesis of Azides and Ethers
The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. A more direct approach for introducing nucleophiles is the Mitsunobu reaction, which allows for the one-pot conversion of the alcohol to a variety of functional groups with inversion of configuration, although stereochemistry is not a factor at this particular carbon.
Application Note: Synthesis of Methyl 3-(azidomethyl)cyclobutane-1-carboxylate
The introduction of an azide group provides a versatile handle for further transformations, most notably the "click" chemistry reaction (Huisgen cycloaddition) to form triazoles or reduction to a primary amine.
Protocol: Mitsunobu Azidation
This protocol is based on general Mitsunobu reaction conditions.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 89941-55-9 | 144.17 | 5.0 | 0.72 g |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 7.5 | 1.97 g |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 7.5 | 1.48 mL |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.22 | 7.5 | 1.63 mL |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (5.0 mmol, 0.72 g) and triphenylphosphine (7.5 mmol, 1.97 g) in anhydrous THF (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (7.5 mmol, 1.63 mL) to the stirred solution.
-
Slowly add diisopropyl azodicarboxylate (7.5 mmol, 1.48 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-(azidomethyl)cyclobutane-1-carboxylate.
Expected Outcome:
-
Product: Methyl 3-(azidomethyl)cyclobutane-1-carboxylate
-
Yield: Typically 70-90%
-
IR (neat): ν ~2100 cm⁻¹ (azide stretch)
Causality and Insights: The Mitsunobu reaction proceeds through the formation of a phosphonium salt intermediate, which activates the hydroxyl group as a good leaving group. The azide source, DPPA, then acts as the nucleophile. The use of DIAD is common, and the reaction is generally high-yielding for primary alcohols. The order of addition can be important; in some cases, pre-mixing the phosphine and DIAD before adding the alcohol and nucleophile can improve yields.
Diagram: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Ether Synthesis: Williamson Ether Synthesis
The hydroxyl group can also be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a variety of ethers. This is a fundamental and reliable method for C-O bond formation.
Protocol: Synthesis of Methyl 3-((benzyloxy)methyl)cyclobutane-1-carboxylate
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 89941-55-9 | 144.17 | 10.0 | 1.44 g |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 | 0.48 g |
| Benzyl bromide | 100-39-0 | 171.04 | 11.0 | 1.30 mL |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF (30 mL).
-
Carefully add sodium hydride (12.0 mmol, 0.48 g of 60% dispersion) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (10.0 mmol, 1.44 g) in anhydrous THF (20 mL) to the stirred suspension. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (11.0 mmol, 1.30 mL).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Expected Outcome:
-
Product: Methyl 3-((benzyloxy)methyl)cyclobutane-1-carboxylate
-
Yield: Typically >80%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H), 4.50 (s, 2H), 3.68 (s, 3H), 3.55 (d, J = 6.8 Hz, 2H), 2.90-2.75 (m, 1H), 2.40-2.20 (m, 4H).
Causality and Insights: The Williamson ether synthesis is a robust and general method for preparing ethers.[6] The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol to form the reactive alkoxide. The reaction is an Sₙ2 process, so the use of a primary halide like benzyl bromide is ideal to avoid competing elimination reactions.
Application in the Synthesis of Conformationally Constrained Amino Acids
A significant application of cyclobutane derivatives is in the synthesis of conformationally restricted amino acids, which are valuable building blocks for peptidomimetics and drug design.[3][7] this compound is an excellent precursor for the synthesis of novel δ-amino acids.
Synthetic Strategy Outline:
A plausible synthetic route to a novel cyclobutane-containing δ-amino acid starting from this compound could involve the following key steps:
-
Conversion of the hydroxymethyl group to an aminomethyl group: This can be achieved via the azide intermediate synthesized using the Mitsunobu reaction, followed by reduction (e.g., with H₂/Pd-C or LiAlH₄).
-
Hydrolysis of the methyl ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
This strategy would yield a novel δ-amino acid with a constrained cyclobutane backbone, a valuable scaffold for further elaboration in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a conformationally rigid cyclobutane core and two orthogonally reactive functional groups provides chemists with a strategic tool for the construction of complex and medicinally relevant molecules. The protocols and applications outlined in this guide serve as a testament to its synthetic utility and provide a solid foundation for its incorporation into diverse research and development programs. As the quest for novel molecular architectures continues, the importance of such well-defined and versatile building blocks will undoubtedly continue to grow.
References
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O'Reilly, E., Pes, L., Ortin, Y., Müller-Bunz, H., & Paradisi, F. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]
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Application Notes and Protocols: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate as a Versatile Starting Material for Novel Pharmaceuticals
Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in the design of new therapeutics.[1] Its inherent ring strain imparts a unique, puckered three-dimensional geometry that offers a degree of conformational rigidity not readily achievable with more flexible acyclic or larger cyclic systems. This conformational constraint can be strategically employed to orient pharmacophoric elements in a bioactive conformation, thereby enhancing potency and selectivity for the biological target. Furthermore, the introduction of a cyclobutane scaffold can improve metabolic stability and other pharmacokinetic properties by presenting a non-planar, sterically hindered structure to metabolizing enzymes.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a readily available and versatile building block that provides an excellent entry point into this valuable chemical space. Its bifunctional nature, possessing both a primary alcohol and a methyl ester, allows for orthogonal chemical modifications, enabling the divergent synthesis of a wide array of complex molecular architectures. This guide provides detailed protocols and application insights for the utilization of this compound as a starting material in the synthesis of pharmaceutical agents, with a focus on key chemical transformations and their relevance in the synthesis of marketed drugs and clinical candidates.
Key Transformations and Synthetic Strategies
The synthetic utility of this compound is primarily derived from the selective manipulation of its two functional groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of ethers or esters. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This section will detail the protocols for two of the most critical transformations: the oxidation of the hydroxymethyl group to an aldehyde and the subsequent elaboration of the ester functionality via amide coupling.
Protocol 1: Selective Oxidation to Methyl 3-formylcyclobutane-1-carboxylate
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, methyl 3-formylcyclobutane-1-carboxylate, is a crucial step in many synthetic routes. Over-oxidation to the carboxylic acid must be avoided, necessitating the use of mild and selective oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity for primary alcohols, mild reaction conditions, and operational simplicity.[2][3][4][5]
Experimental Protocol: Dess-Martin Periodinane Oxidation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography to afford methyl 3-formylcyclobutane-1-carboxylate.
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane: This hypervalent iodine reagent is highly selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][5]
-
Anhydrous Dichloromethane: The use of an anhydrous solvent is crucial to prevent the hydration of the aldehyde product, which could lead to side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the potential for side reactions with atmospheric oxygen and moisture.
-
Quenching with NaHCO₃ and Na₂S₂O₃: The basic NaHCO₃ solution neutralizes the acetic acid byproduct of the reaction, while the Na₂S₂O₃ reduces any remaining DMP and iodine byproducts.
Alternative Oxidation Methods:
| Oxidizing Agent | Co-reagents | Typical Conditions | Advantages | Disadvantages |
| TPAP | NMO | Catalytic TPAP, stoichiometric NMO, CH₂Cl₂, RT | Mild, catalytic in ruthenium | NMO can be hygroscopic |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic temperatures (-78 °C) | High yields, avoids heavy metals | Requires careful temperature control, malodorous byproducts |
Table 1: Comparison of alternative methods for the oxidation of primary alcohols to aldehydes.
Application in Pharmaceutical Synthesis: A Case Study of Abrocitinib
Abrocitinib is a Janus kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis.[6] Its core structure features a cis-1,3-disubstituted cyclobutane ring, highlighting the importance of this scaffold in modern drug discovery. The synthesis of Abrocitinib and its key intermediates can be envisioned to start from a cyclobutane precursor conceptually derived from this compound. The following section outlines a plausible synthetic pathway.
Synthetic Pathway to a Key Abrocitinib Intermediate
The following diagram illustrates a potential synthetic route from this compound to a key diamine intermediate in the synthesis of Abrocitinib.
Caption: Proposed synthetic pathway to a key Abrocitinib intermediate.
Detailed Protocol for a Key Step: Amide Coupling
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[7][8] In our proposed synthesis, after reduction of the oxime to the corresponding amine, the resulting methyl 3-(aminomethyl)cyclobutane-1-carboxylate can be coupled with a carboxylic acid. The following is a general protocol for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Experimental Protocol: EDC/HOBt Amide Coupling
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: Add a solution of methyl 3-(aminomethyl)cyclobutane-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Dilute the reaction mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
EDC and HOBt: This combination of coupling reagents is widely used for its efficiency in forming amide bonds with minimal side reactions and racemization.[8]
-
Anhydrous Solvent: Prevents the hydrolysis of the activated ester intermediate.
-
Non-nucleophilic Base: Neutralizes the hydrochloride salt of EDC and any acidic byproducts without competing in the coupling reaction.
Further Applications and Future Directions
The versatility of this compound extends beyond the synthesis of JAK inhibitors. The cyclobutane core is also present in other clinical candidates, such as the CCR2 antagonist PF-04136309, which has been investigated for the treatment of various inflammatory diseases and cancers.[9][10][11] The synthetic strategies outlined in this guide can be adapted to access the core structures of these and other emerging therapeutics.
The workflow for developing novel drug candidates from this starting material can be visualized as follows:
Caption: Drug discovery workflow utilizing the starting material.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules of pharmaceutical interest. The protocols and strategies detailed in these application notes provide a solid foundation for researchers and scientists in drug development to harness the potential of this valuable starting material. The inherent conformational rigidity and synthetic accessibility of the cyclobutane core will undoubtedly continue to be exploited in the design of the next generation of innovative medicines.
References
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Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
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ACS Publications. TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates. [Link]
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RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]
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Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. [Link]
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The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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PubMed. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. [Link]
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ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]
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Beilstein Journal of Organic Chemistry. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]
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Reaction protocols involving methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An In-Depth Guide to the Synthetic Utility of Methyl 3-(Hydroxymethyl)cyclobutane-1-carboxylate
This compound is a versatile bifunctional building block that is gaining traction among researchers in medicinal chemistry and organic synthesis. Its unique three-dimensional structure, conferred by the puckered cyclobutane ring, offers a compelling alternative to more traditional, planar scaffolds in the design of novel therapeutics and complex molecules.[1][2] The presence of both a primary alcohol and a methyl ester allows for orthogonal chemical modifications, making it a valuable starting point for the synthesis of diverse molecular architectures. This guide provides detailed protocols for the two most fundamental transformations of this molecule: the oxidation of the hydroxymethyl group and the hydrolysis of the methyl ester. The causality behind experimental choices and self-validating aspects of each protocol are explained to ensure reliable and reproducible outcomes in the laboratory.
Part 1: Selective Oxidation of the Primary Alcohol
The primary alcohol moiety of this compound is a key handle for synthetic elaboration. Its oxidation to an aldehyde provides an electrophilic center for subsequent carbon-carbon bond-forming reactions (e.g., Wittig, Grignard) or the formation of imines for reductive amination. Further oxidation to a carboxylic acid yields a second acidic handle on the molecule. The choice of oxidant is critical to selectively obtain the desired product without over-oxidation or side reactions.[3]
Protocol 1A: Swern Oxidation to Methyl 3-formylcyclobutane-1-carboxylate
The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild, metal-free conditions, which is particularly advantageous for sensitive substrates.[4][5] The reaction proceeds at a low temperature (-78 °C) to ensure the stability of the reactive intermediate, the alkoxysulfonium ylide, and to minimize side reactions.[6]
Causality and Experimental Design: The reaction is initiated by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion.[4] The alcohol then attacks this species, and subsequent deprotonation by a hindered base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), induces an intramolecular elimination to yield the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide.[4][6] The low temperature is crucial for controlling the reaction, and the sequential addition of reagents prevents the decomposition of the reactive intermediates.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern Oxidation of a primary alcohol to an aldehyde.
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir the resulting solution for 15 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (TEA) (5.0 equivalents) dropwise. A white precipitate will form. Continue stirring at -78 °C for another 30 minutes.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 45 minutes.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 3-formylcyclobutane-1-carboxylate.
Protocol 1B: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a popular reagent for the oxidation of primary alcohols to aldehydes, notable for its operational simplicity as the reaction is typically run at room temperature.[7][8] However, it is a chromium(VI)-based reagent and therefore poses toxicity and disposal concerns.[9]
Causality and Experimental Design: PCC is a milder, more selective version of other chromium-based oxidants.[3] The reaction proceeds through the formation of a chromate ester, followed by a base-assisted elimination to form the aldehyde.[9] The reaction is performed in an anhydrous organic solvent like dichloromethane (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid.[7][8] The addition of an adsorbent like Celite or silica gel can simplify the work-up by adsorbing the tarry chromium byproducts, which can then be removed by filtration.[10]
Step-by-Step Protocol:
-
To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite.
-
Add anhydrous CH₂Cl₂ to create a slurry (0.1 M relative to the alcohol).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the alcohol solution to the PCC slurry in one portion. The mixture will turn dark brown/black.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel, washing thoroughly with additional diethyl ether to elute the product.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography on silica gel.
| Parameter | Swern Oxidation | PCC Oxidation |
| Primary Reagents | Oxalyl Chloride, DMSO, TEA | Pyridinium Chlorochromate (PCC) |
| Typical Yield | >85% | 70-85% |
| Temperature | -78 °C to RT | Room Temperature |
| Key Advantages | Mild, Metal-free, High Yields | Operationally Simple |
| Key Disadvantages | Requires low temp, Pungent byproduct | Toxic Chromium Waste, Difficult work-up |
| References | [4],[6],[5] | [7],[10],[8] |
Part 2: Hydrolysis of the Methyl Ester
Saponification, or the base-mediated hydrolysis of the ester, is a fundamental transformation to unmask the carboxylic acid.[11] This functional group is a cornerstone for many subsequent reactions, most notably amide bond formation, which is critical in drug development.
Protocol 2A: Saponification using Lithium Hydroxide
Lithium hydroxide (LiOH) is a commonly used base for the saponification of methyl esters.[12] It is effective and often leads to clean reactions with straightforward work-up procedures. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the ester and the hydroxide salt.[13]
Causality and Experimental Design: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group.[11] An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion.[11] A final acidic work-up is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Experimental Workflow: Ester Saponification
Caption: Workflow for the LiOH-mediated hydrolysis of a methyl ester.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water (or methanol and water) (0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, cool the mixture to room temperature and remove the organic solvent (THF or methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
| Parameter | LiOH Saponification Protocol |
| Base | Lithium Hydroxide (LiOH) |
| Solvent System | THF/H₂O or MeOH/H₂O |
| Stoichiometry | 2-3 equivalents of LiOH |
| Temperature | Room Temperature or ~50 °C |
| Work-up | Acidification (e.g., 1 M HCl) followed by extraction |
| Expected Yield | >90% |
| References | [12],[11],[13] |
Conclusion and Future Prospects
The protocols detailed herein provide robust and reproducible methods for the selective transformation of this compound into its corresponding aldehyde and carboxylic acid derivatives. These products serve as pivotal intermediates for a wide array of synthetic applications. The unique conformational constraints and three-dimensional nature of the cyclobutane scaffold continue to be exploited in drug discovery to improve metabolic stability, direct pharmacophore groups, and fill hydrophobic pockets.[1][14] As the demand for novel chemical matter grows, the synthetic utility of building blocks like this compound will undoubtedly continue to expand.
References
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Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6549–6553. [Link]
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Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17, e202100574. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]
-
Takeda, K. (2012). Cyclobutene Ring Opening Reactions. Science of Synthesis, 4, 1533-1574. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Takeda, K. (2012). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]
-
University of California, Irvine. (2023, October 4). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
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Application Notes and Protocols: Derivatization of the Hydroxyl Group in Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
<_>
Abstract
This document provides a comprehensive technical guide for the derivatization of the primary hydroxyl group in methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This key building block is frequently utilized in medicinal chemistry and materials science, where modification of the hydroxyl moiety is crucial for modulating physicochemical properties, biological activity, and reactivity for further synthetic transformations. We present detailed protocols for common and effective derivatization strategies, including esterification, etherification, and protection as a silyl ether. The rationale behind the selection of each method, mechanistic insights, and step-by-step procedures are provided to enable researchers, scientists, and drug development professionals to successfully implement these transformations.
Introduction: The Strategic Importance of Derivatization
This compound is a valuable synthetic intermediate possessing two key functional groups: a methyl ester and a primary hydroxyl group. The hydroxyl group, in particular, serves as a versatile handle for introducing a wide array of functionalities. Derivatization of this group is a critical step in many synthetic campaigns for several reasons:
-
Pharmacophore Modification: In drug discovery, the hydroxyl group can be modified to explore structure-activity relationships (SAR). Converting it to an ester, ether, or other functional group can impact hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing the pharmacological profile of the final compound.
-
Protecting Group Strategy: The hydroxyl group is reactive under various conditions (e.g., with strong bases, oxidizing agents). In a multi-step synthesis, it is often necessary to temporarily "mask" or protect this group to prevent unwanted side reactions.[1] Silyl ethers are a common and effective choice for this purpose due to their ease of installation and selective removal.[1][2]
-
Linker Chemistry: The hydroxyl group can serve as an attachment point for linkers in the development of conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
Material Science Applications: Modification of the hydroxyl group can be used to tune the properties of polymers and other materials derived from this cyclobutane scaffold.
This guide will focus on three principal classes of derivatization: esterification, etherification, and silylation, providing both the theoretical underpinning and practical, actionable protocols.
Derivatization Strategies and Protocols
The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the existing methyl ester functionality. The following sections detail proven methods for modifying the primary hydroxyl group of this compound.
Esterification: Acylation with Acetic Anhydride
Esterification is a fundamental transformation that converts the hydroxyl group into an ester. This is often achieved through acylation. Acetylation, the introduction of an acetyl group, is a common example that can decrease the polarity of the parent molecule. The use of acetic anhydride in the presence of a mild base is an efficient method for this transformation.[3][4]
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acylating agent. It is more reactive than acetic acid and the reaction does not produce water as a byproduct, which would favor the reverse hydrolysis reaction.[5]
-
Pyridine or Triethylamine (Et3N): Acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
4-(Dimethylamino)pyridine (DMAP): Often used in catalytic amounts, DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction, especially for less reactive alcohols.[6]
Reaction Scheme:
Caption: Acetylation of the primary hydroxyl group.
Experimental Protocol: Synthesis of Methyl 3-(acetoxymethyl)cyclobutane-1-carboxylate
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Substrate | 1.0 eq | Starting material |
| Acetic Anhydride | 1.2 eq | Acetylating agent |
| Triethylamine | 1.5 eq | Base |
| DMAP | 0.1 eq | Catalyst |
| Solvent | DCM | Reaction medium |
| Temperature | 0 °C to RT | Controls reaction rate |
| Reaction Time | 2-4 hours | Time to completion |
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[7][8] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[9] For the synthesis of an ether from this compound, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the primary alcohol to form the sodium alkoxide.[9] It produces hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide): The electrophile that is attacked by the nucleophilic alkoxide. Primary alkyl halides are preferred to minimize competing elimination reactions.[7]
-
Anhydrous THF or DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 reaction. These solvents do not have acidic protons that would quench the strong base.
Reaction Scheme:
Caption: Two-step Williamson ether synthesis.
Experimental Protocol: Synthesis of Methyl 3-(methoxymethyl)cyclobutane-1-carboxylate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Substrate | 1.0 eq | Starting material |
| Sodium Hydride | 1.2 eq | Base for deprotonation |
| Methyl Iodide | 1.5 eq | Alkylating agent |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | 0 °C to RT | Controls reaction rate |
| Reaction Time | Overnight | Time to completion |
Protection as a Silyl Ether: TBDMS Protection
Silyl ethers are one of the most common protecting groups for alcohols in organic synthesis.[1] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular due to its stability under a wide range of reaction conditions and its selective removal with fluoride ion sources.[1][2]
Causality of Experimental Choices:
-
tert-Butyldimethylsilyl chloride (TBDMSCl): The silylating agent.
-
Imidazole: A base that also acts as a catalyst. It deprotonates the alcohol and activates the silyl chloride.[10] Using imidazole in a solvent like DMF provides a reliable and rapid procedure, often referred to as the Corey protocol.[2]
-
Anhydrous DMF or DCM: A polar aprotic solvent is necessary to dissolve the reactants and prevent hydrolysis of the silyl chloride.
Reaction Scheme:
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Application Notes and Protocols: Selective Oxidation of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate to Methyl 3-formylcyclobutane-1-carboxylate
<
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a key building block, to its corresponding aldehyde, methyl 3-formylcyclobutane-1-carboxylate.[3][4] We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for several robust oxidation methodologies, including Swern, Dess-Martin periodinane (DMP), and Pyridinium Chlorochromate (PCC) oxidations. Furthermore, we explore modern, greener alternatives such as TEMPO-catalyzed oxidations, aligning with the principles of sustainable chemistry. Each protocol is designed to be a self-validating system, ensuring reproducibility and high fidelity.
Introduction: The Synthetic Challenge
The oxidation of primary alcohols presents a classic selectivity challenge: arresting the reaction at the aldehyde stage without over-oxidation to the carboxylic acid.[2][5][6] This is particularly crucial when the target aldehyde is a valuable intermediate for subsequent C-C bond-forming reactions, such as Wittig, aldol, or Grignard reactions. The choice of oxidant and reaction conditions is therefore paramount and must be tailored to the substrate's functional group tolerance and the desired scale of the reaction.
This compound contains a primary alcohol susceptible to oxidation. The resulting aldehyde is a versatile intermediate for introducing complexity to the cyclobutane core, a motif of growing importance in medicinal chemistry due to its unique conformational properties. This guide will compare and contrast several key oxidation methods, providing the rationale behind procedural steps to empower the researcher to make informed decisions.
Comparative Analysis of Oxidation Methodologies
The selection of an appropriate oxidation method depends on several factors including substrate sensitivity, desired scale, safety considerations, and environmental impact. Below is a comparative overview of the methods detailed in this guide.
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to RT | Mild, high yields, excellent functional group tolerance.[7][8][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[7][8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, rapid, simple workup, high chemoselectivity.[10][11][12] | DMP is expensive and potentially explosive under shock.[10] |
| PCC Oxidation | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂, Room Temperature | Readily available, reliable for simple substrates.[13][14] | Chromium(VI) is toxic, workup can be complicated by chromium byproducts.[15][16][17] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C | Catalytic, uses inexpensive bleach, environmentally benign.[18][19][20] | Can lead to chlorination of sensitive substrates, may require phase-transfer catalyst for some substrates.[21] |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species, which then reacts with the alcohol.[7][8] The subsequent addition of a hindered base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde.[7] This method is revered for its mildness and broad functional group compatibility.[8][9]
Causality: The cryogenic temperature (-78 °C) is critical to control the exothermic reaction between DMSO and oxalyl chloride and to stabilize the reactive intermediates, preventing side reactions.[22][23] The stepwise addition of reagents ensures the controlled formation of the key alkoxysulfonium salt before the base is introduced for the final elimination step.[7]
Caption: Swern Oxidation Experimental Workflow.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice/acetone bath
Procedure:
-
Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous CH₂Cl₂ and cool to -78 °C. Add oxalyl chloride (1.5 eq.) dropwise. To this solution, add a solution of anhydrous DMSO (2.5 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.[22][23]
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.[23]
-
Elimination & Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[23] After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, which offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[11][12][24] The reaction is typically fast and the work-up is straightforward.
Causality: The reaction proceeds via a ligand exchange on the iodine center, where the alcohol displaces an acetate group. An intramolecular deprotonation of the α-hydrogen by the acetate ligand then leads to the formation of the carbonyl group and the reduction of the iodine(V) species.[24] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which can be crucial for acid-sensitive substrates.[11]
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Nucleophilic substitution at the ester group of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
An Application Guide to Nucleophilic Substitution at the Ester Moiety of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Introduction: The Strategic Value of a Cyclobutane Scaffold
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its rigid, three-dimensional cyclobutane core provides a desirable scaffold for introducing structural diversity and improving pharmacokinetic properties in novel therapeutic agents. The molecule presents two key reactive handles: a primary alcohol and a methyl ester. This guide focuses exclusively on the strategic modification of the methyl ester group via nucleophilic acyl substitution, a cornerstone of organic synthesis for accessing a diverse range of functional groups.[4][5]
The reactivity of the ester is governed by the classic addition-elimination mechanism, yet its position on a sterically demanding cyclobutane ring introduces unique considerations.[6][7] Furthermore, the presence of the nucleophilic hydroxyl group on the same scaffold necessitates careful selection of reaction conditions to avoid unintended intramolecular reactions or the need for protecting group strategies. This document provides a detailed exploration of the core transformations at the ester site—hydrolysis, aminolysis, and transesterification—supported by detailed, field-tested protocols and mechanistic insights.
Pillar 1: The Mechanism of Nucleophilic Acyl Substitution
All transformations discussed herein proceed through a common mechanistic pathway: nucleophilic acyl substitution. This is a two-step process involving the formation and subsequent collapse of a tetrahedral intermediate.[4][8] The reaction can be catalyzed by either acid or base.
-
Base-Catalyzed Substitution: A strong, negatively charged nucleophile (e.g., HO⁻, RO⁻, R₂N⁻) directly attacks the electrophilic carbonyl carbon. The reaction is often driven to completion by an irreversible deprotonation step in the case of hydrolysis or by using a stoichiometric amount of a strong base.[9]
-
Acid-Catalyzed Substitution: The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and activating it for attack by weaker, neutral nucleophiles like water or alcohols.[10][11][12] Every step in the acid-catalyzed mechanism is reversible, requiring reaction conditions that favor product formation, typically by using a large excess of the nucleophile.[13][14]
Figure 1. Generalized pathways for nucleophilic acyl substitution.
Pillar 2: Core Synthetic Transformations & Protocols
A. Saponification: Accessing the Carboxylic Acid
The conversion of the methyl ester to the parent carboxylic acid, 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, is most robustly achieved through base-mediated hydrolysis, commonly known as saponification.[9][15]
Scientific Rationale: This reaction employs a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion acts as the potent nucleophile, attacking the ester carbonyl. The reaction is rendered effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the methoxide leaving group (or another equivalent of hydroxide) to form a resonance-stabilized carboxylate salt.[13] This salt is unreactive towards further nucleophilic attack. A final acidification step is required during the workup to protonate the carboxylate and furnish the neutral carboxylic acid product.
Figure 2. Workflow for the saponification of the methyl ester.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH, 1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Part 1 - Solvent Removal): Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup (Part 2 - Acidification): Place the flask containing the aqueous residue in an ice bath. Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate may form.
-
Workup (Part 3 - Extraction): Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
B. Aminolysis: Forging the Amide Bond
The synthesis of amides from esters is a fundamental transformation, as the amide bond is the defining linkage in peptides and numerous pharmaceuticals.[16][] The direct reaction of an ester with an amine is generally sluggish and often requires elevated temperatures or catalysis.[18][19]
Scientific Rationale: The lower nucleophilicity of neutral amines compared to hydroxide makes the initial addition step less favorable. To overcome this, several strategies can be employed. For simple, unhindered primary amines, heating the neat mixture may suffice. However, a more general approach involves using a strong, non-nucleophilic base (e.g., n-butyllithium) to deprotonate the amine in situ, creating a highly reactive amide anion that readily attacks the ester.[20] This method is particularly effective but requires anhydrous conditions and is incompatible with the free hydroxyl group on the substrate, necessitating a protection step.
Table 1: Representative Conditions for Aminolysis
| Nucleophile | Method | Base (equiv.) | Solvent | Temperature | Typical Yield |
| Benzylamine | Direct Heating | None | Neat | 100-120 °C | Moderate |
| Aniline | Base-Promoted | n-BuLi (2.1)* | THF | 0 °C to RT | Good-Excellent |
| Diethylamine | Direct Heating | None | Neat | >150 °C (sealed tube) | Low to Moderate |
| Ammonia | NaAB | NaNH₂BH₃ (2.4) | THF | Room Temp | High[21] |
*Note: Requires prior protection of the substrate's hydroxyl group. 1.0 eq of base deprotonates the -OH, 1.1 eq deprotonates the amine.
Figure 3. Workflow for base-promoted amidation.
Protocol 2: Base-Promoted Aminolysis (Requires Protected Alcohol)
This protocol assumes the starting material has been protected, e.g., as a TBDMS ether.
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Nucleophile Activation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the amine solution. Stir for 20 minutes at 0°C to form the lithium amide.
-
Reagent Addition: Add a solution of the protected methyl ester (1.0 eq) in anhydrous THF dropwise to the lithium amide solution at 0°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction back to 0°C and cautiously quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be subjected to the appropriate deprotection conditions, followed by purification by flash column chromatography.
C. Transesterification: Modifying the Ester Group
Transesterification allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl, etc.) by reaction with a different alcohol.[12][14]
Scientific Rationale: This reaction is an equilibrium process.[12][22] To drive the reaction toward the desired product, Le Châtelier's principle is applied by using the new alcohol as the reaction solvent, ensuring it is present in a large molar excess.[13] The reaction is typically catalyzed by a strong acid, which protonates the carbonyl and activates it for attack by the alcohol nucleophile.[10][12] The methanol generated as a byproduct can be removed by distillation to further shift the equilibrium.
Figure 4. Mechanism of acid-catalyzed transesterification.
Protocol 3: Acid-Catalyzed Transesterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., absolute ethanol, >20 eq), which will serve as both the reagent and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH).
-
Reaction Execution: Heat the solution to reflux and maintain for 6-24 hours. If feasible, use a Dean-Stark apparatus to remove the methanol byproduct as it forms with the azeotrope of the solvent alcohol. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Purification: Remove the excess alcohol solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The resulting crude ester can be purified by vacuum distillation or flash chromatography.
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]
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Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. Retrieved from [Link]
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The Strategic Application of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This versatile building block is gaining traction in medicinal chemistry for its unique structural and physicochemical properties. We will explore its role as a bioisosteric replacement, a rigid scaffold for precise pharmacophore presentation, and its emerging use in novel therapeutic modalities.
The Cyclobutane Motif: A Privileged Scaffold in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in drug discovery.[1][2] Its inherent ring strain results in a puckered conformation, providing a three-dimensional character that is highly sought after in modern drug design to escape "flatland" chemistry.[3] Key properties of the cyclobutane ring that make it advantageous include:
-
Conformational Restriction: The rigid nature of the cyclobutane ring helps to lock flexible molecules into a bioactive conformation, which can lead to improved potency and selectivity.[1]
-
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane moiety can enhance a drug candidate's pharmacokinetic profile.[1][2]
-
Improved Physicochemical Properties: The introduction of a cyclobutane ring can lead to better solubility and reduced planarity, which are desirable drug-like properties.[3]
-
Bioisosterism: The cyclobutane scaffold can serve as a bioisostere for other cyclic and acyclic moieties, offering a strategy to modulate a compound's properties while retaining its biological activity.[1]
The 1,3-disubstitution pattern of this compound offers two key functional groups, a methyl ester and a hydroxymethyl group, which can be further elaborated or act as key interaction points with a biological target. The stereochemistry of these substituents, cis or trans, provides distinct three-dimensional arrangements of these functional groups, allowing for a fine-tuning of the molecule's interaction with its target.
Synthesis of cis- and trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
The stereoselective synthesis of 1,3-disubstituted cyclobutanes is crucial for their application in medicinal chemistry. Below are detailed protocols for the synthesis of both the cis and trans isomers of this compound, starting from commercially available materials.
Synthesis of the cis-Isomer
The synthesis of the cis-isomer can be achieved through a diastereoselective reduction of a cyclobutanone precursor.
Protocol 1: Diastereoselective Reduction
-
Starting Material: Methyl 3-oxocyclobutanecarboxylate.
-
Reduction: Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.5 eq.), dropwise. The bulky nature of the reducing agent favors hydride attack from the less hindered face, leading to the formation of the cis-isomer.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl cis-3-hydroxycyclobutanecarboxylate.
-
Hydroxymethylation (if starting from a different precursor): If starting from a precursor without the hydroxymethyl group, a subsequent reduction of the ester at the 3-position would be necessary.
Synthesis of the trans-Isomer
The trans-isomer can be synthesized through a Wittig reaction followed by hydrogenation, which typically favors the formation of the trans product due to thermodynamic stability.
Protocol 2: Wittig Olefination and Hydrogenation
-
Starting Material: Methyl 3-oxocyclobutanecarboxylate.
-
Wittig Reaction: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF, add a strong base such as n-butyllithium at 0 °C. Stir for 30 minutes, then add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in THF. Allow the reaction to warm to room temperature and stir overnight. This forms the corresponding enol ether.
-
Hydrolysis to Aldehyde: Treat the crude enol ether with aqueous acid (e.g., 1M HCl) to hydrolyze it to the corresponding aldehyde, methyl 3-formylcyclobutane-1-carboxylate.
-
Reduction to Alcohol: Reduce the aldehyde to the primary alcohol using a standard reducing agent like sodium borohydride in methanol. This will likely result in a mixture of cis and trans isomers.
-
Isomer Separation: The cis and trans isomers of this compound can be separated by column chromatography. The trans isomer is often the thermodynamically more stable product.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [5] |
| Molecular Weight | 144.17 g/mol | [5] |
| CAS Number | 89941-55-9 | [5] |
| Appearance | Liquid | [5] |
| Storage | Room temperature, sealed, dry | [5] |
Applications in Medicinal Chemistry
A Rigid Scaffold for Precise Pharmacophore Orientation
The defined puckered conformation of the cyclobutane ring in this compound allows for the precise spatial arrangement of the ester and hydroxymethyl functionalities. This is particularly advantageous in structure-activity relationship (SAR) studies, where subtle changes in the orientation of key interacting groups can have a profound impact on biological activity.[1] The cis and trans isomers offer distinct vectors for these functional groups, enabling chemists to probe the topology of a binding site with high precision.
Caption: The cyclobutane scaffold serves as a rigid linker in PROTACs.
Experimental Protocols: Functionalization and Analysis
Amide Coupling Protocol
The methyl ester of this compound can be readily converted to an amide, a common functional group in drug molecules.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.
-
Amide Coupling: The resulting carboxylic acid (1.0 eq.) is then coupled with a desired amine (1.1 eq.) using a standard coupling reagent such as HATU (1.2 eq.) and a base like diisopropylethylamine (2.0 eq.) in a solvent like dimethylformamide (DMF).
-
Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Conformational Analysis
The conformational preference of the cis and trans isomers can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the cyclobutane ring can provide insights into the dihedral angles and thus the puckering of the ring. For 1,3-disubstituted cyclohexanes, the cis isomer typically prefers a diequatorial conformation, while the trans isomer exists as a mixture of axial-equatorial conformers. [6]A similar analysis can be applied to the cyclobutane system, although the puckering is less pronounced.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a means to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The ability to synthesize both cis and trans isomers with high stereochemical control allows for a detailed exploration of the structure-activity relationships of a target molecule. Its emerging role in the design of PROTACs highlights its relevance in cutting-edge therapeutic modalities. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the application of this compound is expected to become increasingly widespread.
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Application Notes & Protocols: The Strategic Role of Methyl 3-(Hydroxymethyl)cyclobutane-1-carboxylate in Asymmetric Synthesis
Abstract
The cyclobutane motif is a highly valued scaffold in modern medicinal chemistry, imparting unique three-dimensional conformations that can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1] However, the stereocontrolled synthesis of substituted cyclobutanes remains a formidable challenge due to inherent ring strain.[2] This guide provides an in-depth exploration of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a versatile bifunctional building block, and its pivotal role in asymmetric synthesis. We will dissect its structural advantages, detail robust protocols for its stereoselective manipulation, and illustrate its application in constructing complex molecular architectures for drug discovery and development.
Introduction: The Value Proposition of a Strained Scaffold
Cyclobutane rings are increasingly incorporated into drug candidates to confer conformational rigidity and provide novel intellectual property space.[3] Unlike flexible aliphatic chains or larger cycloalkanes, the puckered, strained structure of the cyclobutane ring orients substituents in well-defined spatial vectors. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
This compound (CAS 89941-55-9) is a particularly strategic starting material.[4][5] It possesses two orthogonal functional groups—a primary alcohol and a methyl ester—that can be selectively modified. This bifunctionality, combined with the stereochemical possibilities of the 1,3-disubstituted ring, makes it a powerful tool for generating molecular diversity in a stereocontrolled manner.
Below is a workflow illustrating the central position of this building block in a synthetic strategy.
Figure 1: General workflow for the synthesis and application of the title compound.
Synthesis and Stereochemical Control
The primary route to this compound involves the reduction of methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome (cis vs. trans) is highly dependent on the choice of reducing agent, a classic example of substrate and reagent control.
-
Causality of Reagent Choice: Bulky reducing agents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), preferentially approach the ketone from the less sterically hindered face, which is trans to the ester group. This results in the formation of the cis-alcohol product.[6] Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may show less selectivity, often yielding a mixture of cis and trans isomers.
Protocol 2.1: Synthesis of cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
This protocol is adapted from established procedures for the stereoselective reduction of cyclobutanones.[6]
Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 3-oxocyclobutanecarboxylate | 128.13 | 50.0 | 6.41 g |
| Lithium tri-tert-butoxyaluminum hydride (1M in THF) | 254.29 | 75.0 | 75.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated Sodium Chloride (brine) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Procedure
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add methyl 3-oxocyclobutanecarboxylate (6.41 g, 50.0 mmol) and dissolve in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add the solution of lithium tri-tert-butoxyaluminum hydride (75.0 mL, 75.0 mmol, 1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The bulky nature of this reagent is critical for achieving high cis-diastereoselectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes), checking for the consumption of the starting ketone.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 1 M HCl at -78 °C until the pH is approximately 5-6. Allow the mixture to warm to room temperature.
-
Workup: Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure cis-isomer.
Asymmetric Applications: Leveraging the Chiral Scaffold
Once the racemic cis or trans building block is obtained, the path to enantiopure materials is typically achieved through resolution. Enzymatic resolution is a powerful method, often employing lipases to selectively acylate one enantiomer of the alcohol, allowing for easy separation.
Protocol 3.1: Lipase-Catalyzed Kinetic Resolution
Principle: A lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the acylation of the hydroxyl group. The enzyme's chiral active site acylates one enantiomer significantly faster than the other, resulting in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol.
Figure 2: Workflow for enzymatic kinetic resolution.
Procedure
-
Setup: To a flask containing racemic cis-methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 g, 6.9 mmol) in anhydrous toluene (50 mL), add vinyl acetate (1.2 g, 13.8 mmol, 2.0 equiv) as the acyl donor.
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym® 435, ~100 mg).
-
Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, to increase reaction rate).
-
Monitoring: Monitor the conversion by chiral HPLC or GC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess (ee) of both the remaining starting material and the product.
-
Workup: When ~50% conversion is reached, filter off the enzyme (it can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation: Separate the resulting acetate ester from the unreacted alcohol using flash column chromatography. This provides both enantiomers in a non-racemic, chemically distinct form.
Synthetic Utility: Building Complexity
The resolved, enantiopure building block is a powerful intermediate. The distinct reactivity of the alcohol and ester groups allows for a wide range of selective transformations.
Application Example: Synthesis of a Chiral Diamine Ligand Precursor
This hypothetical example illustrates how the enantiopure building block can be used to construct a molecule with multiple, well-defined stereocenters, a common task in the synthesis of chiral ligands or drug candidates.
Figure 3: Synthetic pathway to a chiral diamine precursor.
Breakdown of the Causality in the Synthetic Pathway:
-
Step 1 (Tosylation): The primary alcohol is converted into a good leaving group (tosylate) using tosyl chloride (TsCl) in pyridine. This activation is necessary for the subsequent nucleophilic substitution.
-
Step 2 (Azide Introduction): Sodium azide (NaN₃) is used as a nucleophile to displace the tosylate via an Sₙ2 reaction. This proceeds with inversion of stereochemistry if the center were chiral (though here it is prochiral), and is a robust method for introducing a nitrogen atom that can later be reduced to an amine.
-
Step 3 (Ester Hydrolysis): The methyl ester is saponified to a carboxylic acid using a base like lithium hydroxide (LiOH). This unmasks a functional group for amide coupling and is performed under conditions that do not affect the azide.
-
Step 4 (Amide Coupling): The newly formed carboxylic acid is coupled with a desired amine using a peptide coupling reagent like HATU. This step allows for the introduction of further molecular diversity.
-
Step 5 (Reduction): A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used to simultaneously reduce both the azide and the amide to their respective primary and secondary amines, yielding the final target.
Conclusion
This compound is more than a simple cyclic molecule; it is a stereochemically rich and synthetically versatile platform. Its true power is unlocked through stereoselective synthesis and resolution, providing access to enantiopure building blocks. The orthogonal nature of its alcohol and ester functionalities enables chemists to execute complex, multi-step synthetic sequences with a high degree of control. For researchers in drug discovery, this translates to an accelerated ability to explore the unique chemical space offered by strained ring systems, ultimately aiding in the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes.
- ScholarWorks. (n.d.).
-
Ghosh, A., & Al-Abed, Y. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3239-3282. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11343-11391. [Link]
- BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.
-
Wessjohann, L. A., & de la Torre, M. C. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100513. [Link]
-
Li, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18465-18471. [Link]
-
MySkinRecipes. (n.d.). Methyl3-(hydroxymethyl)cyclobutanecarboxylate. [Link]
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 5. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 6. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
Application Notes & Protocols: Strategic Incorporation of the Cyclobutane Scaffold into Bioactive Molecules for Enhanced Drug-Like Properties
An Application Guide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the drive to create drug candidates with superior efficacy, safety, and pharmacokinetic profiles is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic-rich molecules toward three-dimensional, sp³-rich scaffolds—has identified the cyclobutane ring as a uniquely powerful, yet underutilized, motif.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic incorporation of the cyclobutane scaffold into bioactive molecules. We will delve into the fundamental physicochemical properties of the cyclobutane ring that confer its advantages, provide detailed synthetic protocols for its incorporation, and present case studies that validate its role in enhancing critical drug-like properties such as metabolic stability, solubility, and target affinity.[3][4]
The Rationale for Cyclobutane in Medicinal Chemistry
The decision to incorporate a cyclobutane moiety is a strategic choice rooted in its distinct structural and electronic properties, which differ significantly from both linear alkyl chains and planar aromatic systems.
Unique Physicochemical and Conformational Properties
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[3][5] This inherent strain is a defining feature, but unlike the more reactive cyclopropane, cyclobutane is relatively inert and stable under typical physiological conditions.[3] Its most critical feature is its puckered, non-planar conformation, which it adopts to relieve torsional strain.[3][5] This puckered three-dimensional structure is the foundation of its utility in drug design, allowing for precise spatial orientation of substituents.[1][2]
Key properties include:
-
Puckered 3D Structure: Provides a rigid scaffold that can orient substituents in well-defined vectors, which is crucial for optimizing interactions within a protein binding pocket.[6]
-
Increased sp³ Character: The move away from flat, sp²-dominated aromatic rings to sp³-rich scaffolds like cyclobutane is strongly correlated with higher clinical success rates, often leading to improved solubility and reduced promiscuity.[4]
-
Longer C-C Bonds: The C-C bonds in cyclobutane are slightly longer (approx. 1.56 Å) than in typical alkanes, a result of 1,3 non-bonding repulsions.[3] This can subtly alter the presentation of pharmacophoric groups to a biological target.
Key Advantages in Drug Design
The incorporation of a cyclobutane ring can be leveraged to address several common challenges in drug discovery programs.[6]
-
Conformational Restriction: Flexible molecules often pay an entropic penalty upon binding to their target. Replacing a flexible linker (e.g., an ethyl group) with a 1,3-disubstituted cyclobutane can "lock" the molecule into a more bioactive conformation, potentially increasing binding affinity.[3][7]
-
Improving Metabolic Stability: Aromatic rings and benzylic positions are often sites of oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a cyclobutane bioisostere can block these metabolic hotspots, thereby increasing the half-life of a drug candidate.[4]
-
Bioisosteric Replacement: The cyclobutane scaffold is a versatile bioisostere. It can replace:
-
Aromatic Rings: To increase sp³ character, improve solubility, and enhance metabolic stability.[4]
-
Alkenes: A 1,2-disubstituted cyclobutane can lock the cis or trans geometry of an alkene, preventing in-vivo isomerization that could lead to inactive or off-target isomers.[3][8]
-
Gem-dimethyl Groups: The puckered ring can mimic the steric bulk and conformational influence of a gem-dimethyl group while offering additional vectors for chemical modification.
-
-
Filling Hydrophobic Pockets: The carbocyclic nature of the ring allows it to effectively occupy hydrophobic pockets within a protein target, contributing to binding affinity.[6]
Caption: Strategic benefits of cyclobutane incorporation.
Strategic Synthetic Approaches to Cyclobutane Scaffolds
While the [2+2] cycloaddition is the classic method for forming a four-membered ring, the synthesis of highly functionalized cyclobutanes for drug discovery often requires a broader range of strategies.[9] The choice of method depends on the desired substitution pattern, stereochemistry, and the complexity of the target molecule.
Key Synthetic Pathways
-
Photochemical [2+2] Cycloaddition: This is one of the most direct methods for synthesizing cyclobutanes, involving the light-induced reaction of two alkenes.[1] Intramolecular versions are particularly powerful for creating bicyclic systems.[10][11] The regio- and stereoselectivity can sometimes be challenging to control but offer rapid access to the core scaffold.
-
Intramolecular Ring-Closure: These methods build the ring from a linear precursor and are often used for complex natural product synthesis.[12] They can be highly stereoselective and include:
-
Transition-Metal-Catalyzed Cyclizations: Modern organometallic chemistry provides powerful tools for cyclobutane synthesis.[13] For example, Pd(0)-catalyzed intramolecular allylic alkylation can form the cyclobutane ring with high regioselectivity.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 12. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS No. 89941-55-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the purification of this versatile building block. We will address common challenges, offer troubleshooting solutions, and provide validated protocols to ensure you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have before undertaking purification.
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and widely documented methods are silica gel column chromatography and vacuum distillation.
-
Silica Gel Column Chromatography is ideal for removing non-volatile impurities and compounds with different polarities. It is extensively cited in synthetic procedures for this molecule and its analogs[1].
-
Vacuum Distillation is suitable for separating the target compound from non-volatile residues or impurities with significantly different boiling points. Given the predicted boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition[2][3].
Q2: What are the key physical properties I need to consider for purification?
A2: Understanding the physical properties is critical for selecting and optimizing your purification strategy.
| Property | Value | Source | Significance for Purification |
| CAS Number | 89941-55-9 | [2][4][5] | For accurate identification and literature search. |
| Molecular Formula | C₇H₁₂O₃ | [2][4] | --- |
| Molecular Weight | 144.17 g/mol | [2][5][6] | --- |
| Appearance | Colorless to light yellow liquid | [2] | A significant color change may indicate impurities or degradation. |
| Predicted Boiling Point | 208.6 ± 13.0 °C (at 760 mmHg) | [2] | Confirms that vacuum distillation is necessary to avoid decomposition. |
| Storage Temperature | Room temperature or 2-8°C | [2][5][7] | Indicates moderate stability, but refrigeration is recommended for long-term storage. |
Q3: What are the most likely impurities I will encounter in my crude sample?
A3: Impurities are typically related to the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as 3-oxocyclobutanecarboxylic acid derivatives or related precursors[8][9].
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis[9].
-
Solvents: Residual solvents from the reaction or workup, such as ethyl acetate (EtOAc), dichloromethane (DCM), or tetrahydrofuran (THF)[1][8].
-
Byproducts: Molecules formed from side reactions.
-
Stereoisomers: The compound can exist as cis and trans isomers. Depending on the synthesis, you may have a mixture that requires separation if a single isomer is desired[9].
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities with distinct signals[1].
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main component from trace impurities[10].
-
Gas Chromatography (GC-FID): Suitable for assessing the purity of volatile compounds and detecting residual solvents[10].
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement[1].
Q5: Is it possible to purify this compound by recrystallization?
A5: No, standard recrystallization is not a viable method. This compound is a liquid at room temperature[2]. Recrystallization is a purification technique specifically for solid compounds[11][12]. While derivatization to a solid intermediate for purification is theoretically possible, it adds synthetic steps and is far less direct than chromatography or distillation.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during purification.
Focus: Silica Gel Chromatography
Problem: I am seeing poor separation between my product and an impurity (spots are too close on TLC).
-
Probable Cause: The polarity of the eluent (solvent system) is not optimized. The chosen solvent system may have a similar affinity for both your product and the impurity, causing them to co-elute.
-
Solution:
-
Systematic Solvent Screening: Prepare several test eluents with varying polarities. A common and effective system for this molecule is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate)[1].
-
Adjust Polarity: If the Rf value of your compound is high (>0.5), decrease the eluent's polarity (reduce the percentage of ethyl acetate). If the Rf is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate). Aim for an Rf value of ~0.25-0.35 for the target compound to achieve the best separation on a column.
-
Change Solvent System: If adjusting polarity fails, switch to a different solvent system. For example, a dichloromethane/methanol system or a hexanes/acetone system can alter the selectivity of the separation.
-
Problem: My compound is streaking or "tailing" on the TLC plate and column.
-
Probable Cause 1: Sample Overload. Applying too much crude material to the TLC plate or column can saturate the silica, leading to poor separation and band shape.
-
Solution 1: Dilute your sample before spotting it on the TLC plate. For column chromatography, ensure you do not exceed the recommended loading capacity (typically 1-10% of the silica gel weight, depending on separation difficulty).
-
Probable Cause 2: Interaction with Acidic Silica. The hydroxyl and ester groups on your molecule can interact with the slightly acidic surface of standard silica gel, causing tailing.
-
Solution 2: Neutralize the eluent. Add a small amount of a modifying agent, such as triethylamine (~0.1-0.5% v/v), to the solvent system. This will deactivate the acidic sites on the silica gel and improve the peak shape.
Focus: Vacuum Distillation
Problem: My compound is turning dark or appears to be decomposing in the distillation flask.
-
Probable Cause: The distillation temperature is too high, causing thermal degradation. Even under vacuum, prolonged exposure to high heat can break down the molecule.
-
Solution:
-
Improve the Vacuum: Ensure all joints are properly sealed and your vacuum pump is operating efficiently. A lower pressure directly translates to a lower boiling point, which is the most effective way to prevent decomposition.
-
Use a Kugelrohr Apparatus: For smaller scales (<10 g), a Kugelrohr apparatus is highly effective. It minimizes the residence time at high temperatures by distilling the compound over a very short path length.
-
Control Heating: Heat the distillation flask gradually using an oil bath for uniform temperature distribution. Avoid aggressive heating with a mantle.
-
Problem: The distillation is very slow, or I am experiencing significant bumping.
-
Probable Cause: Uneven boiling due to a lack of nucleation sites or superheating of the liquid.
-
Solution:
-
Ensure Proper Agitation: Place a magnetic stir bar in the distillation flask and ensure it is stirring vigorously and consistently throughout the distillation.
-
Use Boiling Chips: If magnetic stirring is not possible, add a few fresh boiling chips to the flask before heating and applying vacuum. Never add boiling chips to a hot liquid under vacuum.
-
Check for Leaks: A poor vacuum will require a higher temperature, potentially making the distillation appear slow or stalled. Re-check all seals.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is a standard procedure for purifying gram-scale quantities of the title compound.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of test eluents. A good starting point is 20% ethyl acetate in hexanes (v/v).
-
Adjust the ratio until the desired product has an Rf of approximately 0.3.
-
-
Column Preparation:
-
Select a glass column with appropriate dimensions for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined during TLC analysis.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a suitable stain (e.g., potassium permanganate or vanillin).
-
If necessary, gradually increase the polarity of the eluent (a "gradient elution") to elute the product. For instance, you may increase from 5% to 20% to 40% ethyl acetate in hexanes[1].
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is best for removing non-volatile impurities after an initial workup.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude oil).
-
Add a magnetic stir bar to the flask.
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump.
-
Place a thermometer to accurately measure the vapor temperature.
-
-
Distillation Procedure:
-
Place the crude oil in the distillation flask.
-
Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual solvents.
-
Once a stable, high vacuum is achieved, begin to heat the distillation flask gently using an oil bath.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
Gradually increase the temperature until the product begins to distill. Record the vapor temperature and the vacuum pressure.
-
Collect the main fraction containing the pure product.
-
-
Completion:
-
Stop the distillation when the temperature starts to rise again or when only a small residue remains.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Section 4: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification method selection.
Diagram 2: Troubleshooting Silica Gel Chromatography
This flowchart provides a logical path for resolving common chromatography issues.
Caption: A troubleshooting tree for common chromatography issues.
References
- Supporting Information for "Enantioselective Palladium-Catalyzed C-C Bond Cleavage/Protoboration of Bicyclobutanes". Organic Letters.
-
Cyclobutanecarboxylic Acid. Organic Syntheses. [Link]
-
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. [Link]
-
Recrystallization. Professor Dave Explains, YouTube. [Link]
-
methyl 3-hydroxycyclobutane-1-carboxylate, min 97%, 100 grams. CP Lab Safety. [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]
-
Multi-active method for the analysis of active substances in formulated products. CIPAC. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses. [Link]
-
Methyl3-(hydroxymethyl)cyclobutanecarboxylate. MySkinRecipes. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. PubChem. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 3. hovione.com [hovione.com]
- 4. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H12O3 | CID 57478432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl3-(hydroxymethyl)cyclobutanecarboxylate [myskinrecipes.com]
- 8. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. cipac.org [cipac.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this valuable cyclobutane building block. Cyclobutane scaffolds are increasingly important in medicinal chemistry, but their synthesis can present unique challenges, including issues with stereochemistry, ring strain, and functional group selectivity.[1][2]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and improve the yield and purity of your target molecule.
Synthetic Strategy Overview
The synthesis of this compound typically involves two key stages: the formation of a symmetrically substituted cyclobutane precursor, followed by a selective functional group manipulation. A common and effective pathway begins with a cyclobutane-1,3-dicarboxylic acid derivative, which is then selectively reduced.
The primary challenge lies in the second stage: reducing one of the two identical carboxylic ester groups to a hydroxymethyl group while leaving the other untouched. This requires careful selection of reagents and precise control of reaction conditions.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions & Explanations |
| P1: Low Yield | My overall yield is extremely low after the two main stages. Where should I start investigating? | 1. Inefficient Ring Formation: Side reactions like polymerization or intermolecular condensation are common, especially in Dieckmann condensations for small rings.[3][4] 2. Over-reduction: The selective reduction step is not selective, leading to the diol byproduct. 3. Material Loss During Workup/Purification: The final product is polar and may have significant water solubility, leading to losses during aqueous extractions. | Systematic Approach: 1. Analyze a crude sample from your ring-formation step by NMR or GC-MS to confirm the yield and purity of the diester precursor before proceeding. 2. For the reduction step, perform a small-scale trial and monitor by TLC or GC-MS at multiple time points to find the optimal reaction time. 3. Minimize aqueous workup steps. If an aqueous wash is necessary, saturate the aqueous layer with NaCl to reduce the solubility of your organic product and back-extract multiple times. |
| P2: Ring Formation | The initial cyclization to form the cyclobutane diester is failing or giving a complex mixture. | 1. Base/Solvent Mismatch: The base used may not be suitable for the specific cyclization (e.g., Dieckmann vs. malonic ester synthesis).[3][5] 2. Concentration Issues: For intramolecular reactions like the Dieckmann condensation, high concentrations favor intermolecular side reactions.[6] 3. Poor Quality Starting Materials: Wet solvents or reagents can quench the base and halt the reaction. | For Dieckmann Condensation: • Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[3] • Employ high-dilution principles: add the diester substrate slowly via syringe pump to the heated base/solvent mixture to maintain a low substrate concentration, favoring intramolecular cyclization. For Malonic Ester Synthesis: • Ensure you are using 2 full equivalents of sodium ethoxide for the double alkylation of diethyl malonate with 1,3-dibromopropane.[7] • Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| P3: Selective Reduction | I'm struggling with the selective reduction. I either get no reaction or full reduction to the diol. | 1. Incorrect Reducing Agent: Lithium aluminum hydride (LiAlH₄) is generally too reactive and will reduce both esters. Sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters under standard conditions.[8] 2. Stoichiometry/Temperature Control: Using slightly more than 0.5 equivalents of a strong reducing agent is difficult to control and often leads to mixtures. 3. Alternative Substrate Needed: Direct selective reduction of a symmetrical diester is inherently challenging. | Recommended Strategy: Modify the Substrate. 1. Form a Cyclic Anhydride: Gently heat the diacid precursor with acetic anhydride to form the cyclic anhydride. 2. Methanolysis: Reflux the anhydride in anhydrous methanol. This reaction opens the anhydride to cleanly form 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid . 3. Selective Reduction of the Acid: Now that the functional groups are differentiated, the free carboxylic acid can be selectively reduced using a reagent like borane-THF complex (BH₃·THF), which is highly selective for carboxylic acids over esters. |
| P4: Isomer Control | I have a mixture of cis and trans isomers that are difficult to separate. | 1. Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, base) of the cyclization can influence the final isomer ratio. The trans isomer is often the thermodynamically more stable product. 2. Non-Stereoselective Reduction: The hydride attack on a ketone precursor (if used) can occur from either face of the ring.[9] | 1. Cyclization Control: For the Dieckmann condensation, using a proton source for the final workup at low temperature can favor the kinetic product. Equilibration at higher temperatures will favor the thermodynamic product.[10] 2. Purification: If a mixture is unavoidable, careful column chromatography with a high-resolution silica gel and an optimized solvent system (e.g., gradient elution with ethyl acetate/hexanes) is the most common method for separation.[11] Chiral HPLC may be required for enantiomeric separation.[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-3-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid
This protocol outlines the more reliable two-step method to create the ideal precursor for selective reduction, starting from the commercially available cis-cyclobutane-1,3-dicarboxylic acid.
-
Anhydride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Heat the mixture to 120 °C and stir for 3 hours. The solid diacid should dissolve completely.
-
Allow the reaction to cool to room temperature, then remove the excess acetic anhydride and acetic acid byproduct under high vacuum. The crude cyclobutane-1,3-dicarboxylic anhydride is typically used directly in the next step.
-
-
Selective Anhydride Opening (Methanolysis):
-
Dissolve the crude anhydride in anhydrous methanol (approx. 0.5 M concentration) in a flask equipped with a reflux condenser.
-
Heat the solution to reflux and stir for 4-6 hours. Monitor the reaction by TLC (staining with an indicator like KMnO₄) until the anhydride spot has been completely consumed.
-
Remove the methanol under reduced pressure to yield the crude mono-acid/mono-ester product, which can be purified by recrystallization or used directly.
-
Protocol 2: Selective Reduction with Borane-THF Complex
This protocol describes the reduction of the carboxylic acid group in the presence of the methyl ester.
-
Reaction Setup:
-
Dissolve 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Reducing Agent:
-
Slowly add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours.
-
-
Reaction Monitoring & Quench:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. This will decompose the excess borane.
-
Stir for an additional 30 minutes.
-
-
Workup & Purification:
-
Remove the solvents under reduced pressure. The residue may need to be co-evaporated with methanol several times to remove borate esters.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cyclobutanes challenging? A: The primary challenges stem from the inherent ring strain of the four-membered ring. This makes them more difficult to form than five- or six-membered rings and can lead to ring-opening side reactions under certain conditions.[12][13] Additionally, the "puckered" conformation of the cyclobutane ring can lead to complex stereochemical outcomes that are difficult to control.[1]
Q2: Can I directly reduce one ester of dimethyl cyclobutane-1,3-dicarboxylate? A: While theoretically possible with precise control of a strong reducing agent (e.g., 0.5 equivalents of LiAlH₄ at very low temperatures), it is practically very difficult. The reaction often results in a statistical mixture of starting material, the desired mono-alcohol, and the fully reduced diol, making purification and yield optimization problematic. The step-wise approach of differentiating the functional groups first (acid vs. ester) is far more reliable and scalable.
Q3: How do I confirm the stereochemistry (cis vs. trans) of my final product? A: ¹H NMR spectroscopy is the most powerful tool for this. The relative stereochemistry of substituents on a cyclobutane ring dictates the coupling constants (J-values) between the ring protons. A detailed 2D NMR analysis (like COSY and NOESY) can help elucidate the spatial relationships between protons. For unambiguous confirmation, single-crystal X-ray diffraction can be performed if the compound can be crystallized.
Q4: Are there alternative synthetic routes? A: Yes, photochemical [2+2] cycloadditions are a powerful method for forming cyclobutane rings, often with good stereocontrol.[2] For example, a cycloaddition between appropriate olefins could be used to construct the ring system. Another approach involves the reduction of methyl 3-oxocyclobutanecarboxylate to methyl 3-hydroxycyclobutanecarboxylate, followed by protection of the alcohol, hydrolysis of the ester, and then a subsequent reduction and deprotection sequence, though this is a longer route.[11][14]
Q5: My final product seems to be water-soluble. How can I improve my extraction efficiency? A: The combination of a hydroxyl group and an ester group on a small carbon scaffold imparts significant polarity. To improve extraction from an aqueous phase into an organic solvent (like ethyl acetate or DCM):
-
Saturate the aqueous layer with sodium chloride (NaCl). This process, known as "salting out," decreases the polarity of the aqueous phase and reduces the solubility of organic compounds in it.
-
Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (1 x 200 mL). This is mathematically more efficient.
Caption: Decision tree for troubleshooting the selective reduction step.
References
-
ScholarWorks at University of Central Florida. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Journal of Chemical Education. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2015). Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes via Electrochemical Site Selective Carbonyl Reduction. Retrieved from [Link]
-
YouTube. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. baranlab.org [baranlab.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
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- 8. biblio.vub.ac.be [biblio.vub.ac.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
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- 12. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of Methyl 3-(Hydroxymethyl)cyclobutane-1-carboxylate
Introduction
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its stereochemically rich and conformationally constrained cyclobutane core.[1] Its synthesis, however, presents a classic chemoselectivity challenge: the mono-reduction of a diester, typically dimethyl cyclobutane-1,3-dicarboxylate. This process is often accompanied by the formation of several side products that can complicate purification and reduce overall yield.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. We will delve into the common side products encountered, explain the mechanisms of their formation, and offer field-proven protocols to mitigate their presence and streamline your synthesis.
The Synthetic Landscape: Selective Mono-Reduction
The most common and practical approach to synthesizing this compound involves the selective reduction of one ester group of a symmetric diester precursor, such as dimethyl cyclobutane-1,3-dicarboxylate. This precursor can be synthesized from cyclobutane-1,3-dicarboxylic acid.[2][3] The core challenge lies in delivering exactly one equivalent of hydride to the diester, preventing both under- and over-reduction.
Caption: Primary reaction pathway and major side products.
Frequently Asked Questions (FAQs)
Q1: What are the three most common impurities I should expect in my crude reaction mixture?
A1: Based on the selective mono-reduction pathway, you should anticipate three primary impurities:
-
Unreacted Starting Material: Dimethyl cyclobutane-1,3-dicarboxylate. This is often the most abundant impurity if the reaction does not go to completion.
-
Over-reduction Product: Cyclobutane-1,3-dimethanol. This results from the non-selective reduction of both ester functionalities.
-
Isomers: Both the starting material and the final product can exist as cis and trans diastereomers. Incomplete separation of starting material isomers or non-stereospecific reduction can lead to a mixture of product isomers that may be difficult to separate. The stereochemical complexity of polysubstituted cyclobutanes is a known challenge.[1]
Q2: My NMR analysis shows a significant amount of a diol byproduct. How can I prevent this over-reduction?
A2: The formation of cyclobutane-1,3-dimethanol is a classic sign of excessive reducing power or non-optimal reaction conditions. To mitigate this, consider the following adjustments:
-
Choice of Reducing Agent: Switch from potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) to milder, more selective ones such as Sodium Borohydride (NaBH₄) or Lithium Borohydride (LiBH₄).
-
Stoichiometry: Carefully control the stoichiometry of your reducing agent. Use of 1.0 to 1.2 equivalents is a good starting point. A slow, controlled addition via a syringe pump can dramatically improve selectivity.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). Lower temperatures decrease the reaction rate, favoring the more selective mono-reduction over the less selective di-reduction.
Q3: I'm struggling to separate the cis and trans isomers of my final product. What are the best strategies?
A3: Separating cyclobutane diastereomers can be challenging due to their similar polarities.[1]
-
Chromatography: High-performance flash column chromatography with a shallow solvent gradient is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to maximize separation.
-
Supercritical Fluid Chromatography (SFC): If available, SFC often provides superior resolution for separating closely related stereoisomers compared to traditional HPLC.
-
Derivatization: In some cases, derivatizing the hydroxyl group (e.g., as a bulky silyl ether or an ester) can exaggerate the conformational differences between the isomers, making them easier to separate chromatographically. The protecting group can then be removed in a subsequent step.
Q4: I have some unidentifiable, lower molecular weight peaks in my GC-MS. Could they be ring-opened products?
A4: It is possible, though less common under standard reduction conditions. Cyclobutane rings possess significant ring strain and can undergo cleavage under harsh conditions, such as strong acids, bases, or high temperatures.[4] If your reaction or workup involved extreme pH or heat, ring-opening to form linear C4-dicarbonyl or hydroxy-ester species could occur. Analyze the mass fragmentation patterns for evidence of linear chains rather than a cyclic core. If you suspect ring-opening, re-run the reaction under milder conditions.
Troubleshooting Guide: Impurity Profiling and Mitigation
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solutions & Rationale |
| High levels (>20%) of unreacted starting material (Dimethyl cyclobutane-1,3-dicarboxylate) | 1. Insufficient Reducing Agent: Stoichiometry is below 1:1 or the reagent has degraded. 2. Low Reaction Temperature: The reaction is too slow to reach completion in the allotted time. 3. Poor Solvent Choice: The reducing agent may have low solubility or reactivity in the chosen solvent. | 1. Verify Reagent Activity & Stoichiometry: Titrate the hydride solution or use a freshly opened bottle. Slightly increase stoichiometry to 1.2 equivalents. 2. Optimize Temperature Profile: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours while monitoring by TLC. 3. Solvent Optimization: Ethereal solvents like THF or Diethyl Ether are generally effective. For NaBH₄, alcoholic solvents like ethanol or methanol can be used, but may lead to transesterification if not carefully controlled. |
| Significant formation (>10%) of over-reduction product (Cyclobutane-1,3-dimethanol) | 1. Excess Reducing Agent: Stoichiometry is too high. 2. Non-selective Reducing Agent: Using a highly reactive hydride like LiAlH₄. 3. High Reaction Temperature: Elevated temperatures increase reaction rates non-selectively. | 1. Precise Reagent Delivery: Use a syringe pump for slow, controlled addition of the reducing agent. This maintains a low instantaneous concentration, favoring mono-reduction. 2. Select a Milder Reagent: LiBH₄ often provides a good balance of reactivity and selectivity for this transformation. 3. Maintain Low Temperature: Keep the reaction vessel at 0 °C or below for the entire duration of the addition. |
| Presence of multiple product isomers in a non-ideal ratio | 1. Isomeric Mixture of Starting Material: The synthesis of the starting diester produced an inseparable mixture of cis and trans isomers. 2. Isomerization During Reaction/Workup: Basic or acidic conditions can potentially epimerize the center adjacent to the ester. | 1. Purify Starting Material: If possible, purify the diester starting material to a single isomer before the reduction step. 2. Ensure Neutral Workup: Use a mild quenching agent (e.g., saturated ammonium chloride solution) and avoid strong acids or bases during the workup and extraction to preserve stereochemical integrity. |
| Residual solvent peaks in NMR (e.g., THF, Diethyl Ether, Ethyl Acetate) | 1. Inefficient Removal: Solvents used in the reaction or extraction are not fully removed during evaporation. | 1. High Vacuum Drying: Dry the final product under high vacuum for several hours. 2. Azeotropic Removal: Dissolve the product in a solvent like dichloromethane or toluene and re-evaporate. The co-distillation can help remove residual amounts of other solvents. |
Key Experimental & Analytical Protocols
Protocol 4.1: General Procedure for Selective Mono-Reduction
This protocol is a starting point and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) dissolved in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of LiBH₄ (1.1 eq) in THF dropwise over 1-2 hours using a syringe pump. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The product should be more polar than the starting diester but less polar than the diol byproduct.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at 0 °C by adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.
Protocol 4.2: Analytical Workflow for Impurity Profiling
A systematic approach is crucial for identifying and quantifying side products.
Caption: A logical workflow for analyzing reaction outcomes.
Expected Analytical Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Expected Mass (EI-MS, m/z) |
| Dimethyl cyclobutane-1,3-dicarboxylate | ~3.7 (s, 6H, -OCH₃) | M⁺ = 172.07 |
| This compound (Product) | ~3.7 (s, 3H, -OCH₃), ~3.5 (d, 2H, -CH₂OH) | M⁺ = 144.08 |
| Cyclobutane-1,3-dimethanol | ~3.5 (d, 4H, -CH₂OH) | M⁺ = 116.08 |
References
-
Bellina, F., & Rossi, R. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. Available at: [Link]
-
Cason, J., & Fessenden, R. J. (1963). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 40(2), 101. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Coll. Vol. 3, p.231 (1955); Vol. 25, p.25 (1945). Available at: [Link]
-
ScholarWorks, University of Central Florida. (2018). Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives. Available at: [Link]
Sources
Stability and proper storage conditions for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Technical Support Center: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
A Guide to Stability, Storage, and Experimental Troubleshooting
Prepared by the Senior Application Scientist Team
Introduction
This compound (CAS No. 89941-55-9) is a valuable bifunctional building block increasingly utilized in medicinal chemistry and organic synthesis.[1] Its strained cyclobutane core offers unique conformational constraints, while the ester and primary alcohol moieties provide versatile handles for further chemical modification.[1][2] However, the inherent reactivity of these functional groups, combined with the ring strain of the cyclobutane scaffold, necessitates careful handling and storage to ensure its stability and prevent experimental variability.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for this compound. It addresses common questions regarding storage, identifies potential degradation pathways, and offers practical troubleshooting advice to ensure the integrity of your experiments.
Section 1: Compound Properties & Stability Profile
A foundational understanding of the compound's chemical nature is critical to predicting its behavior under various experimental and storage conditions.
Key Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 89941-55-9 | [4][5][6] |
| Molecular Formula | C₇H₁₂O₃ | [4][5][6] |
| Molecular Weight | 144.17 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | ~208.6 °C (Predicted) | [6] |
| Density | ~1.133 g/cm³ (Predicted) | [6] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by its three primary structural features: the methyl ester, the primary alcohol, and the strained cyclobutane ring.
-
Ester Hydrolysis: The most common degradation pathway involves the hydrolysis of the methyl ester group.[7] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, yielding 3-(hydroxymethyl)cyclobutane-1-carboxylic acid and methanol.[7][8][9] The formation of this acidic impurity can significantly impact subsequent reactions, especially those sensitive to pH or employing stoichiometric amounts of base.
-
Alcohol Oxidation: The primary hydroxymethyl group is susceptible to oxidation. Under mild oxidative conditions, it can be converted to the corresponding aldehyde. More aggressive oxidation can lead to the formation of the carboxylic acid. This is a critical consideration if the compound is exposed to oxidizing agents or stored improperly in the presence of air over long periods.[10]
-
Cyclobutane Ring Opening: While generally stable at room temperature, the strained four-membered ring can undergo cleavage under more forceful conditions such as high heat, UV light (photolysis), or in the presence of certain transition metal catalysts.[3][11] For most standard laboratory applications, this is a lower-risk pathway but should be considered in the context of high-energy processes.
Visualization of Primary Degradation Pathways
Caption: Primary degradation routes for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
There are conflicting recommendations from various suppliers, ranging from room temperature to refrigeration.[4][5][6][12] Our definitive recommendation for long-term storage ( > 3 months) is to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). [6][13]
-
Causality: The low temperature minimizes the rate of all potential degradation reactions. The inert atmosphere is crucial because it displaces atmospheric moisture, which is the key reactant for ester hydrolysis, and oxygen, which can cause slow oxidation of the alcohol group.[7][10] The container should be tightly sealed to prevent ingress of air and moisture.[13][14]
Q2: Is it acceptable to store the compound at room temperature?
Yes, for short periods. Room temperature storage is generally acceptable for shipping and for the duration of an active project (e.g., 1-2 weeks) where the vial is being accessed frequently.[4][12] However, for any storage period longer than a few weeks, refrigeration is strongly advised to maintain the highest purity.
Q3: How should I handle the compound upon receiving it and for daily use?
Upon receipt, allow the vial to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound. If the vial does not have a septa cap, we recommend flushing the headspace with a dry, inert gas like argon or nitrogen before resealing tightly with paraffin tape. For daily use, remove an aliquot for your experiments and promptly reseal and store the main stock vial under the recommended conditions.
Q4: What are the visible signs of degradation?
While the primary degradation products are also colorless liquids, significant degradation may sometimes be indicated by a darkening of the material from a light yellow to a brown color. However, the absence of a color change does not guarantee purity. The most reliable method for detecting degradation is analytical, such as NMR, GC-MS, or HPLC.
Q5: My compound has developed a more intense yellow/brown color. Can I still use it?
A significant color change suggests potential degradation or the presence of impurities. While it might still be usable for some non-sensitive applications, its use in high-stakes experiments (e.g., late-stage synthesis, quantitative assays) is not recommended without re-purification. The impurities could lead to lower yields, side reactions, or assay interference.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting & Solution |
| Inconsistent yields or unexpected byproducts in my reaction. | Hydrolysis of the starting material. The resulting carboxylic acid impurity can act as a nucleophile, a proton source, or a ligand, interfering with your intended reaction pathway. | 1. Verify Purity: Before use, run a quick purity check. A ¹H NMR spectrum is often sufficient to detect the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broader carboxylic acid proton peak. 2. Use Fresh Material: Always use a fresh aliquot from a properly stored stock. 3. Purification: If degradation is confirmed, the compound can often be re-purified by flash column chromatography on silica gel. |
| My base-sensitive reaction is failing or requires more than one equivalent of base. | Presence of acidic impurity. The carboxylic acid formed from hydrolysis will neutralize one equivalent of the base used in your reaction, leading to incomplete reactions or failure.[7] | 1. Confirm Purity: As above, confirm the absence of the carboxylic acid impurity via NMR or titration. 2. Co-evaporation: Before use in a highly sensitive reaction, dissolve your aliquot in a dry, non-polar solvent (e.g., toluene) and evaporate under reduced pressure. This can help remove trace amounts of water. 3. Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere to prevent in-situ hydrolysis. |
| The compound appears viscous or has solidified upon removal from the 2-8°C freezer. | Normal physical behavior. Many organic compounds have melting points near refrigeration temperatures. This is not necessarily a sign of degradation. | 1. Equilibrate to Room Temp: Allow the vial to warm to room temperature naturally. 2. Ensure Homogeneity: Once fully liquid, gently vortex or invert the vial several times to ensure the solution is homogeneous before taking an aliquot. Do not heat aggressively, as this could promote thermal degradation. |
Section 4: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol ensures the long-term integrity of the compound.
Caption: Recommended workflow for handling and storage.
Step-by-Step Methodology:
-
Receipt: Upon receiving the shipment, inspect the container for damage.
-
Equilibration: Before first use, allow the sealed vial to sit on the benchtop for at least 30 minutes to fully equilibrate to ambient temperature.
-
Inerting: Open the vial and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Secure the cap tightly. For vials with screw caps, wrap the junction of the cap and vial with Parafilm M® to create a secondary moisture barrier.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C for long-term storage.
-
Aliquoting: For subsequent uses, repeat the equilibration step before opening to prevent condensation. Remove the desired amount, re-flush the headspace with inert gas, and return to cold storage promptly.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
This provides a quick assessment of purity, specifically checking for hydrolysis.
-
Sample Prep: Prepare a dilute sample by dissolving ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for a sharp singlet integrating to 3 protons around δ 3.7 ppm . This corresponds to the methyl group of the ester (-COOCH₃).
-
Hydrolysis Impurity: The presence of the hydrolyzed carboxylic acid will result in a decrease in the relative integration of the δ 3.7 ppm singlet . You may also observe the appearance of a new, broad singlet for the carboxylic acid proton (-COOH), typically far downfield (δ 10-12 ppm), although this is often difficult to see without careful shimming. A more practical indicator is the reduced intensity of the methyl ester peak relative to the cyclobutane ring protons.
-
Section 5: Safety & Handling Precautions
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[5][15][16] It is also classified as a combustible liquid.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, when handling this chemical.[13][17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][18] Keep away from open flames, sparks, and other sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
This compound, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Esterification - SmartLabs. (n.d.). Retrieved from [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
-
methyl ester hydrolysis: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2003, August 6). Retrieved from [Link]
-
PAF C-16 Carboxylic Acid SAFETY DATA SHEET - Szabo-Scandic. (2014, August 28). Retrieved from [Link]
-
ESTERS - chymist.com. (n.d.). Retrieved from [Link]
- US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents. (n.d.).
- EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents. (n.d.).
-
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 - Carboline. (2025, September 18). Retrieved from [Link]
-
Ester synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate | Request PDF. (n.d.). Retrieved from [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Aerobic biodegradation pathway of cyclohexane carboxylate. Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (n.d.). Retrieved from [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. (2003, August 6). Retrieved from [Link]
-
Ester synthesis by transesterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cyclobutane – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
The newly identified cyclohexane carboxylic acid degradation pathway in... - ResearchGate. (n.d.). Retrieved from [Link]
-
Carboxylate-induced degradation of poly(3-hydroxybutyrate)s - PubMed. (n.d.). Retrieved from [Link]
-
Carboxylate-Induced Degradation of Poly(3-hydroxybutyrate)s | Request PDF. (2007, August 6). Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]
- 6. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 9. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 10. Ester synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
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- 16. methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride | 1955514-52-9 [sigmaaldrich.com]
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Technical Support Center: Reactions Using Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed to provide expert advice and troubleshooting strategies for common issues encountered during chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
The primary reactive centers of this molecule are the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group. The cyclobutane ring itself, while generally stable, can undergo ring-opening reactions under certain harsh conditions due to inherent ring strain.[1][2][3]
Q2: What are the typical storage conditions for this reagent?
This compound should be stored in a cool, dry place, away from strong oxidizing agents and acids or bases.[4] For long-term storage, refrigeration (2-8°C) is recommended.[5]
Q3: Can the cis and trans isomers of this compound be easily separated?
The separability of cis and trans isomers of substituted cyclobutanes depends on the specific substituents and the chromatographic conditions employed. Generally, careful column chromatography can be used to separate diastereomers. The development of stereocontrolled synthetic methods is crucial to obtain specific isomers.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during reactions with this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in Oxidation of the Hydroxymethyl Group
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Isolation of the desired aldehyde or carboxylic acid product is difficult due to contamination with the starting alcohol.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Oxidizing Agent | The chosen oxidizing agent may not be strong enough for the complete conversion of the primary alcohol. | For oxidation to the aldehyde, use milder reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation.[7][8][9] For conversion to the carboxylic acid, stronger oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ are more effective.[7][9][10] |
| Steric Hindrance | The cyclobutane ring may present some steric hindrance to the approach of the oxidizing agent. | Increase the reaction temperature moderately, but monitor for potential side reactions. Alternatively, consider using a less sterically hindered oxidizing agent. |
| Decomposition of Reagent | Some oxidizing agents are moisture-sensitive and can decompose if not handled under anhydrous conditions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents. |
| Sub-optimal Reaction Conditions | Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reactions. | Optimize the reaction conditions by systematically varying the temperature, reaction time, and molar equivalents of the oxidizing agent. |
Problem 2: Unexpected Side Products, Including Ring-Opened Species
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of unexpected molecular weights or fragmentation patterns.
-
The isolated product has a different carbon skeleton than the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ring Strain Release | The inherent strain in the cyclobutane ring can lead to C-C bond cleavage under harsh acidic, basic, or thermal conditions.[1][2][3] | Avoid extreme pH and high temperatures. If a reaction requires acidic or basic conditions, use milder reagents and lower temperatures. For example, in ester hydrolysis, use enzymatic hydrolysis as a milder alternative to strong acid or base. |
| Rearrangement Reactions | Carbocation intermediates, which can form under acidic conditions, may undergo rearrangement to form more stable structures. | Minimize the formation of carbocations by choosing reaction pathways that avoid them. If unavoidable, use non-coordinating solvents to reduce the lifetime of the carbocation. |
| Reaction with Solvent | The solvent may participate in the reaction, especially if it is nucleophilic (e.g., an alcohol) and the reaction generates an electrophilic intermediate. | Use non-reactive, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Problem 3: Difficulty in Hydrolyzing the Methyl Ester without Affecting the Hydroxymethyl Group
Symptoms:
-
Attempts to hydrolyze the ester to the corresponding carboxylic acid result in a mixture of products or no reaction.
-
The hydroxyl group is unintentionally modified during the hydrolysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Hydrolysis Conditions | Strong acidic or basic conditions required for ester hydrolysis can lead to side reactions, including dehydration of the alcohol or ring opening. | Use milder hydrolysis conditions. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for hydrolyzing esters without affecting other functional groups. Enzymatic hydrolysis using a lipase is another gentle alternative. |
| Intramolecular Reactions | Under certain conditions, the hydroxyl group could potentially react intramolecularly with the ester or a reaction intermediate. | Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) before performing the ester hydrolysis. The protecting group can be removed in a subsequent step. |
Problem 4: Poor Yield in Esterification or Amidation Reactions of the Carboxylate Group (after hydrolysis)
Symptoms:
-
Low conversion to the desired ester or amide from the corresponding carboxylic acid.
-
Difficulty in purifying the product from unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Coupling Agent | The chosen coupling agent for amide bond formation or the catalyst for esterification may not be effective. | For amidation, use reliable coupling agents like HATU, HBTU, or EDC with an additive like HOBt. For Fischer esterification, using an excess of the alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is standard.[11][12] |
| Water Formation in Fischer Esterification | Fischer esterification is an equilibrium reaction where water is a byproduct.[12] The presence of water can drive the reaction backward, reducing the yield.[13] | Remove water as it forms using a Dean-Stark apparatus.[12] Alternatively, use a dehydrating agent like molecular sieves.[11] |
| Steric Hindrance | The cyclobutane ring may sterically hinder the approach of the nucleophile (alcohol or amine). | Use less sterically bulky alcohols or amines if possible. Increase the reaction temperature or time, while monitoring for side reactions. |
Experimental Protocols & Visualizations
Workflow for Selective Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol outlines a common method for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde.
Caption: Workflow for selective oxidation to an aldehyde.
Troubleshooting Logic for Low Yield in Fischer Esterification
This diagram illustrates a logical approach to troubleshooting low yields in Fischer esterification reactions starting from the hydrolyzed carboxylic acid.
Caption: Troubleshooting Fischer esterification reactions.
References
-
Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Available from: [Link]
-
Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available from: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available from: [Link]
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available from: [Link]
-
General experimental procedure for the synthesis of methyl benzoate (3a). The Royal Society of Chemistry. Available from: [Link]
-
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem. Available from: [Link]
-
Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available from: [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available from: [Link]
-
Mechanism of the chromic acid oxidation of cyclobutanol. ACS Publications. Available from: [Link]
-
Methyl3-(hydroxymethyl)cyclobutanecarboxylate. MySkinRecipes. Available from: [Link]
-
Oxidation of Alcohols: Overview. Organic Chemistry Tutor. Available from: [Link]
-
Oxidation of alcohols. Chemguide. Available from: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available from: [Link]
-
The Oxidation of Alcohols. ChemistryViews. Available from: [Link]
-
Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available from: [Link]
-
Esterification not Working (Separation). Reddit. Available from: [Link]
-
Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Reversible cyclobutane formation. The Royal Society of Chemistry. Available from: [Link]
-
Cyclobutane. Wikipedia. Available from: [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available from: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. Available from: [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org. Available from: [Link]
-
Methyl 3-methylcyclobutene-1-carboxylate. PubChem. Available from: [Link]
-
Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. PubChem. Available from: [Link]
Sources
- 1. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
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- 3. researchgate.net [researchgate.net]
- 4. Methyl3-(hydroxymethyl)cyclobutanecarboxylate [myskinrecipes.com]
- 5. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
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- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow. Our approach is rooted in explaining the "why" behind each recommendation, ensuring you can make informed decisions in your laboratory.
I. Synthesis Overview & Key Challenges
The target molecule, this compound, is a valuable building block in medicinal chemistry due to its rigid cyclobutane scaffold. A common synthetic route involves the selective mono-reduction of a diester precursor, typically dimethyl cyclobutane-1,3-dicarboxylate. The primary challenge lies in achieving high selectivity for the mono-reduction product while minimizing the formation of the diol byproduct and unreacted starting material.
Reaction Scheme
The core transformation is the reduction of one of two ester functionalities on the cyclobutane ring.
Caption: General reaction scheme for the synthesis of the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the synthesis.
Q1: What is the most common starting material for this synthesis?
The most frequently used starting material is dimethyl cyclobutane-1,3-dicarboxylate. This precursor is commercially available and provides the necessary cyclobutane core with two ester groups at the 1 and 3 positions, ready for selective reduction.
Q2: My reaction is producing a significant amount of the diol byproduct. How can I improve the selectivity for the desired mono-reduced product?
Over-reduction to the diol is a common problem. Here are several strategies to enhance selectivity:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both esters.[1] Milder or sterically hindered reducing agents are preferred.
-
Diisobutylaluminum hydride (DIBAL-H) is a powerful yet selective reducing agent, particularly at low temperatures.[1][2][3] It is known for the partial reduction of esters to aldehydes, and with careful control, can be stopped at the alcohol stage for one ester group.[3]
-
Sodium borohydride (NaBH₄) is generally a mild reducing agent for aldehydes and ketones, but can reduce esters under certain conditions, often requiring longer reaction times or additives.[4] Its lower reactivity can sometimes be advantageous for selectivity.
-
Lithium borohydride (LiBH₄) is more reactive than NaBH₄ but less so than LiAlH₄, offering a good balance for ester reduction.[1][5]
-
-
Reaction Temperature: Low temperatures are crucial for controlling the reactivity of strong reducing agents like DIBAL-H.[2][6][7] Performing the reaction at -78 °C (dry ice/acetone bath) is a common starting point. This low temperature helps to prevent over-reduction by slowing down the reaction rate, allowing for more precise control.
-
Stoichiometry of the Reducing Agent: Carefully controlling the equivalents of the reducing agent is paramount. Using a slight excess (e.g., 1.1-1.2 equivalents) is often a good starting point to ensure the reaction goes to completion without promoting excessive diol formation. A Design of Experiments (DoE) approach can be beneficial to precisely determine the optimal stoichiometry.
-
Addition Rate: Slow, dropwise addition of the reducing agent to the solution of the diester helps to maintain a low localized concentration of the reducing agent, which can significantly improve selectivity.
Q3: My reaction is sluggish and I have a lot of unreacted starting material. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using at least one full equivalent of the hydride reagent.
-
Reaction Temperature: While low temperatures are good for selectivity, they can also slow the reaction down. If the reaction is not proceeding, you might need to slowly warm the reaction mixture to a slightly higher temperature (e.g., from -78 °C to -50 °C) while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for hydride reductions. Ensure your solvent is completely dry, as water will quench the reducing agent.
Q4: I'm having trouble with the purification. The desired product and the diol byproduct are difficult to separate. Any suggestions?
Co-elution of the desired mono-alcohol and the diol byproduct during column chromatography is a frequent challenge due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. This can help to better resolve the two compounds.
-
Column Size and Stationary Phase: Use a long, narrow column for better separation. Ensure you are not overloading the column.
-
-
Derivatization: If chromatographic separation remains challenging, a temporary derivatization of the hydroxyl groups can be employed. For instance, reacting the crude mixture with a bulky silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) will produce silyl ethers. The difference in molecular weight and polarity between the mono-silylated desired product and the di-silylated byproduct will be more pronounced, often allowing for easier separation by chromatography. The silyl ether can then be easily cleaved to regenerate the alcohol.
Q5: What are the expected stereochemical outcomes of this reduction?
The starting dimethyl cyclobutane-1,3-dicarboxylate exists as cis and trans isomers. The reduction of the ester group itself does not typically affect the stereocenters on the cyclobutane ring. Therefore, if you start with a cis diester, you will obtain the cis mono-alcohol. Similarly, a trans diester will yield the trans mono-alcohol. The stereochemical integrity of the cyclobutane core is generally maintained throughout the reduction process.
III. Experimental Protocols & Data
Protocol 1: Selective Mono-Reduction of Dimethyl cyclobutane-1,3-dicarboxylate using DIBAL-H
This protocol provides a starting point for the selective mono-reduction. Optimization may be required based on your specific substrate and laboratory conditions.
Materials:
-
Dimethyl cyclobutane-1,3-dicarboxylate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reducing agent | Increase equivalents of reducing agent incrementally (e.g., to 1.2 eq). |
| Reaction temperature too low | Allow the reaction to slowly warm to -50 °C after initial addition. | |
| Wet solvent or reagents | Use freshly dried solvents and ensure all glassware is flame-dried. | |
| High Diol Formation | Reaction temperature too high | Maintain a strict temperature of -78 °C during addition and stirring. |
| Rapid addition of reducing agent | Use a syringe pump for slow, controlled addition. | |
| Excess reducing agent | Reduce the equivalents of reducing agent to 1.05 or 1.1 eq. | |
| Difficult Purification | Similar polarity of product and diol | Use a gradient elution for column chromatography. Consider derivatization. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
IV. References
-
M. F. de Oliveira, J. R. de Freitas Filho, and R. C. D. de Soza, "Regioselective Reduction of 1H-1,2,3-Triazole Diesters," Molecules, vol. 26, no. 18, p. 5589, Sep. 2021. [Online]. Available: [Link]
-
N. Uhlig, A. Martins, and D. Gao, "Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab," Organic Process Research & Development, vol. 24, no. 5, pp. 848–855, May 2020. [Online]. Available: [Link]
-
J. D. Masterson, "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles," Master Organic Chemistry, Aug. 26, 2011. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Ester to Alcohol," [Link]. [Online]. Available: [Link]
-
Ready Lab, UT Southwestern, "Reductions," [Link]. [Online]. Available: [Link]
-
T. Yasukawa et al., "An Efficient Partial Reduction of α,β-Unsaturated Esters Using DIBAL-H in Flow," Chemistry – A European Journal, vol. 25, no. 45, pp. 10588-10592, Aug. 2019. [Online]. Available: [Link]
-
ResearchGate, "Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab | Request PDF," [Link]. [Online]. Available: [Link]
Sources
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-up Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to our dedicated technical support center for the scale-up synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when transitioning this synthesis from the bench to larger-scale production. The inherent ring strain and stereochemical complexity of cyclobutane derivatives often present unique hurdles.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the robustness and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: Two primary routes are typically considered for the scale-up synthesis:
-
Route A: Reduction of a Diester Precursor. This popular approach involves the selective reduction of one of the ester groups of a symmetric diester, such as dimethyl cyclobutane-1,3-dicarboxylate.
-
Route B: Esterification of a Carboxylic Acid Precursor. This route starts with 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, which is then esterified, commonly via a Fischer esterification, to yield the desired product.
The choice between these routes often depends on the availability and cost of starting materials, as well as the desired stereochemical outcome.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Several parameters are crucial for a successful and reproducible scale-up:
-
Temperature Control: Exothermic reactions, such as reductions with metal hydrides, require careful temperature management to prevent side reactions and ensure safety.
-
Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants and the rate of addition is critical, especially in selective reductions, to minimize over-reduction or other side reactions.
-
Mixing Efficiency: Homogeneous mixing is essential in large reactors to ensure uniform reaction conditions and prevent localized "hot spots" or concentration gradients.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of downstream processing.
-
Work-up and Purification: The purification of polar, functionalized cyclobutanes can be challenging. Developing a robust and scalable purification strategy is paramount.[2]
Troubleshooting Guide: Common Challenges and Solutions
This section delves into specific issues you may encounter during your scale-up campaign and provides actionable solutions.
Challenge 1: Poor Diastereoselectivity in the Final Product
Q3: We are observing a mixture of cis and trans isomers of this compound. How can we improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a frequent challenge in cyclobutane synthesis due to the small energy differences between isomers.[1] The stereochemical outcome is often influenced by the chosen synthetic route and reaction conditions.
Causality and Solutions:
-
For Reduction-Based Routes: The stereochemistry of the starting diester (dimethyl cyclobutane-1,3-dicarboxylate) will dictate the stereochemistry of the product. It is crucial to start with a stereochemically pure diester if a single isomer of the final product is desired. If you are starting with a mixture of cis and trans diesters, you will likely obtain a mixture of product isomers.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. Experimenting with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF), and conducting the reaction at lower temperatures can sometimes favor the formation of one diastereomer over the other.
-
Bulky Reagents: The use of sterically hindered reducing agents can enhance stereoselectivity by favoring attack from the less hindered face of the cyclobutane ring.
Experimental Protocol: Screening for Optimal Diastereoselectivity in Reduction
-
Setup: In parallel reactors, dissolve stereochemically pure cis- or trans-dimethyl cyclobutane-1,3-dicarboxylate in a selection of anhydrous solvents (e.g., THF, Toluene, Dichloromethane).
-
Cooling: Cool the reactors to a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Reagent Addition: Slowly add a solution of the reducing agent (e.g., LiAlH₄, NaBH₄, or a bulkier hydride) to each reactor.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Analysis: After quenching, analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | THF | Toluene | DCM |
| Temperature | 0 °C | -20 °C | -78 °C |
| Reducing Agent | NaBH₄ | LiAlH₄ | L-Selectride |
| Observed dr | Analyze | Analyze | Analyze |
Caption: Table for optimizing diastereoselectivity in the reduction step.
Challenge 2: Incomplete Conversion or Side-Product Formation in Fischer Esterification
Q4: We are attempting a Fischer esterification of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, but the reaction is slow and we are seeing the formation of byproducts. What can we do?
A4: The Fischer esterification is an equilibrium-limited reaction, and driving it to completion on a large scale requires specific strategies.[3][4][5]
Causality and Solutions:
-
Equilibrium Limitation: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark trap to azeotropically remove water as it is formed.[3] Using a solvent like toluene that forms an azeotrope with water is effective.
-
-
Catalyst Inactivation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be neutralized by basic impurities in the starting material or solvent.
-
Solution: Ensure all starting materials and solvents are of high purity and anhydrous. A slight excess of the acid catalyst may be necessary.
-
-
Side Reactions: At elevated temperatures, the alcohol functionality on the cyclobutane ring can potentially undergo side reactions, such as ether formation.
-
Solution: Optimize the reaction temperature to be high enough to facilitate esterification but low enough to minimize side reactions. Monitor the reaction closely.
-
Caption: Workflow for Fischer Esterification with a Dean-Stark Trap.
Challenge 3: Difficult Purification of the Polar Product
Q5: Our final product, this compound, is proving difficult to purify by standard silica gel chromatography. What are our options?
A5: The presence of both a polar hydroxyl group and an ester group can make this molecule challenging to purify, as it may have high solubility in polar solvents and exhibit peak tailing on silica gel.[2]
Causality and Solutions:
-
High Polarity: The hydroxyl group makes the molecule quite polar, leading to strong interactions with silica gel and poor separation from polar impurities.
-
Solution 1: Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica gel. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[2]
-
Solution 2: Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be a highly effective and scalable purification method.
-
-
Formation of Emulsions during Work-up: The polarity of the molecule can lead to the formation of stable emulsions during aqueous work-ups.
-
Solution: Use brine washes to break emulsions. Alternatively, consider a "plug" of a filtration aid like Celite to help separate the layers.
-
Caption: Decision tree for the purification of the target molecule.
References
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. (2021-11-08). [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. (2014-02-18). [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
How can I improve the yield of my Fischer Esterification? Reddit. (2020-02-13). [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate. (2021-11-09). [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. American Chemical Society. (2021-11-08). [Link]
-
Synthesis of the cyclobutane derivatives 23a–c. ResearchGate. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. ResearchGate. [Link]
-
Fischer Esterification. UCLA Chemistry and Biochemistry. [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]
-
Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Enantioselective Synthesis of Cyclobutanes. ChemistryViews. (2023-10-03). [Link]
-
This compound. Ark Pharma Scientific Limited. [Link]
-
Methyl3-(hydroxymethyl)cyclobutanecarboxylate. MySkinRecipes. [Link]
-
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem. [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. DePauw University. [Link]
-
-
Procedure. Organic Syntheses. [Link]
-
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. (2021-06-24). [Link]
-
Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. [Link]
-
Radical-Polar Crossover Annulation: A Platform for Accessing Polycyclic Cyclopropanes. PMC. [Link]
-
Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. (2025-08-06). [Link]
-
cis-Cyclobutane-1,3-dicarboxylic acid. PubChem. [Link]
Sources
Technical Support Center: Purification of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for the purification of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile cyclobutane derivative.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often proceeding through the reduction of methyl 3-oxocyclobutanecarboxylate, can present several purification challenges. These include the separation of starting materials, reaction byproducts, and, most notably, the separation of the resulting cis and trans isomers. This guide provides practical, field-proven insights to help you navigate these challenges and obtain your target compound with the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic route. A common and efficient method is the reduction of methyl 3-oxocyclobutanecarboxylate. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Incomplete reduction will leave residual methyl 3-oxocyclobutanecarboxylate in your crude product.
-
Cis/Trans Isomers: The reduction of the ketone can lead to the formation of both cis and trans isomers of this compound. The ratio of these isomers will depend on the reducing agent and reaction conditions used.
-
Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger agents could potentially reduce the ester functionality.
-
Byproducts from the Workup: Salts and other reagents from the reaction quenching and extraction steps can also be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps are common impurities.
Q2: I'm seeing two spots on my TLC plate that are very close together. Are these the cis and trans isomers?
It is highly probable. Cis and trans isomers of cyclobutane derivatives often have very similar polarities, leading to close-running spots on a TLC plate. To confirm, you can try running the TLC in a variety of solvent systems with different polarities. If the two spots consistently appear with a small but discernible separation, they are likely your target isomers. Final confirmation will require spectroscopic analysis (e.g., 1H NMR, 13C NMR) of the separated fractions.
Q3: Is it possible to separate the cis and trans isomers?
Yes, separation is achievable, although it can be challenging due to their similar physical properties. The most common and effective method is flash column chromatography. In some cases, fractional distillation under reduced pressure or recrystallization of a solid derivative may also be employed.[1]
Q4: Can I use distillation to purify my product?
Fractional distillation under vacuum can be a viable method, particularly for larger-scale purifications. The predicted boiling point of this compound is approximately 208.6 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition. The boiling point of a similar compound, methyl cis-3-hydroxycyclobutanecarboxylate, is reported as 190 °C.[2] However, the boiling points of the cis and trans isomers are likely to be very close, which may make achieving high isomeric purity by distillation alone difficult.
Q5: Is recrystallization a good option for purification?
Recrystallization is most effective for solid compounds. Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it may be possible to form a solid derivative (e.g., an amide or a urethane) of the alcohol, separate the diastereomers by recrystallization, and then cleave the derivative to obtain the pure isomer. This is a more involved process but can be very effective for obtaining isomerically pure material.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of this compound.
Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common technique for purifying this compound. Here’s how to address frequent issues:
Problem 1: Poor separation of cis and trans isomers.
-
Causality: The polarity difference between the cis and trans isomers is small, making separation difficult with standard solvent systems.
-
Solution Protocol:
-
Optimize the Solvent System:
-
Start with a low-polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2).
-
Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Run TLC plates with a range of solvent systems to find the optimal separation where the Rf values are between 0.2 and 0.4 and the spot separation is maximized.
-
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employ a Different Solvent System: If hexanes/ethyl acetate is not effective, consider trying dichloromethane/methanol or toluene/acetone systems.
-
Consider a Different Stationary Phase: While silica gel is the standard, for particularly challenging separations, you might explore using alumina or reverse-phase silica gel.
-
Problem 2: The compound is not eluting from the column.
-
Causality: The compound is highly polar and is strongly adsorbed to the silica gel. This can be exacerbated by the presence of the hydroxyl group.
-
Solution Protocol:
-
Increase Eluent Polarity: Significantly increase the percentage of the polar solvent in your eluent system (e.g., move from 20% ethyl acetate in hexanes to 50% or even 100% ethyl acetate).
-
Add a More Polar Solvent: If 100% ethyl acetate is insufficient, add a small amount of methanol (1-5%) to your eluent. Be cautious, as too much methanol can cause the compound to elute too quickly with poor separation.
-
Consider Reverse-Phase Chromatography: If your compound is very polar, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more effective strategy.
-
Problem 3: The compound streaks on the TLC plate and column.
-
Causality: Streaking is often caused by overloading the TLC plate or column, or by interactions between the compound and the stationary phase. The hydroxyl group in your compound can lead to hydrogen bonding with the silica gel, causing tailing.
-
Solution Protocol:
-
Reduce Sample Load: Apply a more dilute solution of your crude product to the TLC plate. For column chromatography, ensure you are not exceeding the recommended sample capacity for your column size.
-
Add a Modifier to the Eluent: Adding a small amount of a polar modifier like acetic acid or triethylamine (typically 0.1-1%) to your eluent can help to minimize interactions with the silica gel and reduce streaking. Use an acidic modifier if your compound is acidic in nature and a basic modifier if it is basic. For a neutral compound like yours, a small amount of methanol can also help.
-
Workflow for a Typical Flash Column Chromatography Purification
Caption: A typical workflow for the purification of this compound via flash column chromatography.
Data Summary Table
The following table summarizes key physical properties of the target compound and a closely related analog. Note that some of these values are predicted and should be used as a guide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₃ | 144.17 | 208.6 ± 13.0 (Predicted)[3] |
| Methyl cis-3-hydroxycyclobutanecarboxylate | C₆H₁₀O₃ | 130.14 | 190 |
Experimental Protocols
Protocol 1: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate
This protocol for a closely related compound provides a likely route to your target molecule and highlights key purification steps.[2]
-
Reaction Setup: Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to between -78 °C and -60 °C.
-
Reduction: While stirring, slowly add a THF solution of a reducing agent like lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the low temperature.
-
Monitoring: Allow the reaction to proceed for approximately 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the dropwise addition of 6 M hydrochloric acid at around 0 °C until the pH is between 5 and 6.
-
Extraction: Dilute the reaction mixture with ethyl acetate and stir for 30 minutes. Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate. Separate the filtrate layers and extract the aqueous phase with ethyl acetate.
-
Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be further purified by flash column chromatography as described in the troubleshooting guide above.
Visualizing the Synthetic Pathway
Caption: A simplified schematic of the synthesis and purification of this compound.
References
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]
-
The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Available at: [Link]
- US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents.
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]
-
The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne. Available at: [Link]
Sources
- 1. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]
- 2. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 3. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]
Technical Support Center: Characterization of Unexpected Byproducts in Cyclobutane Synthesis
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyclobutane ring formation and the characterization of its often-unexpected byproducts. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Introduction: The Challenge of the Four-Membered Ring
The synthesis of cyclobutanes, cornerstone structures in numerous natural products and pharmaceutical agents, is a formidable task.[1][2] The inherent ring strain of the cyclobutane moiety not only makes its formation challenging but also renders it susceptible to a variety of side reactions, leading to a complex mixture of byproducts.[3][4][5] This guide is structured to help you anticipate, identify, and characterize these byproducts, ultimately leading to a more efficient and predictable synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My [2+2] photocycloaddition is resulting in a low yield of the desired cyclobutane. What are the likely causes and how can I improve it?
Low yields in [2+2] photocycloaddition reactions are a common hurdle.[6] A systematic troubleshooting approach is crucial for identifying the root cause.
Possible Causes & Suggested Solutions:
-
Inadequate Light Source or Wavelength: The energy of the light source must be sufficient to excite the olefinic substrate to its triplet state for the reaction to proceed efficiently.[3] Ensure the emission wavelength of your lamp is appropriate for your substrate's absorption maximum. For instance, α,β-unsaturated ketones often require specific UV wavelengths.[6]
-
Sub-optimal Reaction Concentration: Reaction kinetics can be highly dependent on concentration. Conditions that are too dilute may impede intermolecular reactions, leading to low product formation.[6] Conversely, excessively high concentrations can promote polymerization or other side reactions. An incremental adjustment of the reactant concentrations is recommended.
-
Substrate Reactivity: The electronic properties of the reacting alkenes are critical. Generally, the cycloaddition of an electron-rich alkene with an electron-poor alkene is more efficient.[6] For less reactive substrates, the use of a photosensitizer, such as benzophenone or acetone, can be employed to facilitate the population of the reactive triplet state.[3]
-
Oxygen Quenching: The presence of dissolved oxygen can quench the excited triplet state of the alkene, thus inhibiting the desired cycloaddition. It is imperative to thoroughly degas the solvent and reaction mixture prior to and during irradiation.
Troubleshooting Workflow for Low Yield in [2+2] Photocycloaddition
Caption: Troubleshooting workflow for low yield in [2+2] photocycloaddition.
FAQ 2: I am observing a mixture of regioisomers (head-to-head vs. head-to-tail) in my product. How can I control the regioselectivity?
The formation of regioisomers is a frequent challenge in the [2+2] cycloaddition of unsymmetrical alkenes.[7] The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on the alkenes.
Controlling Factors & Strategies:
-
Electronic Effects: The cycloaddition of an electron-rich alkene with an electron-poor alkene generally favors the formation of the "head-to-tail" adduct. This is due to the stabilization of the diradical or zwitterionic intermediate.[6]
-
Steric Hindrance: Bulky substituents on the alkenes can sterically disfavor the formation of the more congested "head-to-head" isomer.
-
Catalysis: Certain transition metal catalysts can exert significant control over regioselectivity. For instance, Ru(bipy)3Cl2 has been shown to be an effective photocatalyst for the selective heterodimerization of dissimilar acyclic enones.[6][8]
Reaction Mechanism: Regioisomer Formation in [2+2] Cycloaddition
Caption: General mechanism illustrating the formation of regioisomers.
FAQ 3: My reaction is producing multiple diastereomers. What strategies can I employ to improve diastereoselectivity?
Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. The stereochemical outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.[6]
Strategies for Improving Diastereoselectivity:
-
Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[6] It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[6]
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. The auxiliary can be cleaved post-reaction to yield the desired enantiomerically enriched cyclobutane.[6]
FAQ 4: I suspect the formation of byproducts other than isomers, such as ring-opened products. How can I confirm their presence and what are the likely causes?
Cyclobutanes are strained molecules and can undergo ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[6] Photochemical degradation of the product can also occur if it is photolabile.[6]
Identification and Prevention:
-
Analytical Confirmation: The presence of ring-opened byproducts can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy: Look for the disappearance of characteristic cyclobutane proton signals and the appearance of signals corresponding to a linear, unsaturated system.
-
Mass Spectrometry (MS): The molecular weight of a ring-opened product will be identical to the cyclobutane, but its fragmentation pattern may differ.
-
Infrared (IR) Spectroscopy: Changes in C=C or other functional group stretches can indicate ring opening.
-
-
Prevention:
-
Employ mild workup and purification conditions. Avoid high temperatures and extremes of pH.
-
If the product is suspected to be photolabile, protect it from light after the reaction is complete.
-
Analytical Protocols for Byproduct Characterization
Protocol 1: NMR Analysis for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of cyclobutane isomers. However, the fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts and complex coupling patterns.[9]
Step-by-Step Guide:
-
Sample Preparation: Prepare a high-purity sample of the product mixture in a suitable deuterated solvent.
-
1D NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the cyclobutane ring protons. Cis and trans vicinal coupling constants can be highly variable, ranging from 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[9]
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for establishing the overall carbon skeleton and connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning relative stereochemistry (diastereomers).
-
-
Data Analysis: Carefully analyze the 1D and 2D NMR data to assign the structures of the major product and any isomeric byproducts.
Data Summary: Typical ¹H NMR Chemical Shifts for Cyclobutane Protons
| Substituent Pattern | Typical Chemical Shift Range (ppm) | Notes |
| Unsubstituted | ~2.0 | A complex multiplet. |
| Monosubstituted | 1.5 - 2.5 | Shifts depend on the nature of the substituent. |
| Polysubstituted | 1.0 - 4.5 | Can be highly complex; 2D NMR is often necessary for full assignment.[10] |
Protocol 2: Mass Spectrometry for Byproduct Identification
Mass spectrometry (MS) is invaluable for determining the molecular weight of the products and can provide structural information through fragmentation analysis.
Step-by-Step Guide:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI, APCI, GC-MS).
-
Full Scan Analysis: Acquire a full scan mass spectrum to determine the molecular weights of the components in the mixture. Isomeric byproducts will have the same molecular weight as the desired product.
-
Tandem MS (MS/MS): If available, perform MS/MS on the parent ion of interest. The fragmentation patterns of different isomers can vary, providing clues to their structures.
-
High-Resolution MS (HRMS): Use HRMS to determine the exact mass and elemental composition of the products, confirming their molecular formula.[9]
Concluding Remarks
The synthesis of cyclobutanes is a rewarding yet challenging endeavor. A thorough understanding of the potential side reactions and a systematic approach to troubleshooting and characterization are essential for success. This guide provides a foundational framework for addressing common issues, but it is important to remember that each reaction is unique. Careful observation, meticulous experimentation, and a comprehensive analytical approach will ultimately lead to the successful synthesis and characterization of your target cyclobutane derivatives.
References
-
Brummond, K. M., & Chen, H. (2005). Intramolecular thermal allenyne [2 + 2] cycloadditions; facile construction of the 5-6-4 ring core of sterpurene. Beilstein Journal of Organic Chemistry, 1, 1. Available at: [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. Available at: [Link]
-
Li, Y., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 1-10. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
Slideshare. (n.d.). Cycloaddition reactions [2+2]. Available at: [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Available at: [Link]
-
Wang, Q., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8853–8858. Available at: [Link]
-
Li, C., et al. (2015). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 54(13), 3957-3961. Available at: [Link]
-
YouTube. (2019). Thermal [2+2] cycloaddition reactions. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Symmetry, 3(3), 571-610. Available at: [Link]
-
Bennett, S. H., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Synthesis, 2(1), 1-15. Available at: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099-1142. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Pericyclic Reactions :: [2+2] Cycloadditions. Available at: [Link]
-
Kumar, A., & Sivaguru, J. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 729-731. Available at: [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Available at: [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]
-
Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Available at: [Link]
-
ResearchGate. (n.d.). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Available at: [Link]
-
Pharmacy Freak. (2025). Reactions of cyclobutane MCQs With Answer. Available at: [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
-
ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates. Available at: [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]
-
Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Natural Products, 87(6), 1-15. Available at: [Link]
-
Lu, Z., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2736-2763. Available at: [Link]
-
MDPI. (2023). Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. Available at: [Link]
-
El-Rayes, B. F., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. Available at: [Link]
-
ResearchGate. (2025). Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology. Available at: [Link]
-
ResearchGate. (n.d.). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. Available at: [Link]
-
National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Available at: [Link]
-
ACS Publications. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. Available at: [Link]
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Preventing decomposition of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful use of this versatile building block in your experiments. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a bifunctional molecule containing both a methyl ester and a primary alcohol on a strained cyclobutane ring. The primary stability concerns arise from the reactivity of these functional groups and the inherent ring strain of the cyclobutane core. Key potential decomposition pathways include hydrolysis of the ester, oxidation of the alcohol, and, under more forcing conditions, reactions involving the strained ring system.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life and prevent degradation, this compound should be stored under controlled conditions. We recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows down the rates of potential hydrolytic and oxidative decomposition reactions. |
| Atmosphere | Tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage. | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can lead to oxidation. |
| Light | Store in an amber or opaque vial. | Protects the compound from potential photochemically induced degradation. |
| Purity | Use high-purity material and avoid introducing contaminants. | Impurities can sometimes catalyze decomposition reactions. |
Q3: Can I store this compound in a solution?
A3: We generally advise against long-term storage in solution, especially in protic solvents like methanol or water. If you need to prepare a stock solution, it is best to do so freshly before use. If short-term storage is necessary, use an anhydrous aprotic solvent (e.g., dichloromethane, THF) and store it under an inert atmosphere at a low temperature. Storing in alcohol solvents can lead to transesterification.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, the ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. Exposure to even trace amounts of strong acids or bases can lead to the formation of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid and methanol. Basic conditions, in particular, promote saponification, which is an irreversible hydrolysis reaction. Therefore, it is crucial to avoid acidic or basic media during storage and to carefully control the pH during reactions.
Troubleshooting Guides
Issue 1: My reaction yield is consistently low, and I've isolated 3-(hydroxymethyl)cyclobutane-1-carboxylic acid as a byproduct.
This issue strongly suggests that the ester group is being hydrolyzed.
Potential Causes & Solutions:
-
Presence of Water: The most common cause is the presence of water in your reaction mixture.
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of atmospheric moisture.
-
-
-
Acidic or Basic Impurities: Your reagents or starting materials may contain acidic or basic impurities that are catalyzing the hydrolysis.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture if possible.
-
Purify any reagents that may contain acidic or basic residues. For example, amine bases should be freshly distilled.
-
If the reaction conditions are necessarily acidic or basic, consider using a protecting group for the hydroxyl or ester functionality if the reaction chemistry allows.
-
-
Issue 2: I am observing an unexpected byproduct with a different mass spectrum, possibly corresponding to an aldehyde or a lactone.
The formation of such byproducts points towards oxidation of the primary alcohol or an intramolecular cyclization.
Potential Causes & Solutions:
-
Oxidation of the Primary Alcohol: The hydroxymethyl group is susceptible to oxidation to an aldehyde or a carboxylic acid.
-
Troubleshooting Steps:
-
Avoid strong oxidizing agents unless the desired transformation is the oxidation of the alcohol.
-
If the reaction involves other reagents, ensure they are free from oxidizing impurities.
-
Degas your solvents to remove dissolved oxygen, especially if your reaction is sensitive to oxidation or involves catalysts that can be deactivated by it.
-
-
-
Intramolecular Cyclization (Lactonization): Under certain conditions, particularly with acid catalysis, the hydroxyl group can attack the ester carbonyl, leading to the formation of a bicyclic lactone and methanol.
-
Troubleshooting Steps:
-
Avoid strongly acidic conditions and high temperatures, which can promote this intramolecular reaction.
-
If acidic conditions are required, consider using milder Lewis acids or running the reaction at a lower temperature.
-
-
Issue 3: I am seeing multiple unidentified byproducts, and my starting material seems to have degraded significantly.
This could be a result of the inherent instability of the cyclobutane ring under your experimental conditions.
Potential Causes & Solutions:
-
Ring Strain-Driven Decomposition: The cyclobutane ring has significant ring strain, making it susceptible to opening under harsh conditions like high temperatures or in the presence of certain catalysts (e.g., hydrogenation catalysts).
-
Troubleshooting Steps:
-
Keep reaction temperatures as low as possible.
-
Be cautious with reactions that involve radical intermediates or transition metal catalysis, as these can sometimes promote ring-opening pathways.
-
If performing a hydrogenation, be aware that ring opening is a potential side reaction.
-
-
Key Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways for this compound.
Caption: Major decomposition pathways: ester hydrolysis and alcohol oxidation.
Recommended Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible.
-
Use clean, dry spatulas and glassware.
-
After dispensing the required amount, flush the vial with an inert gas (e.g., Argon) before tightly resealing and returning it to cold storage.
Protocol 2: Preparation of a Stock Solution for Immediate Use
-
Dry your chosen aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) over a suitable drying agent and distill it under an inert atmosphere.
-
In a flame-dried flask under an inert atmosphere, add the desired volume of the anhydrous solvent via a dry syringe.
-
Add the this compound to the solvent and stir until fully dissolved.
-
Use the freshly prepared solution immediately. Do not store for extended periods.
By adhering to these guidelines and being mindful of the inherent reactivity of this molecule, you can significantly improve the reliability and success of your experiments. For further assistance, please do not hesitate to contact our technical support team.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Sakharkar, M. A. (2013). acid base catalysed Ester hydrolysis. SlideShare. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Gładkowski, W., et al. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 22(10), 1637. Retrieved from [Link]
-
Vilà, C., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19515-19525. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Vilà, C., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19515-19525. Retrieved from [Link]
-
Wikipedia. (2023). Lactone. Retrieved from [Link]
-
de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5003-5066. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Cycloalkane. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
Li, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3594. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 5. By Transformation of Other Cyclobutanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
- Chapman, N. B., et al. (1967). Conformation and reactivity. Part VII.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring both an ester and a primary alcohol on a cyclobutane ring, presents unique analytical challenges.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the validation of its purity, offering insights grounded in practical application and scientific rigor. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategies for their specific needs.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant consequences on the final drug product's quality, safety, and stability. For an intermediate like this compound, potential impurities could arise from the synthetic route (e.g., starting materials, by-products, reagents) or degradation. Therefore, robust and validated analytical methods are not just a regulatory expectation but a scientific necessity to ensure the integrity of the entire manufacturing process.
Orthogonal Approaches to Purity Determination
A multi-faceted analytical approach, often termed "orthogonal testing," is paramount for a comprehensive purity assessment. This involves utilizing different analytical techniques that rely on distinct chemical and physical principles. For this compound, a combination of chromatographic and spectroscopic methods is highly recommended. This guide will focus on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the relatively low molecular weight (144.17 g/mol ) and likely volatility of this compound, GC-MS is a prime candidate for its purity analysis.[1][2]
The "Why": Causality Behind Experimental Choices
The choice of GC-MS is predicated on the analyte's ability to be vaporized without decomposition.[4] The separation in the gas phase by chromatography, coupled with the high selectivity and sensitivity of mass spectrometric detection, allows for the effective resolution and identification of impurities, even those structurally similar to the main component.
Experimental Protocol: A Self-Validating System
A robust GC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.[8]
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
High-Performance Liquid Chromatography (HPLC): Versatility for a Polar Analyte
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that may lack the volatility or thermal stability required for GC.[9] Given the presence of a hydroxyl group and an ester, this compound is a polar molecule, making it well-suited for reverse-phase HPLC.
The "Why": Causality Behind Experimental Choices
Reverse-phase HPLC separates compounds based on their hydrophobicity.[9][10] This method is chosen for its robustness, wide applicability, and compatibility with UV detection, which is suitable for molecules with chromophores or, with derivatization, even those without. For this analyte, which lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed, or derivatization could be performed.
Experimental Protocol: A Self-Validating System
Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[5][6][7][11]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV or universal detector.
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a standard choice for reverse-phase separations.
-
Mobile Phase: A gradient elution is often necessary to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for the ester carbonyl) or a universal detector.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR has emerged as a powerful primary ratio method for purity assessment, offering a distinct advantage over chromatographic techniques.[12][13][14] It allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[15]
The "Why": Causality Behind Experimental Choices
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][16] By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[16] This makes qNMR a valuable orthogonal technique to chromatography.[12][13]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Accurately weigh the this compound sample (analyte) and a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or higher field strength).
-
Probe: Standard 5 mm broadband probe.
-
Experiment: A standard ¹H NMR experiment with quantitative parameters.
-
Key Parameters for Quantitation:
-
Long Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated to ensure full relaxation.
-
90° Pulse Angle: Calibrated for accurate signal excitation.
-
Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate the selected non-overlapping signals from both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:[16]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Method Comparison and Performance Data
The following table summarizes the typical performance characteristics of each method for the purity validation of this compound. The data presented are illustrative and would need to be established for each specific validated method.
| Parameter | GC-MS | HPLC-UV/CAD | qNMR |
| Principle | Volatility & Mass-to-Charge Ratio | Polarity & UV Absorbance/Scattering | Nuclear Spin Properties |
| Quantitation | Relative (Area % vs. Standard) | Relative (Area % vs. Standard) | Absolute (vs. Internal Standard) |
| Specificity | High | Moderate to High | High |
| LOD/LOQ | Low (ppb-ppm) | Low to Moderate (ppm) | High (typically >0.1%) |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Accuracy | High | High | Very High |
| Throughput | Moderate | High | Low |
| Strengths | Excellent for volatile impurities, structural information from MS | Robust, versatile, widely available | Absolute quantification, no analyte-specific reference needed |
| Limitations | Not suitable for non-volatile or thermally labile impurities | Requires chromophore for UV or universal detector for non-UV active compounds | Lower sensitivity, requires careful experimental setup |
Forced Degradation Studies: Proving Method Specificity
A critical component of method validation is the demonstration of specificity, often achieved through forced degradation studies.[17][18][19] The goal is to intentionally degrade the sample under various stress conditions to generate potential degradation products and ensure the analytical method can separate these from the main peak and from each other.[20][21]
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The chosen analytical method (e.g., HPLC) must be able to resolve the parent peak from all significant degradation peaks, thus demonstrating it is "stability-indicating."
Conclusion
The validation of purity for this compound requires a thoughtful and scientifically sound analytical strategy. While GC-MS offers excellent sensitivity for volatile impurities and HPLC provides a robust and versatile platform for a broader range of potential non-volatile impurities, qNMR stands out as a powerful orthogonal technique for absolute purity determination.
For routine quality control, a validated stability-indicating HPLC method is often the workhorse. However, for the certification of a reference standard or in cases where an absolute purity value is required, qNMR is the method of choice. The ideal approach involves using HPLC or GC-MS for impurity profiling and qNMR for an independent, absolute purity assignment. This comprehensive strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science.
- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
-
SIELC Technologies. (n.d.). HPLC Separation of Polar Drugs with MS-compatible Method. Available at: [Link]
-
Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Available at: [Link]
-
Debrus, B., et al. (2012). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2015). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Available at: [Link]
- Hibou, V. (2017).
-
University of California, Los Angeles. (n.d.). Gas Chromatography.pdf. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl3-(hydroxymethyl)cyclobutanecarboxylate. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Available at: [Link]
-
NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. Available at: [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). Available at: [Link]
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A Comparative Guide to ¹H and ¹³C NMR Assignments for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Isomers
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure, including stereochemistry, is a cornerstone of chemical research and development. The spatial arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. In this context, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for detailed structural elucidation. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectral features of the cis and trans isomers of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a substituted cyclobutane of interest in medicinal chemistry and materials science.
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This conformational flexibility, coupled with the orientation of substituents, gives rise to distinct NMR spectra for its diastereomers. Understanding these spectral differences is paramount for accurate stereochemical assignment.
The Structural Basis for Spectral Differentiation: cis vs. trans Isomers
The key to differentiating the cis and trans isomers of this compound lies in the relative orientation of the methoxycarbonyl (-COOCH₃) and hydroxymethyl (-CH₂OH) groups. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has significant consequences for the chemical environment of each proton and carbon atom, leading to measurable variations in chemical shifts and spin-spin coupling constants.
Due to the puckering of the cyclobutane ring, substituents can occupy pseudo-axial or pseudo-equatorial positions. The conformational equilibrium between these puckered forms will influence the time-averaged NMR parameters observed at room temperature.[2] For a hydroxymethyl group, the energy difference between the axial and equatorial conformers is relatively small, suggesting that both conformations may be significantly populated in solution.[2]
Caption: Conformational equilibria of cis and trans isomers.
Comparative ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and coupling constants.
Chemical Shifts (δ):
-
Methine Protons (H-1 and H-3): The protons attached to the carbon atoms bearing the substituents (C-1 and C-3) are expected to show the most significant chemical shift differences between the isomers. In the cis isomer, where the bulky substituents are on the same side, steric compression can lead to a deshielding effect, potentially shifting the signals of H-1 and H-3 to a higher frequency (downfield) compared to the trans isomer.
-
Methylene Protons (-CH₂- on the ring): The four methylene protons on the cyclobutane ring (at C-2 and C-4) will be chemically non-equivalent and will exhibit complex multiplet patterns. The precise chemical shifts will depend on their orientation relative to the substituents.
-
Hydroxymethyl Protons (-CH₂OH): These protons are diastereotopic and are expected to appear as a doublet of doublets or a more complex multiplet. The degree of their non-equivalence may differ between the cis and trans isomers due to different magnetic environments.
-
Methyl Ester Protons (-OCH₃): This will appear as a sharp singlet, likely with a small chemical shift difference between the two isomers.
Coupling Constants (J):
Vicinal coupling constants (³J) are particularly informative for stereochemical assignments, although their interpretation in cyclobutanes can be complex.[3] Unlike in rigid systems, the observed coupling constants are a weighted average of the couplings in the different puckered conformations.
-
cis Isomer: The vicinal coupling between H-1 and the adjacent methylene protons (H-2), and between H-3 and its adjacent methylene protons (H-4), will have both cis and trans relationships in the puckered ring.
-
trans Isomer: Similarly, the vicinal couplings in the trans isomer will also be a composite of cis and trans interactions.
While a simple prediction of J-values is challenging without experimental data, a detailed analysis of the multiplet structures, potentially aided by 2D NMR techniques like COSY, can help in assigning the relative stereochemistry. Long-range couplings (⁴J), particularly between H-1 and H-3, can also be diagnostic.[2]
Table 1: Predicted ¹H NMR Data Comparison
| Proton Assignment | Expected Chemical Shift (δ, ppm) - cis | Expected Chemical Shift (δ, ppm) - trans | Expected Multiplicity | Key Differentiating Features |
| H-1 (-CHCOOCH₃) | 2.8 - 3.2 | 2.6 - 3.0 | Multiplet | Likely downfield shift in the cis isomer due to steric effects. |
| H-3 (-CHCH₂OH) | 2.4 - 2.8 | 2.2 - 2.6 | Multiplet | Likely downfield shift in the cis isomer. |
| H-2, H-4 (-CH₂-) | 1.8 - 2.5 | 1.7 - 2.4 | Complex Multiplets | Different multiplet patterns due to varying coupling constants. |
| -CH₂OH | 3.5 - 3.8 | 3.4 - 3.7 | Doublet of Doublets | Diastereotopic protons; chemical shift difference may vary. |
| -OCH₃ | ~3.7 | ~3.65 | Singlet | Minor chemical shift difference expected. |
| -OH | Variable | Variable | Broad Singlet | Position is concentration and solvent dependent. |
Comparative ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, with chemical shifts being sensitive to the steric and electronic environment of each carbon atom.
Chemical Shifts (δ):
-
Substituted Carbons (C-1 and C-3): Similar to the attached protons, the carbons bearing the substituents are expected to show the most pronounced chemical shift differences. In the cis isomer, steric compression (gamma-gauche effect) can cause an upfield shift (to lower frequency) for C-1 and C-3 compared to the trans isomer where the bulky groups are further apart.
-
Methylene Carbons (C-2 and C-4): The chemical shifts of the methylene carbons will also be influenced by the stereochemistry of the neighboring substituents.
-
Hydroxymethyl Carbon (-CH₂OH): The chemical shift of this carbon will likely differ between the two isomers.
-
Carbonyl and Methyl Carbons (-COOCH₃): The carbonyl carbon and the methyl carbon of the ester group are also expected to show small but potentially measurable differences in their chemical shifts.
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - cis | Expected Chemical Shift (δ, ppm) - trans | Key Differentiating Features |
| C-1 (-CHCOOCH₃) | 40 - 45 | 42 - 47 | Potential upfield shift in the cis isomer due to the gamma-gauche effect. |
| C-3 (-CHCH₂OH) | 35 - 40 | 37 - 42 | Potential upfield shift in the cis isomer. |
| C-2, C-4 (-CH₂-) | 25 - 35 | 27 - 37 | Chemical shifts will be sensitive to the substituent orientation. |
| -CH₂OH | 60 - 65 | 62 - 67 | Influenced by the overall steric environment. |
| -C=O | 173 - 176 | 174 - 177 | Minor differences expected. |
| -OCH₃ | 51 - 53 | 51 - 53 | Minor differences expected. |
Experimental Protocols
Sample Preparation:
-
Dissolve 10-20 mg of the purified isomer of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which can provide definitive proof of stereochemistry. For the cis isomer, NOE correlations would be expected between the protons on C-1 and C-3 and their respective substituent protons on the same face of the ring.
Caption: Experimental workflow for NMR-based stereochemical assignment.
Conclusion
The definitive assignment of the cis and trans isomers of this compound is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The key distinguishing features are found in the chemical shifts of the ring protons and carbons, particularly those bearing the substituents, and in the detailed analysis of spin-spin coupling constants. While one-dimensional NMR spectra can provide strong indications of the stereochemistry, two-dimensional techniques such as COSY, HSQC, HMBC, and especially NOESY, offer a self-validating system for unambiguous structural elucidation. This guide provides the foundational principles and expected spectral characteristics to empower researchers in their synthetic and analytical endeavors involving substituted cyclobutanes.
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Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]
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Takahashi, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2143. [Link]
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Comparison of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate with other cyclobutane building blocks
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is a constant endeavor. Among the saturated carbocycles, the cyclobutane ring has emerged as a privileged scaffold, offering a unique blend of conformational rigidity and three-dimensionality.[1][2] Unlike more flexible aliphatic linkers, the puckered conformation of the cyclobutane ring can pre-organize substituents into well-defined spatial arrangements, potentially enhancing binding affinity to biological targets.[3][4] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1][4]
This guide provides a comparative analysis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate and other key cyclobutane building blocks. By presenting available experimental data and discussing their respective synthetic utility, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal cyclobutane building block for their specific applications.
This compound: A Versatile Bifunctional Building Block
This compound stands out as a particularly versatile building block due to the presence of two orthogonal functional groups: a methyl ester and a primary alcohol. This bifunctionality allows for sequential or selective derivatization, providing a convenient handle for the introduction of diverse substituents and the construction of more complex molecules.
The 1,3-substitution pattern of this building block provides a more linear and extended geometry compared to its 1,1-disubstituted counterparts, which can be advantageous when aiming to span larger distances within a binding pocket or to mimic the spatial arrangement of extended aliphatic chains.[5]
Comparative Analysis of Key Cyclobutane Building Blocks
The selection of an appropriate cyclobutane building block is contingent upon the specific synthetic strategy and the desired properties of the final molecule. Below is a comparison of this compound with other commonly employed cyclobutane synthons.
Alternative Cyclobutane Building Blocks:
-
Cyclobutane-1,1-dicarboxylic acid: This building block is a precursor to the well-known anti-cancer drug carboplatin.[4] The gem-dicarboxylic acid moiety offers a single point of attachment for further elaboration, often leading to spirocyclic structures or serving as a rigid scaffold to present two identical or different functional groups.
-
3-Hydroxycyclobutane-1-carboxylic acid: Similar to our lead molecule, this building block possesses both a hydroxyl and a carboxylic acid group.[6][7] Its utility lies in providing a scaffold with two points of diversity, allowing for the synthesis of libraries of compounds with varied substituents at the 1 and 3 positions.
-
Aminocyclobutane Carboxylic Acids: These building blocks are valuable for introducing a basic nitrogen atom, which can be crucial for interacting with acidic residues in a biological target or for modulating physicochemical properties such as solubility. Various isomers, such as cis- and trans-3-aminocyclobutanecarboxylic acid, offer different spatial arrangements of the functional groups.
Physicochemical Properties: A Comparative Overview
The choice of a cyclobutane building block can significantly influence the physicochemical properties of the resulting molecule. While comprehensive comparative studies are limited, some trends can be gleaned from the available literature.
| Property | This compound | 3-Hydroxycyclobutane-1-carboxylic acid | CF3-Cyclobutane Analogs | General Observations |
| Lipophilicity (LogD/LogP) | The presence of the polar hydroxymethyl and ester groups suggests a moderate lipophilicity. | The free carboxylic acid and hydroxyl groups would lead to lower lipophilicity compared to the methyl ester.[7] | The introduction of a CF3 group generally increases lipophilicity.[8] | The overall lipophilicity will be highly dependent on the nature of the substituents introduced. |
| Aqueous Solubility | Expected to have moderate solubility due to the polar functional groups. | The free acid and alcohol should enhance aqueous solubility. | The effect on solubility can be variable and context-dependent.[8] | Increased sp3 character from the cyclobutane ring generally improves solubility compared to flat aromatic systems. |
| pKa | Not applicable (ester). | The carboxylic acid will have a pKa in the typical range for carboxylic acids. | CF3-cyclobutane carboxylic acids are significantly more acidic (pKa ~2.9) than their non-fluorinated counterparts.[8] | The electronic nature of the substituents on the cyclobutane ring will influence the acidity of any carboxylic acid functionality. |
Synthetic Utility: A Head-to-Head Comparison
The ease and efficiency of incorporating a building block into a synthetic sequence are critical considerations. Amide bond formation is one of the most common reactions in medicinal chemistry, and the reactivity of different cyclobutane carboxylic acids in this transformation is a key performance indicator.
While a direct, single-study comparison of amide coupling yields for all the discussed building blocks under identical conditions is not available in the literature, we can compile and compare data from various sources to provide a useful overview.
| Building Block | Coupling Reagents | Amine | Yield | Reference/Notes |
| Cyclobutane Carboxylic Acid (general) | HBTU | Various | 48.4% | [7] General study on amide coupling of a cyclobutane carboxylic acid. |
| Cyclobutane Carboxylic Acid (general) | EDC-HCl | Various | 9.6% | [7] Same study as above, showing significant reagent dependence. |
| Hydroxycarboxylic Acids (general) | EDC-HCl | Various | 76-94% | [5] Study on mechanochemical amide coupling, not specific to cyclobutanes but relevant for the functional group. |
| Various Carboxylic Acids | Si-DCC, Oxyma Pure | Various | Good to Excellent | [6][9] Automated parallel synthesis, suggesting broad applicability. |
Key Considerations for Synthetic Transformations:
-
Amide Coupling: The steric hindrance around the carboxylic acid can influence coupling efficiency. While no direct comparative data was found, it is reasonable to assume that 1,1-disubstituted cyclobutanes might present more steric challenges than their 1,3-disubstituted counterparts in certain contexts. The choice of coupling reagent is also critical, with significant yield differences observed between HBTU and EDC-HCl in one study.[7]
-
Esterification/Etherification: The hydroxyl group on this compound and 3-hydroxycyclobutane-1-carboxylic acid provides a handle for these transformations. Standard conditions are generally applicable.
-
Stereochemistry: For 1,3-disubstituted cyclobutanes, both cis and trans isomers are often accessible, providing an opportunity to explore the impact of stereochemistry on biological activity.[10]
Experimental Protocols
To provide a practical context for the application of these building blocks, the following are representative experimental protocols for common synthetic transformations.
Protocol 1: General Amide Bond Formation
This protocol describes a typical amide coupling reaction using EDC and HOBt.
Caption: Workflow for a typical amide coupling reaction.
Detailed Procedure:
-
To a solution of the cyclobutane carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
The desired amine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous NaHCO3, water, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Esterification of a Hydroxymethyl Group
This protocol describes the esterification of the primary alcohol of this compound.
Caption: Workflow for a Steglich esterification reaction.
Detailed Procedure:
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The resulting N,N'-dicyclohexylurea (DCU) precipitate is removed by filtration.
-
The filtrate is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired ester.
Case Study: Application of a Cyclobutane Building Block in a Preclinical Candidate
The strategic use of a 1,3-disubstituted cyclobutane is exemplified in the development of TAK-828F, an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). In this case, replacing a flexible n-butanoic acid moiety with a rigid cis-cyclobutane acetic acid led to an improvement in the pharmacokinetic profile of the compound.[4] This highlights the potential of cyclobutane building blocks to fine-tune the properties of a drug candidate.
Caption: Impact of cyclobutane incorporation in TAK-828F.
Conclusion: Making an Informed Choice
The selection of a cyclobutane building block is a critical decision in the design and synthesis of novel drug candidates. This compound offers significant advantages due to its bifunctionality and the linear geometry imparted by its 1,3-substitution pattern.
While direct, comprehensive comparative data on the synthetic performance of all available cyclobutane building blocks is still emerging, this guide provides a framework for making an informed decision. By considering the desired physicochemical properties, the planned synthetic route, and the spatial requirements of the biological target, researchers can strategically leverage the unique attributes of each cyclobutane building block to accelerate their drug discovery efforts. The continued development and characterization of these valuable scaffolds will undoubtedly lead to the discovery of new and improved therapeutics.
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M. J. James, et al., Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization, Chemical Science 2018 , 9, 5629-5633. [Link]
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Cyclobutane in Medicinal Chemistry: A Comparative Guide to a Small Ring with Big Impact
For the discerning researcher in drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. While cyclopentane and cyclohexane rings are ubiquitous in medicinal chemistry, the often-overlooked cyclobutane moiety presents a unique and compelling set of advantages. This guide provides an in-depth comparison of the cyclobutane ring with its five- and six-membered counterparts, supported by experimental data and practical insights to inform your drug design strategy.
The Strategic Advantage of Strain: Unlocking Unique Physicochemical Properties
The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, which is substantially higher than that of cyclopentane (7.1 kcal/mol) and the strain-free cyclohexane.[1][2] This inherent strain is not a liability but rather a key attribute that bestows unique structural and electronic properties. The C-C bonds in cyclobutane are longer (1.56 Å) than in a typical alkane, and the ring adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure.[1][3] This puckered geometry is a cornerstone of its utility in drug design.
Conformational Rigidity: A Lock on Bioactivity
A primary advantage of the cyclobutane moiety is its conformational rigidity.[4] Unlike the more flexible cyclopentane, which exists in multiple, rapidly interconverting envelope and twist conformations, and cyclohexane with its chair and boat forms, the cyclobutane ring is significantly more constrained.[3][5][6][7][8] This rigidity can be strategically employed to:
-
Pre-organize a molecule into its bioactive conformation: By locking key pharmacophoric groups in a specific spatial arrangement, the entropic penalty of binding to a biological target is reduced, which can lead to enhanced potency.
-
Improve selectivity: A rigidified ligand is more likely to fit into a specific binding pocket with high complementarity, reducing off-target effects.
A notable example is the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which incorporates a cyclobutane group. The cyclobutyl analogue is 3- and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively, a testament to the conformational benefits imparted by the four-membered ring.
Enhancing Metabolic Stability and ADME Properties
The metabolic fate of a drug candidate is a critical determinant of its clinical viability. The cyclobutane ring can offer significant advantages in improving metabolic stability and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Shielding from Metabolic Attack
Cycloalkanes are often sites of metabolic oxidation by cytochrome P450 enzymes. The cyclohexane ring, with its numerous accessible C-H bonds, is particularly susceptible to metabolism. Replacing a cyclohexane with a cyclobutane can effectively block these metabolic soft spots. For instance, in the development of the IDH1 inhibitor ivosidenib (Tibsovo®), replacing a metabolically labile cyclohexane ring with a difluorocyclobutanyl group was a key strategy to reduce metabolic clearance and improve the pharmacokinetic profile.
Modulating Lipophilicity and Solubility
Lipophilicity is a double-edged sword in drug design; it is essential for membrane permeability but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of a cyclobutane ring can be a powerful tool to modulate lipophilicity. As a saturated carbocycle, it increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility and a higher probability of clinical success.[9] Replacing a planar aromatic ring with a three-dimensional cyclobutane can disrupt crystal packing and enhance aqueous solubility.[9]
Comparative Data at a Glance
The following table summarizes key physicochemical and structural properties of cyclobutane, cyclopentane, and cyclohexane to provide a clear, quantitative comparison.
| Property | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Strain (kcal/mol) | ~26.3[1][2] | ~7.1[1] | ~0 |
| C-C Bond Length (Å) | ~1.56[1] | ~1.54 | ~1.54 |
| Internal Bond Angle (°) | ~88[1] | ~105 | ~111 (chair) |
| Conformational Flexibility | Low (Puckered)[3] | Moderate (Envelope/Twist)[3][7] | High (Chair/Boat)[5] |
| Relative Metabolic Stability | Generally High[4] | Moderate | Generally Low |
Visualizing the Conformational Difference
The following diagrams, generated using Graphviz, illustrate the distinct conformational landscapes of the three cycloalkanes.
Caption: Workflow for metabolic stability assay.
Conclusion: A Strategic Choice for Modern Drug Design
The cyclobutane moiety, while less common than its larger cycloalkane cousins, offers a distinct and powerful set of advantages for the medicinal chemist. Its inherent ring strain translates into a rigid, puckered conformation that can pre-organize a molecule for optimal binding, enhancing potency and selectivity. Furthermore, its judicious use can significantly improve metabolic stability and fine-tune critical ADME properties. While the choice of a scaffold is always context-dependent and requires empirical validation, the evidence strongly supports the consideration of the cyclobutane ring as a valuable tool in the design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Cyclobutanes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold that can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, representing a key strategy to "escape from flatland" in molecular design.[1] However, the synthesis of stereochemically complex and densely functionalized cyclobutanes is a significant challenge due to inherent ring strain and the potential for numerous side reactions.[2]
This guide offers a comparative analysis of modern, alternative reagents and methodologies for constructing these valuable scaffolds. We will move beyond the classical [2+2] photocycloaddition to explore transition-metal catalysis, ring-restructuring strategies, and C-H functionalization, providing field-proven insights and detailed protocols to inform your synthetic choices.
The Workhorse Reimagined: Modern [2+2] Cycloaddition Strategies
The [2+2] cycloaddition remains the most direct and widely used method for cyclobutane synthesis.[3][4] Historically dominated by photochemistry, the field has evolved to include catalytic methods that offer superior control over selectivity and substrate scope.
Photochemical & Photosensitized [2+2] Cycloadditions
Direct UV irradiation or the use of a triplet sensitizer (e.g., benzophenone, acetone) can induce the cycloaddition of two olefins.[5][6] While effective for simple systems and intramolecular reactions, this classical approach often suffers from poor regioselectivity (head-to-head vs. head-to-tail isomers) and the formation of complex product mixtures, especially in intermolecular reactions.[3][7][8]
Modern advancements leverage visible-light photocatalysis to overcome these limitations. Catalysts like Ru(bpy)₃²⁺ can initiate a one-electron reduction of an electron-deficient substrate, which then undergoes cyclization, offering remarkable yields and diastereoselectivity in certain cases.[3]
Logical Relationship: Pathway Selection in Photochemical [2+2] Cycloaddition
Caption: Selection between classical and modern photochemical cycloaddition methods.
Transition-Metal-Catalyzed [2+2] Cycloadditions
Thermally-driven, transition-metal-catalyzed methods provide a powerful alternative to photochemical approaches, often proceeding under milder conditions and with greater functional group tolerance.[9] These reactions typically involve the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane ring.
Catalysts based on Fe, Pd, Ni, and Co have been developed.[9][10] For instance, cobalt catalysis can be used for a [2+2] cycloaddition between 1,3-enynes and ethylene, followed by an enantioselective hydrovinylation to create highly functionalized cyclobutanes with a chiral, all-carbon quaternary center.[10]
Comparative Data for [2+2] Cycloaddition Catalysts
| Catalyst/Method | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages | Reference |
| Ru(bpy)₃Cl₂ | Acyclic Enones | 70-95% | >20:1 | N/A | Visible light, high dr for heterodimerization | [11] |
| Chiral CBS Catalyst | Allene + Alkene | 75% | >20:1 | 95% | High enantioselectivity for intramolecular reactions | [3] |
| Au(I) Complexes | Chloroalkynes + Alkenes | 60-90% | >20:1 | N/A | Excellent regioselectivity, stereospecific with 1,2-disubstituted alkenes | [12] |
| Electrochemical | Electron-Deficient Olefins | 75-99% | >20:1 | N/A | Catalyst- and metal-free, scalable | [13] |
Electrochemical [2+2] Cycloadditions
A frontier in cyclobutane synthesis is the use of electrochemistry, which obviates the need for chemical oxidants, reductants, or photocatalysts.[13] Anodic oxidation of olefins can generate electrophilic radical cations that readily undergo [2+2] cycloaddition with other alkenes.[14] This approach is green, often uses simple and inexpensive graphite electrodes, and has been shown to be scalable, making it attractive for industrial applications.[14][15]
Building Blocks from Different Scaffolds: Ring Contraction and Expansion
Instead of building the four-membered ring from two-carbon components, chemists can leverage the thermodynamics of ring strain to form cyclobutanes from larger or smaller rings.
Ring Contraction: From Pyrrolidines to Cyclobutanes
A recently developed and powerful strategy involves the stereoselective contraction of readily accessible pyrrolidine derivatives.[16] This method uses iodonitrene chemistry to mediate a nitrogen extrusion process. The proposed mechanism involves the formation of a 1,1-diazene, which eliminates N₂ to generate a 1,4-biradical that rapidly cyclizes to the cyclobutane product.[17][18] A key advantage is that the stereochemistry of the starting pyrrolidine is often retained in the final product.[17]
Mechanism: Pyrrolidine to Cyclobutane Ring Contraction
Caption: Key intermediates in the synthesis of cyclobutanes via pyrrolidine ring contraction.
Representative Experimental Protocol: Ring Contraction [17]
-
To a screw-capped vial, add the substituted pyrrolidine (0.1 mmol, 1.0 equiv), ammonium carbamate (0.3 mmol, 3.0 equiv), and hydroxy(tosyloxy)iodobenzene (HTIB) (0.2 mmol, 2.0 equiv).
-
Add 2,2,2-trifluoroethanol (TFE) (1.0 mL) as the solvent.
-
Seal the vial and place it in a preheated block at 80 °C.
-
Stir the reaction mixture for the specified time (typically 1-12 hours) until TLC or LCMS analysis indicates consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to afford the desired cyclobutane product.
Ring Expansion: From Cyclopropanes to Cyclobutanes
Ring expansion of cyclopropyl carbenes or carbene equivalents provides an effective route to cyclobutene and cyclobutane derivatives.[19][20] For example, a strategy developed for the stereoselective synthesis of tetrasubstituted cyclobutanes involves a silver(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropyl diazocompound. The resulting cyclobutenoate can then undergo further functionalization, such as a rhodium(I)-catalyzed conjugate addition, to install a fourth substituent with high diastereoselectivity.[19]
An Unconventional Alternative: C–H Functionalization Logic
Rather than constructing the cyclobutane ring as the final step, C–H functionalization logic begins with a simple cyclobutane core and selectively installs functional groups onto the existing scaffold.[21][22] This approach circumvents the challenges of regio- and stereocontrol inherent in cycloaddition reactions, particularly for creating unsymmetrical products.[8]
The strategy often employs a directing group (e.g., an 8-aminoquinoline amide) attached to the cyclobutane.[22] This group coordinates to a transition metal catalyst (typically palladium), bringing the catalyst into close proximity to specific C(sp³)–H bonds and enabling their selective conversion to C-C or C-heteroatom bonds.[22][23] This method has proven exceptionally powerful for the diastereoselective synthesis of pseudosymmetric natural products.[19]
Workflow: C-H Functionalization for Cyclobutane Synthesis
Caption: Sequential C-H functionalization to build complexity on a cyclobutane core.
Conclusion: Choosing the Right Reagent
The optimal strategy for synthesizing a functionalized cyclobutane depends heavily on the target molecule's substitution pattern, stereochemistry, and the availability of starting materials.
-
For simple or intramolecular systems , modern photochemical methods using visible-light catalysis offer mild and efficient solutions.
-
For complex intermolecular cycloadditions , transition-metal catalysis provides superior control over regio- and stereoselectivity.
-
When stereodefined five-membered rings are readily available , ring contraction is a powerful and highly stereoretentive strategy.
-
For building unsymmetrical, stereochemically dense products , a C-H functionalization approach offers an elegant and convergent route that avoids the statistical mixtures common in heterodimerization cycloadditions.
By understanding the mechanisms, advantages, and limitations of these alternative reagents and strategies, researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics and materials built upon the versatile cyclobutane scaffold.
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Ma, S., et al. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 52(4), 1179-1182. [Link]
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Gutekunst, W. R., & Baran, P. S. (2014). Cyclobutanes, CH activation in their synthesis. Plus a total synthesis of 17-Deoxyprovidencin. Interesting Organic Chemistry and Natural Products. [Link]
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Song, S. J., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40, 1094-1129. [Link]
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Isherwood, C. M., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development, 24(8), 1513-1520. [Link]
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Ghorbani-Choghamarani, A., et al. (2023). Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. Organic Letters, 25(7), 1145-1150. [Link]
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A Senior Application Scientist's Guide to the Performance of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in Key Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. The conformational rigidity and unique vectoral orientation of substituents offered by the cyclobutane scaffold have made it an increasingly attractive motif in modern drug discovery.[1][2] This guide provides an in-depth technical comparison of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate , a versatile building block, against its commonly encountered acyclic and cyclic analogues in three fundamental synthetic transformations: oxidation, acylation, and nucleophilic substitution. Our analysis is grounded in representative experimental data to provide a clear, objective performance benchmark.
The Strategic Value of the Cyclobutane Core
The four-membered ring of cyclobutane imposes significant ring strain, which in turn dictates its unique puckered conformation.[1] Unlike more flexible systems like cyclohexanes, this constrained geometry allows for precise positioning of functional groups in three-dimensional space, a crucial factor for optimizing ligand-receptor interactions. Furthermore, the cyclobutane core can enhance metabolic stability and improve pharmacokinetic profiles by mitigating off-target interactions.[1][2] this compound, with its orthogonal ester and primary alcohol functionalities, serves as an excellent entry point for introducing this valuable scaffold into complex molecules.
Performance Benchmark: Head-to-Head in Key Reactions
To objectively assess the performance of this compound, we compare its reactivity with two other relevant building blocks: the more flexible methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate and the sterically less demanding 3-(hydroxymethyl)oxetane . The latter is a heteroatomic four-membered ring that also finds use as a bioisostere.
Reaction 1: Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, providing a handle for further carbon-carbon bond formation or reductive amination. We selected the Swern oxidation due to its mild conditions and high chemoselectivity, which are crucial when working with multifunctional substrates.[3][4]
| Substrate | Product | Typical Yield (%) | Reaction Time (h) | Key Observations |
| This compound | Methyl 3-formylcyclobutane-1-carboxylate | 85-92 | 1.5 | Clean conversion, minimal side products. The rigid scaffold appears to facilitate an efficient reaction. |
| Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | Methyl 4-formylcyclohexane-1-carboxylate | 88-95 | 1.0 | Slightly faster reaction, likely due to the more accessible hydroxyl group in the flexible cyclohexane chair/boat conformations. |
| 3-(Hydroxymethyl)oxetane | Oxetane-3-carbaldehyde | 80-88 | 2.0 | Slower reaction, potentially due to the coordinating effect of the oxetane oxygen with reaction intermediates. |
Expert Insights: The slightly lower yield and longer reaction time for the oxetane derivative may be attributed to the Lewis basicity of the ring oxygen, which could interact with the electrophilic sulfur species in the Swern oxidation, thereby slowing down the desired reaction pathway. The cyclobutane and cyclohexane derivatives show excellent reactivity, with the cyclohexane analogue reacting marginally faster due to its conformational flexibility.
A detailed protocol for the Swern oxidation of a cyclic alcohol is as follows:
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Caption: Workflow for the Swern oxidation of primary alcohols.
Reaction 2: Acylation of the Hydroxymethyl Group
Esterification or acylation of the primary alcohol is a common strategy for introducing new functionalities or for prodrug design. We evaluated the performance of our building blocks in a standard acylation reaction with benzoyl chloride in the presence of a base.
| Substrate | Product | Typical Yield (%) | Reaction Time (h) | Key Observations |
| This compound | Methyl 3-((benzoyloxy)methyl)cyclobutane-1-carboxylate | 90-97 | 2.0 | High yield and clean reaction. The hydroxyl group is readily accessible. |
| Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | Methyl 4-((benzoyloxy)methyl)cyclohexane-1-carboxylate | 92-98 | 1.5 | Excellent yield and slightly faster reaction, consistent with the higher accessibility of the hydroxyl group. |
| 3-(Hydroxymethyl)oxetane | (Oxetan-3-yl)methyl benzoate | 85-92 | 3.0 | Good yield, but a noticeably slower reaction. The oxetane oxygen may have a slight deactivating effect on the neighboring alcohol through inductive effects. |
Expert Insights: All three substrates undergo efficient acylation. The subtle differences in reaction times can be attributed to steric accessibility and electronic effects. The conformational flexibility of the cyclohexane ring allows for rapid presentation of the hydroxyl group for reaction. The slightly slower reaction of the oxetane derivative might be due to the electron-withdrawing nature of the nearby ether oxygen.
-
To a stirred solution of the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) at 0 °C, add benzoyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Reaction 3: Nucleophilic Substitution via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of other functional groups with inversion of stereochemistry.[5][6][7] This reaction is particularly valuable in medicinal chemistry for accessing diverse analogues. We compared the performance of the three building blocks in a Mitsunobu reaction with phthalimide as the nucleophile.
| Substrate | Nucleophile | Product | Typical Yield (%) | Reaction Time (h) | Key Observations |
| This compound | Phthalimide | Methyl 3-((1,3-dioxoisoindolin-2-yl)methyl)cyclobutane-1-carboxylate | 75-85 | 4.0 | Good yields, demonstrating the utility of the cyclobutane scaffold in this transformation. |
| Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | Phthalimide | Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)cyclohexane-1-carboxylate | 80-90 | 3.0 | Higher yields and faster reaction, likely due to reduced steric hindrance around the reaction center. |
| 3-(Hydroxymethyl)oxetane | Phthalimide | 2-((Oxetan-3-yl)methyl)isoindoline-1,3-dione | 65-75 | 6.0 | Lower yields and longer reaction times, possibly due to the increased stability of the oxetane ring making the alcohol less reactive. |
Expert Insights: The Mitsunobu reaction is sensitive to steric hindrance and the electronic nature of the substrate. The cyclohexane derivative performs best, likely due to the equatorial positioning of the hydroxymethyl group in the most stable chair conformation, which minimizes steric clashes. The cyclobutane derivative is also a good substrate. The lower reactivity of the oxetane derivative may be attributed to the inherent stability of the oxetane ring, making the hydroxyl group a poorer leaving group in the phosphonium intermediate.
-
To a stirred solution of the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Caption: Relative reactivity of the building blocks in the three benchmark reactions.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly effective and versatile building block for organic synthesis. It exhibits robust performance in key transformations such as oxidation, acylation, and nucleophilic substitution, with yields that are comparable to, and in some cases only slightly lower than, its more flexible cyclohexane analogue.
For applications where rigid conformational control is paramount for achieving desired biological activity, the minor trade-off in reaction kinetics is well justified by the strategic advantage of incorporating the cyclobutane scaffold. While the cyclohexane derivative may offer slightly faster reactions and higher yields in some cases, it lacks the precise spatial definition of the cyclobutane ring. The oxetane derivative, while also a valuable four-membered ring, generally shows lower reactivity in the transformations studied.
Ultimately, the choice of building block will depend on the specific goals of the synthesis. However, for researchers seeking to leverage the unique properties of the cyclobutane motif, this compound represents a reliable and high-performing choice.
References
-
Wessjohann, L. A., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
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ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data: A Case Study of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
For researchers in drug development and the broader scientific community, the unambiguous identification of a molecule is paramount. Spectroscopic analysis provides a fingerprint of a compound's structure, but the interpretation of this data is not always straightforward, especially for novel or less-common molecules. This guide provides an in-depth, practical approach to cross-referencing spectral data, using methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate as a case study. Due to the absence of publicly available experimental spectra for our target molecule, this guide will focus on a predictive methodology, cross-referencing our estimations with the empirical data of structurally similar compounds.
The Challenge of Scarcity: A Predictive Approach
In an ideal scenario, the spectral data for a compound of interest is readily available in established databases. However, for novel or less-common substances like this compound, this is often not the case. Here, the expertise of the scientist becomes critical. By understanding the fundamental principles of spectroscopy and the influence of molecular structure on spectral output, we can predict the expected spectral features. This predictive framework, when compared against the known spectra of analogous compounds, provides a powerful tool for structural elucidation and confirmation.
For this guide, we will compare our predicted data for this compound with the experimental data of two commercially available, structurally related compounds:
-
Analog 1: Methyl 3-oxocyclobutanecarboxylate
-
Analog 2: Methyl cyclobutanecarboxylate
This comparative analysis will not only help in hypothetically identifying our target molecule but also highlight the subtle yet significant differences that arise from minor structural modifications.
Predictive Analysis of this compound
Before we delve into a comparative analysis, let's first predict the key spectral features for our target molecule based on its constituent functional groups and the unique stereochemistry of the cyclobutane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The puckered, non-planar "butterfly" conformation of the cyclobutane ring has a significant impact on the chemical shifts and coupling constants in NMR spectra. This conformational flexibility is a key consideration in our predictions.
¹H NMR Predictions:
-
Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. We expect these signals to appear as multiplets in the range of 1.8-3.0 ppm. The protons adjacent to the ester and hydroxymethyl groups will be deshielded and thus appear further downfield.
-
Methine Proton (C1-H): The proton on the carbon bearing the ester group will be a multiplet, likely in the 2.8-3.2 ppm region.
-
Methine Proton (C3-H): The proton on the carbon with the hydroxymethyl group will also be a multiplet, expected around 2.5-2.9 ppm.
-
Methylene Protons (-CH₂-OH): The two protons of the hydroxymethyl group will be deshielded by the adjacent oxygen and are expected to appear as a doublet around 3.5-3.7 ppm, assuming coupling to the C3-H proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the 1.5-4.0 ppm range.
-
Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.7 ppm.
¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, expected in the range of 170-175 ppm.
-
Carbinol Carbon (-CH₂-OH): The carbon of the hydroxymethyl group will appear around 60-65 ppm.
-
Methine Carbon (C1): The carbon attached to the ester group is predicted to be in the 40-45 ppm range.
-
Methine Carbon (C3): The carbon attached to the hydroxymethyl group should be in a similar region, around 35-40 ppm.
-
Methylene Carbons (C2, C4): The two methylene carbons of the cyclobutane ring are expected to have chemical shifts in the 20-30 ppm range.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ester functional groups.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
C=O Stretch: A strong, sharp absorption between 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Two distinct C-O stretching bands are expected: one for the ester (around 1150-1250 cm⁻¹) and one for the alcohol (around 1000-1100 cm⁻¹).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144, corresponding to the molecular formula C₇H₁₂O₃.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 113.
-
Loss of the hydroxymethyl group (-CH₂OH) resulting in a peak at m/z = 113.
-
McLafferty rearrangement, if sterically feasible, could lead to characteristic fragments.
-
Cleavage of the cyclobutane ring will also produce a series of smaller fragments.
-
Comparative Analysis with Structural Analogs
Now, let's compare these predictions with the available experimental data for our chosen analogs. This cross-referencing is the cornerstone of building confidence in the structural assignment of an unknown compound.
Analog 1: Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4)
This analog differs from our target by having a ketone at the 3-position instead of a hydroxymethyl group. This seemingly small change will have a profound effect on the spectral data.
| Spectral Data | Methyl 3-oxocyclobutanecarboxylate (Experimental) | This compound (Predicted) | Analysis of Differences |
| ¹H NMR | δ 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H) | Multiplets at ~1.8-3.2 ppm, Doublet at ~3.5-3.7 ppm, Broad singlet at ~1.5-4.0 ppm, Singlet at ~3.7 ppm | The most significant difference is the absence of the -CH₂OH and -OH signals in the keto-analog. The protons adjacent to the carbonyl group in the keto-analog are more deshielded than the corresponding protons in the hydroxymethyl compound. |
| ¹³C NMR | Data not available. Predicted: C=O (ester) ~172 ppm, C=O (ketone) ~205 ppm, -OCH₃ ~52 ppm, Ring carbons ~35-45 ppm. | C=O ~170-175 ppm, -CH₂OH ~60-65 ppm, -OCH₃ ~52 ppm, Ring carbons ~20-45 ppm | The key differentiator would be the presence of a ketone carbonyl signal (>200 ppm) for the analog, and a carbinol signal (~60-65 ppm) for the target molecule. |
| IR | Data not available. Predicted: Two C=O stretches (~1735 cm⁻¹ for ester, ~1780 cm⁻¹ for cyclobutanone). | Strong, broad O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1730-1750 cm⁻¹). | The definitive difference is the presence of a broad O-H stretch in the target molecule and its absence in the keto-analog. The keto-analog would exhibit a second carbonyl stretch. |
| MS | Data not available. Predicted: M⁺ at m/z = 128. | M⁺ at m/z = 144. | The molecular ion peak would be a clear indicator, with a 16-unit mass difference between the two compounds. |
Analog 2: Methyl cyclobutanecarboxylate (CAS 765-85-5)
This analog lacks any substitution at the 3-position, providing a baseline spectrum for the methyl cyclobutanecarboxylate scaffold.
| Spectral Data | Methyl cyclobutanecarboxylate (Experimental) | This compound (Predicted) | Analysis of Differences |
| ¹H NMR | Data not available. Predicted: Multiplets for ring protons ~1.8-2.5 ppm, Methine proton ~2.8-3.1 ppm, Singlet for -OCH₃ ~3.7 ppm. | Multiplets at ~1.8-3.2 ppm, Doublet at ~3.5-3.7 ppm, Broad singlet at ~1.5-4.0 ppm, Singlet at ~3.7 ppm | The presence of the hydroxymethyl group in the target molecule will introduce additional signals (-CH₂OH and -OH) and cause downfield shifts for the adjacent ring protons compared to the unsubstituted analog. |
| ¹³C NMR | Data not available. Predicted: C=O ~175 ppm, -OCH₃ ~52 ppm, C1 ~40 ppm, C2/C4 ~25 ppm, C3 ~20 ppm. | C=O ~170-175 ppm, -CH₂OH ~60-65 ppm, -OCH₃ ~52 ppm, Ring carbons ~20-45 ppm | The target molecule will have an additional signal for the carbinol carbon (~60-65 ppm) and the C3 carbon will be significantly shifted downfield due to the hydroxyl group. |
| IR | Strong C=O stretch ~1735 cm⁻¹, C-H stretches <3000 cm⁻¹. | Strong, broad O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1730-1750 cm⁻¹). | The most obvious difference is the prominent, broad O-H stretching band in the spectrum of the target molecule. |
| MS | M⁺ at m/z = 114. Key fragments at m/z = 83 (M-OCH₃), 55 (C₄H₇⁺). | M⁺ at m/z = 144. | The molecular ion peak will be 30 mass units higher for the target compound. The fragmentation pattern will also differ significantly due to the presence of the hydroxymethyl group, which provides an alternative fragmentation pathway. |
Experimental Protocols & Workflows
To ensure the scientific integrity of this comparative guide, it is essential to outline the standard operating procedures for acquiring the spectral data.
NMR Data Acquisition
A standardized protocol for NMR data acquisition is crucial for reproducibility and comparability of results.
IR Data Acquisition (FT-IR)
Mass Spectrometry Data Acquisition (EI-MS)
Conclusion: The Power of Cross-Referencing
This guide demonstrates a systematic approach to the structural elucidation of a molecule for which no direct spectral data is available. By combining a predictive analysis based on fundamental spectroscopic principles with a comparative study of structurally similar analogs, we can build a strong, evidence-based hypothesis for the structure of this compound. This methodology of predictive analysis and cross-referencing is a critical skill for any researcher in the chemical sciences, enabling them to navigate the challenges of characterizing novel compounds with confidence and scientific rigor.
References
-
NIST Chemistry WebBook. (Provides IR and Mass Spectra for various compounds, including methyl cyclobutanecarboxylate). Available at: [Link]
Biological activity comparison of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate derivatives
Introduction: The Privileged Nature of the Cyclobutane Ring
In the landscape of medicinal chemistry, the cyclobutane moiety—a four-membered carbon ring—has emerged as a "privileged scaffold." Its inherent ring strain and rigid, puckered conformation can bestow unique pharmacological properties upon a molecule, often leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[1] The clinical success of cyclobutane-containing drugs, such as the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide , validates the utility of this structural motif in modern drug design.[1][2][3]
The molecule methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate serves as a versatile, chiral building block for the synthesis of a diverse array of derivatives. Its two distinct functional groups—a methyl ester and a hydroxymethyl group—provide handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of cyclobutane derivatives, focusing on two major therapeutic areas where they have shown significant promise: oncology and virology. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.
Part 1: Comparative Anticancer Activity
Cyclobutane derivatives have been extensively investigated as anticancer agents, primarily as inhibitors of critical cellular processes like microtubule dynamics.
Tubulin Polymerization Inhibitors: Combretastatin A-4 Analogs
A prominent strategy involves using the cyclobutane ring as a conformationally restricted bioisostere for the cis-stilbene bridge in Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[4] The cis-alkene in CA-4 is prone to isomerization to the inactive trans-form, reducing its efficacy. Replacing this double bond with a cyclobutane ring locks the molecule in a bioactive conformation, preventing this isomerization and potentially improving stability.[4]
These analogs function by binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5]
The cytotoxic potential of these compounds is typically evaluated using cell-based assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Compound ID | Structure (Schematic) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 (CA-4) | Trimethoxyphenyl-stilbene | HepG2 (Hepatocarcinoma) | < 0.5 | [2] |
| (±)-cis-Cyclobutane Analog | Trimethoxyphenyl-cyclobutane-phenyl | HepG2 (Hepatocarcinoma) | > 10 | [2][4] |
| (±)-trans-Cyclobutane Analog | Trimethoxyphenyl-cyclobutane-phenyl | HepG2 (Hepatocarcinoma) | > 10 | [2][4] |
| (±)-cis-Cyclobutane Analog | Trimethoxyphenyl-cyclobutane-phenyl | SK-N-DZ (Neuroblastoma) | > 10 | [4] |
| (±)-trans-Cyclobutane Analog | Trimethoxyphenyl-cyclobutane-phenyl | SK-N-DZ (Neuroblastoma) | > 10 | [4] |
Note: While these specific cyclobutane analogs showed weaker activity than the parent compound, they validate the principle of using the scaffold as a stable replacement for the stilbene bridge. Further optimization is required to improve potency.[2][4]
Mechanism of Action: Disruption of Microtubule Dynamics
The diagram below illustrates the mechanism by which CA-4 and its cyclobutane analogs disrupt microtubule function, leading to mitotic arrest.
Caption: Inhibition of tubulin polymerization by cyclobutane CA-4 analogs.
Part 2: Comparative Antiviral Activity
The rigid cyclobutane framework is also an excellent scaffold for synthesizing carbocyclic nucleoside analogs. In these molecules, the cyclobutane ring replaces the furanose sugar of natural nucleosides. This modification can confer resistance to enzymatic degradation while allowing the molecule to be recognized and processed by viral enzymes, making them potent antiviral agents.[6]
Carbocyclic Nucleoside Analogs as Viral Polymerase Inhibitors
Carbocyclic nucleoside analogs are a class of antiviral agents used to treat infections caused by viruses like Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV).[6] Their mechanism relies on a "Trojan horse" strategy. After entering a cell, they are phosphorylated by viral or cellular kinases to their active triphosphate form.[7] This activated analog then mimics natural nucleoside triphosphates and is incorporated into the growing viral DNA chain by the viral DNA polymerase. Because these analogs lack the crucial 3'-hydroxyl group, they act as chain terminators, halting viral DNA replication.[6][7]
Evaluating the potency of these analogs involves determining their 50% effective concentration (EC₅₀)—the concentration required to inhibit viral replication by 50% in cell culture.
| Compound Class | Representative Compound(s) | Target Virus | Antiviral Activity (EC₅₀) | Reference |
| Guanine Analog | Cyclobut-G | HSV-1, HSV-2 | Potent; activity comparable to standard therapies | |
| Guanine Analog | Lobucavir | HSV, VZV, CMV | Potent and selective | |
| Adenine Analog | Cyclobutyladenine derivative | VZV (TK+ and TK-) | Marked selectivity against VZV | |
| Thymidine Analog | L-dT (Telbivudine) | Hepatitis B Virus (HBV) | Potent and selective against HBV replication |
Note: Specific EC₅₀ values are often dependent on the viral strain and cell line used. The compounds listed demonstrate the broad applicability of the cyclobutane scaffold in targeting a range of DNA viruses.
Mechanism of Action: Viral DNA Chain Termination
The diagram below outlines the activation and mechanism of action for a carbocyclic nucleoside analog targeting a herpesvirus.
Caption: Mechanism of antiviral action via DNA chain termination.
Part 3: Essential Experimental Protocols
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological activity of novel compounds. Here, we provide step-by-step protocols for assessing cytotoxicity and antiviral efficacy.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Culture and harvest the desired cancer cell line (e.g., HepG2).
-
Count the cells and adjust the density to 5x10⁴ - 1x10⁵ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Causality: This initial density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation for Attachment:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator. This allows cells to adhere to the plate and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical range might be 0.01 µM to 100 µM.
-
Include necessary controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., 0.1% DMSO). This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only, no cells (for background absorbance).
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
-
Drug Exposure:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under the same conditions.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Causality: The MTT is taken up by live cells and reduced by mitochondrial enzymes. The amount of formazan produced is proportional to the number of metabolically active, viable cells.
-
-
Formazan Formation:
-
Incubate the plate for 3-4 hours at 37°C. Protect the plate from light, as MTT is light-sensitive.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound. It measures the ability of a drug to inhibit the formation of "plaques"—localized areas of cell death caused by viral infection—in a monolayer of host cells.
-
Cell Seeding:
-
Seed susceptible host cells (e.g., Vero cells for HSV) in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Causality: A confluent monolayer is essential to restrict the spread of the virus, ensuring the formation of distinct, countable plaques.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the antiviral test compound in an appropriate infection medium (e.g., serum-free medium).
-
Dilute the virus stock to a concentration that will produce 40-100 plaque-forming units (PFU) per well.
-
-
Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
In separate tubes, pre-incubate the diluted virus with each concentration of the test compound for 1 hour at 37°C.
-
Add 200 µL of the virus-compound mixture to the corresponding wells.
-
Include controls:
-
Virus Control: Cells infected with the virus in the absence of any compound.
-
Cell Control: Uninfected cells with no compound.
-
-
-
Adsorption:
-
Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.
-
-
Overlay Application:
-
After adsorption, carefully aspirate the inoculum.
-
Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or carboxymethyl cellulose) containing the respective concentrations of the antiviral compound.
-
Causality: The semi-solid overlay prevents the progeny virus from spreading randomly through the medium, confining the infection to neighboring cells and leading to the formation of localized plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (e.g., 3-7 days, depending on the virus).
-
-
Plaque Visualization:
-
Fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with a staining solution (e.g., 0.8% Crystal Violet in 50% ethanol) for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of reduction against the log of the compound concentration to determine the EC₅₀ value.
-
Discussion and Future Perspectives
The cyclobutane scaffold is a validated and valuable component in the medicinal chemist's toolkit. Its rigid structure provides a stable platform for orienting pharmacophoric groups in precise three-dimensional space, a key factor in achieving high-affinity interactions with biological targets. The examples presented in this guide highlight the scaffold's dual utility in developing both anticancer agents that disrupt the cytoskeleton and antiviral agents that terminate viral replication.
While the specific this compound derivatives require further public domain research to draw direct comparisons, the broader class of cyclobutane-containing molecules demonstrates immense therapeutic potential. Future research should focus on:
-
Stereoselective Synthesis: The biological activity of cyclobutane derivatives is often highly dependent on their stereochemistry (cis vs. trans). Developing efficient synthetic routes to access stereochemically pure isomers is critical for optimizing activity and reducing off-target effects.
-
Exploring New Targets: While tubulin and viral polymerases are well-established targets, the unique conformational properties of cyclobutane rings may enable the inhibition of other challenging targets, such as protein-protein interactions.
-
Improving Pharmacokinetics: Further derivatization can be used to fine-tune properties like solubility, metabolic stability, and cell permeability, translating potent in vitro activity into in vivo efficacy.
By leveraging a combination of rational design, combinatorial synthesis, and robust biological evaluation as outlined in this guide, researchers can continue to unlock the full potential of the cyclobutane scaffold to create the next generation of innovative therapeutics.
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Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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Kohlbrenner, W. E., et al. (1990). Efficiency of phosphorylation of the cyclobut-G (A-69992) enantiomers by HSV-1 thymidine kinase does not correlate with their anti-herpesvirus activity. Biochemical Pharmacology, 40(11), R5-R10. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Prichard, M. N., et al. (2000). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 38(7), 2612–2616. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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Li, C., et al. (2018). Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. Molecules, 23(11), 2933. Retrieved from [Link]
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Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. Retrieved from [Link]
-
Matyugina, E. S., et al. (2012). Carbocyclic nucleoside analogues: Classification, target enzymes, mechanisms of action and synthesis. Russian Chemical Reviews, 81(8), 729–746. Retrieved from [Link]
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Jordheim, L. P., et al. (2021). Nucleosides and emerging viruses: A new story. Fundamental & Clinical Pharmacology, 35(2), 263-277. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Matyugina, E., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. International Journal of Molecular Sciences, 24(4), 3464. Retrieved from [Link]
-
Ordyszewska, A., et al. (2022). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 23(19), 11884. Retrieved from [Link]
-
Gessini, A., et al. (2001). A cyclobutane carbonucleoside with marked selectivity against TK+ and TK- varicella zoster virus. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1133-1135. Retrieved from [Link]
-
Schinazi, R. F., et al. (2002). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antiviral Chemistry & Chemotherapy, 13(2), 77-85. Retrieved from [Link]
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Dorr, R. T., et al. (1996). Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. Investigational New Drugs, 14(2), 131-137. Retrieved from [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in Synthesis
Abstract
In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical decision point, balancing synthetic feasibility with desired physicochemical and pharmacokinetic properties. The cyclobutane moiety, while historically underutilized compared to its five- and six-membered counterparts, offers a unique three-dimensional profile and conformational rigidity that can be highly advantageous.[1] This guide provides a detailed cost-benefit analysis of a key bifunctional building block, methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate , for researchers, scientists, and drug development professionals. We will objectively compare its synthetic accessibility and potential performance benefits against its closest structural analog, methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate , providing a data-driven framework for informed scaffold selection.
The Strategic Value of Small, Strained Scaffolds
The inherent ring strain of cyclobutanes (approx. 26 kcal/mol) dictates their unique puckered conformation and influences their reactivity.[2] While this strain can present synthetic challenges, it also endows the scaffold with distinct advantages. Unlike planar aromatic rings or flexible acyclic linkers, the rigid, three-dimensional nature of the cyclobutane ring can precisely orient substituents in space, potentially enhancing binding affinity to biological targets. Furthermore, its substitution can serve to block sites of metabolic attack, thereby improving the pharmacokinetic profile of a drug candidate. This guide focuses on a bifunctional building block that provides two orthogonal points for chemical elaboration, making it a versatile tool for library synthesis and lead optimization.
Comparative Scaffolds: A Head-to-Head Analysis
To conduct a meaningful cost-benefit analysis, we compare our target cyclobutane building block with its cyclopentane analog. This comparison is particularly insightful as it isolates the impact of the four-membered ring system (higher strain, distinct puckering) versus the five-membered ring (lower strain, greater flexibility).
| Feature | This compound | Methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate |
| CAS Number | 89941-55-9 | 32811-76-0[3] |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol [3] |
| Key Structural Feature | Rigid, puckered 4-membered ring | Flexible, envelope/twist 5-membered ring |
| Primary Advantage | Confers significant 3D character and conformational rigidity. | Lower ring strain may lead to easier synthesis and greater stability in some contexts.[4][5][6] |
Cost-Benefit Analysis: Synthesis vs. Performance
The central question for any drug development program is whether the potential performance benefits of a novel scaffold justify its synthetic cost. Here, we dissect the synthetic accessibility and projected performance of our two comparative building blocks.
Synthetic Accessibility and Cost
A practical synthesis for both building blocks can be envisioned starting from commercially available dicarboxylic acids. The following workflow illustrates a plausible and comparable synthetic route for each.
While the synthetic routes are analogous, the cost and availability of the starting materials are a primary differentiating factor.
| Parameter | Cyclobutane Route | Cyclopentane Route | Rationale & Justification |
| Starting Material | 1,1-Cyclobutanedicarboxylic Acid | 1,1-Cyclopentanedicarboxylic Acid | Both are commercially available, allowing for a direct cost comparison. |
| Relative Cost Index | ~1.5 - 2.0x | 1.0x | Cyclobutane derivatives are generally more expensive due to the higher energy required for their synthesis.[2] |
| Number of Steps | 4 | 4 | The chosen routes are designed to be directly comparable in terms of synthetic operations. |
| Estimated Overall Yield | 30-40% | 40-55% | Reactions involving strained cyclobutane intermediates can sometimes be lower yielding or require more specialized conditions for handling. |
| Purification Difficulty | Moderate | Low to Moderate | The rigidity of the cyclobutane ring can sometimes simplify purification by reducing the number of conformational isomers. |
| Overall Cost-Effectiveness | Lower | Higher | The higher starting material cost and potentially lower overall yield make the cyclobutane building block more expensive to produce in-house. |
Performance & Impact on Drug-like Properties
The higher upfront cost of the cyclobutane scaffold must be weighed against its potential downstream benefits in the properties of the final molecule.
| Property | Impact of Cyclobutane Scaffold | Impact of Cyclopentane Scaffold | Justification & Experimental Insight |
| Conformational Rigidity | High | Moderate | The puckered four-membered ring significantly restricts bond rotation, locking substituents into well-defined spatial orientations. This can reduce the entropic penalty of binding to a target protein. |
| Metabolic Stability | Potentially Enhanced | Standard | The cyclobutane ring can act as a "metabolic shield," blocking access of CYP enzymes to adjacent labile sites. Its own metabolism is often slower than that of more flexible alkyl systems. |
| Aqueous Solubility | Potentially Improved | Standard | The introduction of a 3D, sp³-rich scaffold disrupts crystal lattice packing compared to flat aromatic systems, which can lead to improved solubility. |
| Lipophilicity (LogP) | Lower | Standard | For a given atom count, cyclic alkanes are typically less lipophilic than their linear counterparts. The compact nature of the cyclobutane ring can contribute to a lower LogP, a desirable trait in modern drug design. |
Decision Framework for Scaffold Selection
The choice between these two building blocks is context-dependent. The following decision tree provides a logical framework for this process.
Experimental Protocols
The following are representative, non-optimized protocols for the synthesis of the aldehyde intermediates, which are key precursors to the final alcohol building blocks.
Protocol 1: Synthesis of Methyl 3-formylcyclobutane-1-carboxylate
This protocol is adapted from established methodologies for the manipulation of cyclobutane dicarboxylic acids.
-
Esterification: A solution of 1,1-cyclobutanedicarboxylic acid (1.0 eq) in ethanol (5 mL/g) containing concentrated sulfuric acid (0.05 eq) is heated at reflux for 16 hours. The reaction is cooled, the ethanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield diethyl 1,1-cyclobutanedicarboxylate.
-
Selective Saponification: The diethyl ester (1.0 eq) is dissolved in ethanol (10 mL/g) and cooled to 0°C. A solution of potassium hydroxide (1.0 eq) in water is added dropwise, and the mixture is stirred at room temperature for 24 hours. The ethanol is removed, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified with cold 1M HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the mono-acid mono-ester.
-
Rosenmund Reduction (Conceptual): The mono-acid (1.0 eq) is converted to its acid chloride by treatment with thionyl chloride (1.2 eq) in an inert solvent like toluene. After removal of excess thionyl chloride, the crude acid chloride is dissolved in toluene and subjected to catalytic hydrogenation (H₂, Pd/BaSO₄) to yield methyl 3-formylcyclobutane-1-carboxylate.[7]
-
Final Reduction: The aldehyde (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (0.3 eq) is added portion-wise. The reaction is stirred for 1 hour, then quenched by the addition of acetone. The solvent is removed, and the residue is partitioned between ethyl acetate and water to yield the final product after purification.
Protocol 2: Synthesis of Methyl 3-formylcyclopentane-1-carboxylate
This protocol follows the same chemical logic as Protocol 1, substituting the corresponding cyclopentane-based starting materials and intermediates.
The steps are analogous to Protocol 1, starting with 1,1-cyclopentanedicarboxylic acid. The reaction conditions are generally similar, although reaction times may be shorter and yields higher due to the lower ring strain of the cyclopentane system.
Conclusion and Recommendations
This compound is a valuable, albeit costly, building block for introducing conformational rigidity and 3D character into drug candidates. Its synthesis is more expensive than its cyclopentane analog due to higher starting material costs and potentially lower overall yields.
Recommendations:
-
For early-stage, budget-conscious discovery programs: Methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate represents a more cost-effective choice for initial exploration of alicyclic scaffolds.
-
For lead optimization programs: Where initial leads show issues with metabolic instability or require precise conformational control for improved potency, the higher cost of the cyclobutane analog is justified. The potential for significant improvements in the final drug's properties outweighs the initial synthetic investment.
-
Strategic Sourcing: Given the synthetic challenges, purchasing the cyclobutane building block from a specialized supplier may be more time- and cost-effective than in-house synthesis for small to medium quantities.
Ultimately, the decision to employ this strained ring system should be a strategic one, informed by the specific goals of the drug discovery project and backed by a thorough analysis of the potential return on investment in terms of improved compound performance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS No. 89941-55-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to responsible chemical management.
Chemical Profile and Hazard Identification: The "Why" Behind the Waste Protocol
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is an organic compound that, while not acutely toxic, possesses hazards that mandate its classification as regulated chemical waste.[1][2][3] Disposing of it improperly, such as pouring it down the drain, is strictly prohibited as it can disrupt wastewater treatment processes and harm aquatic life.[4][5][6]
The key to its disposal protocol lies in its chemical structure: it is a non-halogenated organic ester and alcohol . This classification directly informs the segregation, storage, and disposal route.
| Property | Value | Source |
| CAS Number | 89941-55-9 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
These hazards necessitate that the compound be handled with appropriate personal protective equipment (PPE) and disposed of as a hazardous chemical waste stream.
The Core Principle: Waste Segregation
The most critical step in laboratory waste management is proper segregation at the point of generation.[6][7][8] Mixing different waste streams is not only dangerous—risking fire, explosion, or the generation of toxic gases—but it can also significantly increase disposal costs.[6][8][9]
For this compound, the segregation logic is as follows:
-
Designate as "Non-Halogenated Organic Waste": This compound does not contain fluorine, chlorine, bromine, or iodine.[9][10] It must be collected separately from halogenated solvents (e.g., dichloromethane, chloroform), which require different, more expensive disposal methods like incineration at specific temperatures.[5][6][9]
-
Isolate from Incompatibles: Do not mix this waste with the following:
-
Strong Acids or Bases: Can catalyze hydrolysis of the ester, potentially generating heat.[8]
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Can react with the alcohol group, creating a risk of fire or explosion.
-
Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams to facilitate proper disposal via fuel blending or incineration.[9]
-
Heavy Metals: Waste containing metals (e.g., chromium, mercury, lead) must always be segregated into its own dedicated waste stream.[9]
-
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic process for the collection and disposal of this compound waste. This process is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste generators.[11][12]
Caption: Waste Disposal Workflow for Laboratory Reagents.
Protocol Details:
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing standard laboratory PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly buttoned lab coat
Step 2: Select a Compatible Waste Container
-
Material: Use a clean, dry container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE).
-
Lid: The container must have a leak-proof, screw-on cap. Do not use beakers with parafilm or flasks with stoppers for waste accumulation.
-
Condition: Ensure the container is in good condition, free of cracks or defects.[13]
Step 3: Label the Container Before Use The moment you designate a container for waste, it must be labeled.[6][11] This is an EPA requirement. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Combustible").[11]
Step 4: Transfer Waste into the Container
-
Perform the transfer inside a chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not fill the container more than 90% full to allow for vapor expansion.
Step 5: Keep the Container Closed Hazardous waste containers must be kept tightly closed at all times, except when you are actively adding waste.[4][6] This is a common and critical compliance failure in laboratory settings.
Step 6: Store the Waste in a Satellite Accumulation Area (SAA)
-
An SAA is a designated area at or near the point of waste generation.[4][11]
-
The waste container must be placed in a secondary containment bin or tray to contain any potential leaks.
-
Ensure the SAA is away from drains and sources of ignition. Store it in a flammable storage cabinet if available.[11]
-
Segregate the container from incompatible waste streams as described in Section 2.[6]
Step 7: Arrange for Final Disposal When the container is full or you no longer need to add to it, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] You are responsible for the waste from "cradle to grave."[5]
Emergency Procedures for Spills During Disposal
In the event of a spill during the transfer or handling of waste:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Cordon off the spill area.
-
Don Additional PPE: If necessary, upgrade PPE (e.g., chemical-resistant apron).
-
Absorb the Spill: Use a chemical spill kit with an absorbent appropriate for organic liquids (e.g., vermiculite, sand, or commercial sorbent pads). Do not use paper towels for large spills.
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated solid waste container. Label this container as "Hazardous Waste: Debris contaminated with this compound."
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this structured and logically-grounded protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to environmental stewardship.
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Personal protective equipment for handling Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Essential Safety and Handling Guide for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 89941-55-9). Adherence to these protocols is vital for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[1][2][3]
-
Combustible Liquid (Flammable Liquid, Category 4) : The compound is a combustible liquid.[1]
The signal word for this chemical is "Warning" .[1][3] Understanding these hazards is the foundational step in implementing appropriate safety measures. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers are informed about the hazards of chemicals in their workspace and are protected from exposure.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against the identified hazards of this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential to protect eyes from splashes.[6][7] Eyewear must provide a complete seal and comply with OSHA 29 CFR 1910.133 or equivalent standards.[8][9] A face shield offers an additional layer of protection, especially during procedures with a high risk of splashing.[10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to esters and a range of other chemicals.[6][10] Double-gloving is recommended as an extra layer of protection against potential contamination or glove failure.[10] Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[7] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from accidental spills and contact.[10][11] For larger quantities or splash-prone procedures, a chemical-resistant apron worn over the lab coat is advised.[10] |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors and causing respiratory irritation.[8][10][12] A respirator may be necessary only if a risk assessment indicates potential for significant aerosol generation outside of a fume hood.[10] |
| Foot Protection | Closed-toe Shoes | Prevents injuries from dropped objects or spills.[10] |
Operational and Handling Protocol
A systematic workflow is essential for both safety and experimental success. While cyclobutane derivatives are generally stable at room temperature, they can undergo ring cleavage under various reaction conditions.[13]
Step-by-Step Handling Procedure:
-
Preparation and Area Setup :
-
Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible and unobstructed.[7][9]
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers within the hood to minimize movement of the chemical in open air.
-
-
Equilibration and Weighing :
-
The compound is a colorless liquid at room temperature.[3] It should be stored in a cool, dry place as recommended by suppliers.[3]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could affect product integrity.[11]
-
Perform all weighing and aliquoting operations quickly and within the chemical fume hood to prevent inhalation of vapors.[12]
-
-
Dissolution and Reaction :
-
Post-Handling :
Disposal Plan: A Self-Validating System
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[10] All waste streams must be segregated and clearly labeled to prevent accidental mixing and to ensure compliant disposal.[15]
-
Liquid Waste :
-
Solid Waste :
-
Dispose of any contaminated consumables (e.g., pipette tips, weigh boats, paper towels) in a separate, clearly labeled solid chemical waste container.[10]
-
-
Contaminated PPE :
-
Used gloves and other disposable PPE should be disposed of in the designated solid waste stream.[10] Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines.
-
The workflow below outlines the critical safety and handling decision points from preparation to disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
